Product packaging for Quinazolin-7-ylboronic acid(Cat. No.:CAS No. 899438-46-1)

Quinazolin-7-ylboronic acid

Cat. No.: B1393054
CAS No.: 899438-46-1
M. Wt: 173.97 g/mol
InChI Key: WAPOSZXCZRHKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinazolin-7-ylboronic acid is a useful research compound. Its molecular formula is C8H7BN2O2 and its molecular weight is 173.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BN2O2 B1393054 Quinazolin-7-ylboronic acid CAS No. 899438-46-1

Properties

IUPAC Name

quinazolin-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BN2O2/c12-9(13)7-2-1-6-4-10-5-11-8(6)3-7/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPOSZXCZRHKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NC=NC=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680579
Record name Quinazolin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899438-46-1
Record name Quinazolin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Quinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Quinazolin-7-ylboronic Acid

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The strategic functionalization of the quinazoline core is paramount in drug discovery, allowing for the precise modulation of pharmacological profiles to enhance potency and selectivity.[1]

Among the various synthetic tools available, boronic acids and their esters have become indispensable for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] These reactions facilitate the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[2] this compound, and its more stable pinacol ester precursor, represents a key building block for accessing novel 7-substituted quinazoline derivatives. This guide provides a comprehensive overview of its synthesis via palladium-catalyzed borylation and the rigorous analytical techniques required for its complete characterization, tailored for researchers and professionals in drug development.

Synthetic Strategy: The Miyaura Borylation Approach

The most robust and widely adopted method for the synthesis of aryl boronic esters is the Miyaura borylation reaction.[4][5] This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide (or triflate) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form a stable boronic ester.[6] This strategy is ideally suited for the synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, the pinacol ester of this compound, starting from 7-bromoquinazoline. The pinacol ester is the preferred synthetic target due to its enhanced stability, ease of purification by standard chromatography, and direct utility in subsequent coupling reactions without the need for immediate hydrolysis.[5][7]

The Catalytic Cycle: Mechanistic Insights

The efficacy of the Miyaura borylation hinges on a well-understood palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 7-bromoquinazoline, forming a Pd(II) intermediate.

  • Transmetalation: A base, typically a mild one like potassium acetate (KOAc), activates the bis(pinacolato)diboron. The resulting boryl species is transferred to the palladium center in a process called transmetalation, displacing the halide. The high oxophilicity of boron is a key driving force for this step.[5]

  • Reductive Elimination: The final step is the reductive elimination of the desired this compound pinacol ester, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

This protocol describes a general procedure based on established methodologies for Miyaura borylation.[6][8] Optimization may be required depending on the scale and purity of the starting materials.

Materials & Reagents

ReagentMolar Eq.Purpose
7-Bromoquinazoline1.0Starting Material
Bis(pinacolato)diboron (B₂pin₂)1.1 - 1.5Boron Source
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)0.03Catalyst
Potassium Acetate (KOAc)3.0Base
1,4-Dioxane (anhydrous)-Solvent

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 7-bromoquinazoline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and potassium acetate (3.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

  • Degassing: Degas the resulting suspension by bubbling the inert gas through the mixture for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours). A potential side-product to monitor for is the biaryl homocoupling product.[8]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline as a solid.

Protocol 2: Hydrolysis to this compound

While the pinacol ester is often used directly, the free boronic acid can be generated if required. Note that free heterocyclic boronic acids can be prone to degradation and should be used promptly or stored under stringent conditions.[9]

  • Dissolution: Dissolve the purified pinacol ester from Protocol 1 in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl.

  • Hydrolysis: Stir the mixture vigorously at room temperature for 4-6 hours.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Comprehensive Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized product.[10] A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[10]

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The aromatic region will show a characteristic splitting pattern for the quinazoline ring, and for the pinacol ester, a sharp singlet around 1.3-1.4 ppm integrating to 12 protons will be present.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon atom attached to the boron (C7) will have a characteristic chemical shift. Proton-decoupled spectra are standard.

  • ¹¹B NMR: This technique is specifically for observing the boron atom and is highly diagnostic.[11] The trigonal planar boronic ester (sp² hybridized) will exhibit a broad singlet in the range of δ 20-30 ppm. The free boronic acid will show a similar signal, while any tetracoordinate boronate species (sp³ hybridized) that may form in the presence of Lewis bases will appear further upfield (δ 5-15 ppm).[11]

Protocol 3: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H Acquisition: Acquire a standard proton spectrum. Typical acquisition time is 2-4 seconds with a relaxation delay of 1-5 seconds.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required.

  • ¹¹B Acquisition: Acquire a proton-decoupled ¹¹B spectrum. Use a wide spectral width and reference the spectrum to an external standard like BF₃·OEt₂.[10]

Expected NMR Data (Illustrative)

NucleusThis compound Pinacol Ester (in CDCl₃)Key Features
¹H δ 9.3-9.5 (s, 1H), 8.0-8.5 (m, 3H), 7.8-8.0 (m, 1H), 1.39 (s, 12H)Aromatic signals for quinazoline core; sharp singlet for pinacol methyl groups.
¹³C δ 160-165, 150-155, 120-140 (aromatic C), 84.5 (pinacol C-O), 25.0 (pinacol CH₃)Multiple aromatic signals; characteristic pinacol carbons. C-B bond may not be observed due to quadrupolar relaxation.
¹¹B δ 25-30Broad singlet indicative of a trigonal boronic ester.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer provide a highly accurate mass measurement. This allows for the unambiguous determination of the elemental formula, confirming that the borylation was successful.

Protocol 4: HRMS Sample Preparation and Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Analysis: Compare the measured accurate mass of the molecular ion peak to the theoretical calculated mass. A mass error of <5 ppm is considered confirmation of the elemental formula.

Expected Mass Spectrometry Data

CompoundFormulaCalculated [M+H]⁺
7-(Pinacolato)quinazolineC₁₄H₁₇BN₂O₂257.1401
This compoundC₈H₇BN₂O₂175.0622

Handling, Storage, and Application

Stability and Storage: Free boronic acids, especially heteroaromatic ones, can be susceptible to degradation through oxidation or protodeborylation.[9] They should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere.[9] For long-term storage and routine use, the pinacol ester is highly recommended due to its superior stability.

Application in Suzuki-Miyaura Coupling: The primary utility of the newly synthesized this compound (or its ester) is as a coupling partner in Suzuki-Miyaura reactions to generate libraries of 7-arylquinazolines, which are of significant interest in drug discovery programs.[2]

Conclusion

This compound and its pinacol ester are valuable synthetic intermediates for the exploration of novel 7-substituted quinazoline derivatives. The palladium-catalyzed Miyaura borylation provides a reliable and efficient route for their synthesis from readily available 7-haloquinazolines. A meticulous and multi-faceted characterization strategy, employing ¹H, ¹³C, and ¹¹B NMR spectroscopy in conjunction with high-resolution mass spectrometry, is critical to validate the structure and ensure the purity of these key building blocks. This comprehensive approach empowers researchers to proceed with confidence in downstream applications, accelerating the discovery of new therapeutic agents.

References

An In-depth Technical Guide to Quinazolin-7-ylboronic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of Quinazolin-7-ylboronic acid, a pivotal reagent in contemporary medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the compound's chemical properties, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the quinazoline scaffold is a key methodology in the design of novel drug candidates with enhanced potency and selectivity. Boronic acids, and their derivatives, have emerged as indispensable tools in this endeavor, primarily through their application in palladium-catalyzed cross-coupling reactions.

This compound, in particular, offers a strategic vector for the introduction of diverse molecular fragments at the 7-position of the quinazoline nucleus, a region of the molecule that has been shown to be critical for modulating the pharmacokinetic and pharmacodynamic properties of many kinase inhibitors.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 899438-46-1[2][3][4][5][6]
Molecular Formula C₈H₇BN₂O₂[2][3][4]
Molecular Weight 173.97 g/mol [2][3][4]
Appearance Typically a solid[2][4]
Purity Commonly available at ≥95%[2][4]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that hinges on the initial preparation of a 7-haloquinazoline precursor, followed by a palladium-catalyzed borylation reaction.

Preparation of 7-Haloquinazoline Precursors

The most common starting material for the synthesis of this compound is a 7-halo-substituted quinazoline, such as 7-bromoquinazoline. The synthesis of these precursors can be achieved through various established methods in heterocyclic chemistry. For instance, the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone has been reported starting from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate.[2] While specific routes to 7-bromoquinazoline can vary, they generally involve the cyclization of appropriately substituted anthranilic acid derivatives.

Miyaura Borylation: The Key Transformation

The conversion of a 7-haloquinazoline to this compound is typically achieved via a Miyaura borylation reaction. This powerful palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), to install a boronic ester group onto the quinazoline scaffold. The resulting boronic ester can then be hydrolyzed to the desired boronic acid.

Diagram of the Synthetic Workflow:

G cluster_0 Precursor Synthesis cluster_1 Borylation and Hydrolysis Substituted Anthranilic Acid Substituted Anthranilic Acid 7-Haloquinazoline 7-Haloquinazoline Substituted Anthranilic Acid->7-Haloquinazoline Cyclization This compound Pinacol Ester This compound Pinacol Ester 7-Haloquinazoline->this compound Pinacol Ester Miyaura Borylation (Pd catalyst, Base, B₂pin₂) This compound This compound This compound Pinacol Ester->this compound Hydrolysis (Acidic or Basic conditions)

Caption: Synthetic pathway to this compound.

Experimental Protocol: General Procedure for Miyaura Borylation of 7-Bromoquinazoline

  • Reaction Setup: To an oven-dried Schlenk tube, add 7-bromoquinazoline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., potassium acetate, 3.0 eq.).

  • Solvent Addition: Add a suitable anhydrous solvent, such as 1,4-dioxane or toluene.

  • Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to a temperature typically ranging from 80 to 110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pinacol ester can be purified by flash column chromatography on silica gel.

  • Hydrolysis: The purified pinacol ester is then dissolved in a suitable solvent system (e.g., THF/water) and treated with an acid (e.g., HCl) or a base (e.g., NaOH) to hydrolyze the ester and afford this compound.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This versatile and robust palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the quinazoline core and a wide array of aryl or heteroaryl halides.

Diagram of the Suzuki-Miyaura Coupling Workflow:

G This compound This compound 7-Aryl/Heteroaryl Quinazoline 7-Aryl/Heteroaryl Quinazoline This compound->7-Aryl/Heteroaryl Quinazoline Pd Catalyst Base Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide->7-Aryl/Heteroaryl Quinazoline

Caption: Suzuki-Miyaura coupling with this compound.

This methodology provides medicinal chemists with a powerful tool to rapidly generate libraries of novel 7-substituted quinazoline derivatives for structure-activity relationship (SAR) studies. The ability to introduce a diverse range of substituents at this position is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

Case Study: Kinase Inhibitors

The quinazoline scaffold is a well-established pharmacophore for the development of kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are critical in many cancers.[5] Several approved drugs, such as gefitinib and erlotinib, feature a quinazoline core. The strategic modification of the quinazoline ring, including at the 7-position, is a key strategy in the development of next-generation kinase inhibitors with improved efficacy and resistance profiles. The use of this compound in Suzuki-Miyaura coupling reactions facilitates the exploration of a wide chemical space at this critical position, enabling the synthesis of novel and potent kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a reaction vessel, combine this compound (1.2 eq.), the desired aryl or heteroaryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq.).

  • Solvent System: Add a suitable solvent mixture, such as toluene/water or dioxane/water.

  • Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 7-substituted quinazoline.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in the modern synthetic chemist's toolbox. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provides a robust and efficient pathway for the synthesis of diverse libraries of 7-substituted quinazolines. As the quest for more selective and potent therapeutics continues, the strategic application of reagents like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of innovative medicines.

References

An In-depth Technical Guide to the Solubility and Stability of Quinazolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolin-7-ylboronic acid is a heterocyclic organic compound featuring a fused benzene and pyrimidine ring system, with a boronic acid group substituted at the 7th position. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a multitude of compounds with a broad spectrum of biological activities.[1][2][3] Consequently, a thorough understanding of the physicochemical properties of its derivatives, such as this compound, is paramount for successful drug discovery and development. This guide provides a comprehensive examination of the critical parameters of solubility and stability for this compound. We will delve into the theoretical underpinnings governing these properties, present field-proven experimental protocols for their accurate determination, and offer insights into the practical implications for researchers.

Introduction: The Quinazoline Scaffold and the Significance of the Boronic Acid Moiety

The quinazoline ring system is a privileged structure in drug design, with derivatives exhibiting activities ranging from anticancer to antimicrobial.[2][3] The introduction of a boronic acid group at the 7-position introduces a versatile functional handle for synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[4][5] This capability allows for the facile generation of diverse compound libraries by forming carbon-carbon bonds with a wide array of aryl and heteroaryl halides.[6]

However, the very reactivity that makes the boronic acid group so valuable also presents challenges in terms of solubility and stability. A comprehensive understanding of these characteristics is not merely academic; it is a critical prerequisite for:

  • Reliable in vitro assay performance: Poor solubility can lead to compound precipitation and inaccurate biological data.[7]

  • Meaningful structure-activity relationship (SAR) studies: Inconsistent solubility across a series of analogs can confound the interpretation of SAR data.

  • Formulation development: Solubility directly impacts the bioavailability of a potential drug candidate.

  • Chemical synthesis and purification: Stability determines the viable conditions for reaction, workup, and storage.[4][5]

This guide will systematically address these aspects, providing a robust framework for researchers working with this compound and related compounds.

Decoding Solubility: From Theoretical Considerations to Practical Measurement

The solubility of a compound is a complex interplay of its intrinsic properties and the nature of the solvent. For this compound, key factors include its crystal lattice energy, polarity, and the ionizable boronic acid group.

Factors Influencing the Solubility of this compound
  • Molecular Structure: The rigid, fused heterocyclic ring system of the quinazoline core contributes to a high crystal lattice energy, which can hinder dissolution.[7]

  • Solvent Polarity: The solubility of quinazoline derivatives is highly dependent on the solvent. While the parent quinazoline has some water solubility, derivatives often require organic solvents.[1] Studies on related pyrazolo quinazolines have shown that solubility generally increases with temperature and is often greatest in polar aprotic solvents like N,N-dimethylformamide (DMF).[8]

  • pH-Dependent Solubility: The boronic acid moiety is a Lewis acid that can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in aqueous solutions.[9] This equilibrium is pH-dependent, with the anionic form becoming more prevalent at pH values above the pKa of the boronic acid (typically around 9).[9] This ionization can significantly impact aqueous solubility. The quinazoline ring system also contains basic nitrogen atoms, further contributing to pH-dependent solubility.[7]

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

Two primary types of solubility are relevant in a research setting: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput method often used in early-stage drug discovery.[10][11] It measures the concentration at which a compound, predissolved in a solvent like DMSO, precipitates when diluted into an aqueous buffer.[10][11]

  • Thermodynamic Solubility: Considered the "gold standard," this method determines the equilibrium solubility of a solid compound in a given solvent.[10][11] The shake-flask method is the most common approach.[12]

Table 1: Comparison of Solubility Measurement Techniques

Parameter Kinetic Solubility (Nephelometry/UV-Vis) Thermodynamic Solubility (Shake-Flask with HPLC/LC-MS)
Principle Measures precipitation from a supersaturated solution.[10]Measures the concentration of a saturated solution at equilibrium.[10][12]
Throughput HighLow
Sample Amount LowHigh
Relevance Early-stage screeningLead optimization, formulation development

Protocol 1: Gravimetric Method for Thermodynamic Solubility Determination

This robust method is suitable for determining the solubility of crystalline compounds like quinazoline derivatives.[1][8]

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under reduced pressure or gentle heating.

  • Quantification: Weigh the container with the dried solute. The difference in weight corresponds to the amount of dissolved this compound.

  • Calculation: Calculate the solubility in terms of g/L or mol/L.

Navigating Stability: Challenges and Analytical Approaches

Arylboronic acids are susceptible to several degradation pathways, which can impact their purity and reactivity. A proactive approach to stability assessment is crucial for ensuring the integrity of research findings.

Key Degradation Pathways for Arylboronic Acids
  • Protodeboronation: This is a primary decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] This process is highly pH-dependent and can be accelerated under both acidic and basic conditions.[9]

  • Oxidation: Boronic acids can be oxidized, particularly in the presence of reactive oxygen species.[13][14] At physiological pH, the oxidation rates of some boronic acids can be comparable to those of thiols.[13][14]

  • Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[15][16] This is an equilibrium process that can complicate the characterization and quantification of the boronic acid.[16]

Degradation_Pathways This compound This compound Protodeboronation Protodeboronation This compound->Protodeboronation H+, OH- Oxidation Oxidation This compound->Oxidation [O] Dehydration Dehydration This compound->Dehydration -H2O Quinazoline Quinazoline Protodeboronation->Quinazoline 7-Hydroxyquinazoline 7-Hydroxyquinazoline Oxidation->7-Hydroxyquinazoline Boroxine Boroxine Dehydration->Boroxine

Caption: Major degradation pathways for this compound.

Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of stability assessment.[17][18] It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.[17][18]

Table 2: Typical Conditions for Forced Degradation Studies

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄, room temperature to 70°C.[18]Protodeboronation
Base Hydrolysis 0.1 M - 1 M NaOH or KOH, room temperature.[18]Protodeboronation
Oxidation 3% H₂O₂, room temperature.[17]Oxidation of the boronic acid
Thermal Dry heat, elevated temperatures (e.g., 70°C).[17]Dehydration to boroxine
Photolytic Exposure to UV and visible light.[17]Various
Analytical Methods for Stability Assessment

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[19] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[19][20]

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: A reverse-phase C18 column is a common starting point.[19] For boronic acids and their esters, columns with low silanol activity are preferred to minimize on-column hydrolysis.[21][22]

  • Mobile Phase Optimization: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or formate buffer) is typically employed. The pH of the aqueous phase can be adjusted to optimize the separation of the parent compound from its degradants.

  • Detection: UV detection is generally suitable for quinazoline derivatives due to their chromophoric nature. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies into the HPLC system.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Caption: Workflow for developing a stability-indicating HPLC method.

Practical Recommendations and Best Practices

  • Solubility Screening: For new quinazoline boronic acid derivatives, perform an initial solubility screen in a panel of common solvents (e.g., water, ethanol, DMSO, DMF, acetone, acetonitrile).[1]

  • Stock Solution Preparation: When preparing stock solutions in DMSO for biological assays, use fresh, anhydrous DMSO.[7] If precipitation occurs upon storage, gently warm and vortex the solution to ensure complete redissolution before use.[7]

  • pH Control: When working with aqueous solutions, carefully control the pH, as it can significantly impact both solubility and stability.[7][9]

  • Storage: Store solid this compound under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to minimize degradation from moisture and oxidation.[19]

  • Analytical Diluents: When analyzing boronic acid pinacol esters by RP-HPLC, the choice of diluent is critical. An organic solvent like acetonitrile is often preferred to minimize hydrolysis prior to injection.[21]

Conclusion

A thorough and early characterization of the solubility and stability of this compound is not a perfunctory exercise but a strategic imperative for its successful application in drug discovery and development. By understanding the underlying chemical principles and employing robust experimental methodologies, researchers can mitigate risks, ensure data quality, and ultimately accelerate the journey from a promising lead compound to a potential therapeutic agent. This guide has provided a foundational framework and practical protocols to empower scientists in this endeavor.

References

An In-Depth Technical Guide to Quinazolin-7-ylboronic Acid and Its Derivatives: A Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] The strategic functionalization of this heterocyclic system is paramount in the quest for novel therapeutics with enhanced potency and selectivity. This technical guide focuses on Quinazolin-7-ylboronic acid, a versatile and pivotal building block, and its derivatives. We will delve into its synthesis, physicochemical properties, and its transformative role in the generation of diverse molecular architectures through palladium-catalyzed cross-coupling reactions. Particular emphasis will be placed on the synthesis and biological activities of its derivatives as potent enzyme inhibitors, offering a roadmap for researchers in the fields of synthetic chemistry and drug development.

Introduction: The Quinazoline Scaffold and the Significance of the 7-Position

Quinazoline and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3] The versatility of the quinazoline ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological profiles. While much attention has been given to substitutions at the 2- and 4-positions, functionalization at the 7-position offers a unique vector for molecular design, influencing solubility, metabolic stability, and target engagement.

The introduction of a boronic acid moiety at the 7-position, creating this compound, provides a powerful synthetic handle. This functional group is a key participant in the Suzuki-Miyaura cross-coupling reaction, a robust and highly versatile method for the formation of carbon-carbon bonds.[4][5] This reaction's mild conditions and tolerance of a wide array of functional groups make it an indispensable tool in modern drug discovery.

Synthesis and Physicochemical Properties of this compound

The most common and practical route to this compound is through its more stable pinacol ester precursor, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline. This is typically synthesized via a palladium-catalyzed Miyaura borylation of a 7-haloquinazoline, such as 7-bromoquinazoline.[6][7]

Physicochemical Properties
PropertyExpected Value
CAS Number 899438-46-1
Molecular Formula C₈H₇BN₂O₂
Molecular Weight 173.97 g/mol
Appearance Expected to be a white to off-white solid
Solubility Soluble in organic solvents like DMSO, DMF, methanol
Experimental Protocol: Synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

This protocol is a representative example for the Miyaura borylation of 7-bromoquinazoline.

Materials:

  • 7-Bromoquinazoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 7-bromoquinazoline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and potassium acetate (1.5 eq.).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline.

Hydrolysis to this compound:

The pinacol ester can be hydrolyzed to the corresponding boronic acid by treatment with a strong acid, such as HCl, in a suitable solvent system like THF/water.

Mandatory Visualization: Synthesis Workflow

G cluster_synthesis Synthesis of this compound 7-Bromoquinazoline 7-Bromoquinazoline Miyaura_Borylation Miyaura Borylation (Pd(dppf)Cl2, KOAc, Dioxane) 7-Bromoquinazoline->Miyaura_Borylation B2pin2 Bis(pinacolato)diboron B2pin2->Miyaura_Borylation Pinacol_Ester 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline Miyaura_Borylation->Pinacol_Ester Hydrolysis Acidic Hydrolysis (HCl, THF/H2O) Pinacol_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic pathway to this compound.

Applications in Drug Discovery: Derivatives of this compound

The true power of this compound lies in its utility as a precursor to a vast library of 7-substituted quinazoline derivatives via the Suzuki-Miyaura cross-coupling reaction.[5][8] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of aryl and heteroaryl moieties at the 7-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the synthesis of 7-aryl-quinazolines.

Materials:

  • 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

  • Aryl halide (bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos)

  • A suitable base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk tube, add 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (2 mol%), and the phosphine ligand (4 mol%).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under positive pressure of the inert gas, add the base (2.0 equivalents) and the anhydrous solvent.

  • Place the reaction mixture in a pre-heated oil bath (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization: Drug Discovery Workflow

G cluster_workflow Drug Discovery Workflow Core This compound (Pinacol Ester) Coupling Suzuki-Miyaura Coupling Core->Coupling Library Library of 7-Aryl-Quinazoline Derivatives Coupling->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: General workflow for developing quinazoline-based drug candidates.

Biological Targets and Signaling Pathways of 7-Substituted Quinazoline Derivatives

Derivatives of this compound have shown promise against a range of therapeutic targets.

Cholinesterase Inhibitors for Alzheimer's Disease

A notable application is the synthesis of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones as potent cholinesterase inhibitors for the treatment of Alzheimer's disease.[9] These compounds function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[10][11] This inhibition increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients.[12]

Mandatory Visualization: Cholinesterase Inhibition

G cluster_chol Mechanism of Cholinesterase Inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Choline Choline + Acetate AChE->Choline Hydrolyzes Inhibitor 7-Aryl-Quinazoline Derivative Block Inhibitor->Block Block->AChE

Caption: Inhibition of acetylcholine hydrolysis by a 7-aryl-quinazoline derivative.

Multi-Targeted Kinase Inhibitors in Oncology

The quinazoline scaffold is a well-established core for kinase inhibitors.[1][13] Substitutions at the 7-position have been shown to yield potent inhibitors of multiple receptor tyrosine kinases (RTKs) implicated in cancer, such as:

  • Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation and survival in many cancers.[14][15]

  • Vascular Endothelial Growth Factor Receptor (VEGFR-2): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[10][16][17]

  • Platelet-Derived Growth Factor Receptor-β (PDGFR-β): Involved in tumor growth, angiogenesis, and metastasis.[3][18]

By simultaneously targeting multiple pathways, these 7-substituted quinazolines have the potential to overcome drug resistance mechanisms that can arise with single-target agents.[19]

Data Presentation: Biological Activity of 7-Substituted Quinazoline Derivatives
Derivative ClassTarget(s)Therapeutic Area
7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-onesAcetylcholinesteraseAlzheimer's Disease
7-Aryl-quinazolinesEGFR, VEGFR-2, PDGFR-βOncology
7-(Substituted-phenyl)-quinazolinesMicrotubule PolymerizationOncology

Mandatory Visualization: Multi-Target Kinase Inhibition

G cluster_kinase Multi-Target Kinase Inhibition by 7-Aryl-Quinazolines Inhibitor 7-Aryl-Quinazoline Derivative EGFR EGFR Inhibitor->EGFR VEGFR2 VEGFR-2 Inhibitor->VEGFR2 PDGFRB PDGFR-β Inhibitor->PDGFRB Proliferation Cell Proliferation & Survival EGFR->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Metastasis Metastasis PDGFRB->Metastasis

Caption: 7-Aryl-quinazolines can inhibit multiple receptor tyrosine kinases.

Inhibitors of Microtubule Polymerization

Certain 7-substituted quinazolines have also been identified as inhibitors of microtubule polymerization.[19] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis).[11][20] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells, making them attractive targets for anticancer drug development.[21][22]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its amenability to palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provides a streamlined and efficient pathway to a vast and diverse array of 7-substituted quinazoline derivatives. The demonstrated biological activities of these derivatives as potent inhibitors of cholinesterase and multiple receptor tyrosine kinases, as well as their ability to disrupt microtubule dynamics, underscore the immense potential of this chemical scaffold. This guide provides the foundational knowledge and practical protocols to empower researchers to fully leverage the synthetic utility of this compound in the discovery and development of next-generation therapeutics.

References

The Quinazoline Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

First isolated in 1903, the quinazoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, has established itself as a "privileged structure" in the realm of medicinal chemistry.[1][2] Its rigid, yet synthetically tractable, framework provides an ideal platform for the spatial orientation of various substituents, enabling potent and selective interactions with a multitude of biological targets. This unique characteristic has led to the development of a remarkable array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4][5] This guide provides a comprehensive technical overview of the biological significance of the quinazoline core, delving into its mechanisms of action, showcasing key structure-activity relationships, and presenting detailed experimental protocols to empower researchers in their quest for novel therapeutics.

A Versatile Pharmacophore: Exploring the Diverse Biological Activities of Quinazoline Derivatives

The true power of the quinazoline scaffold lies in its versatility. Strategic modifications to its core structure have yielded compounds that can modulate a wide range of biological pathways with remarkable efficacy. This section will explore the most significant therapeutic applications of quinazoline derivatives, supported by quantitative data, mechanistic insights, and practical experimental workflows.

Anticancer Activity: A Pillar in Oncology Drug Development

The quinazoline scaffold is arguably most renowned for its profound impact on cancer therapy.[6][7] Several clinically approved drugs and numerous candidates in clinical trials feature this core structure, primarily targeting key signaling pathways involved in tumor growth and proliferation.[8]

Mechanism of Action: Targeting Receptor Tyrosine Kinases

A significant number of quinazoline-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10] These receptors play a pivotal role in cell signaling pathways that regulate cell proliferation, survival, angiogenesis, and metastasis.[11] Quinazoline inhibitors typically act as ATP-competitive antagonists, binding to the kinase domain of the receptor and preventing its autophosphorylation, thereby blocking downstream signaling cascades.[11]

Signaling Pathway: EGFR and VEGFR Inhibition by Quinazoline Derivatives

EGFR_VEGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR/VEGFR EGFR / VEGFR Ligand (EGF/VEGF)->EGFR/VEGFR Binds Kinase_Domain Kinase Domain (ATP-binding pocket) EGFR/VEGFR->Kinase_Domain Activates Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->Kinase_Domain Competitively Inhibits ATP ATP ATP->Kinase_Domain Binds Phosphorylation Phosphorylation Kinase_Domain->Phosphorylation Catalyzes Downstream_Signaling Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) Phosphorylation->Downstream_Signaling Initiates Cellular_Response Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Promotes

Caption: EGFR/VEGFR signaling and competitive inhibition by quinazoline-based drugs.

Clinically Approved Drugs and Investigational Agents

The clinical success of quinazoline-based anticancer drugs underscores the therapeutic potential of this scaffold.

Drug NameTarget(s)Approved Indication(s)Reference(s)
Gefitinib (Iressa®) EGFRNon-Small Cell Lung Cancer (NSCLC)[6][12]
Erlotinib (Tarceva®) EGFRNSCLC, Pancreatic Cancer[6][13]
Lapatinib (Tykerb®) EGFR, HER2Breast Cancer[6][14]
Vandetanib (Caprelsa®) VEGFR, EGFR, RETMedullary Thyroid Cancer[6][10]
Afatinib (Gilotrif®) EGFR, HER2NSCLC[6]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative quinazoline derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference(s)
GefitinibA549 (NSCLC)5.4[15]
ErlotinibA431 (Epidermoid Carcinoma)3.4[15]
Lapatinib DerivativeMCF-7 (Breast Cancer)2.86[15]
BiphenylaminoquinazolineHCT116 (Colon Cancer)1.5[6]
Quinazoline-isoxazole hybridA549 (NSCLC)0.54[6]
Quinazoline-1,2,3-triazole hybridPC-3 (Prostate Cancer)0.016[15]
Quinazoline-1,2,4-thiadiazole hybridA549 (NSCLC)0.02[15]
Quinazolinone Derivative 20HT-29 (Colon Cancer)14.3
Quinazoline-sulfonamide hybridMCF-7 (Breast Cancer)0.85
Benzoquinazoline DerivativeHeLa (Cervical Cancer)0.004[16][17]

Experimental Protocol: Synthesis of Gefitinib

This protocol outlines a four-step synthesis of the FDA-approved anticancer agent, Gefitinib.[3][12][18]

  • Alkylation of Methyl 3-hydroxy-4-methoxybenzoate:

    • To a solution of methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (1.5 eq).

    • Add 1-bromo-3-chloropropane (1.2 eq) and heat the mixture at 80°C for 4 hours.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the alkylated product.

  • Nitration:

    • Dissolve the product from the previous step in a mixture of acetic acid and acetic anhydride.

    • Cool the solution to 0-5°C and add nitric acid (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Pour the mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate to yield the nitrated intermediate.

  • Reduction and Cyclization:

    • To a solution of the nitrated intermediate in acetic acid, add iron powder (5.0 eq).

    • Heat the mixture at 80°C for 2 hours.

    • Filter the hot reaction mixture through celite and concentrate the filtrate.

    • Dissolve the residue in a suitable solvent and neutralize with a base to precipitate the amino compound.

    • The crude amino compound is then cyclized by heating with formamide at 120°C to form the quinazolinone ring.

  • Chlorination and Final Coupling:

    • Suspend the quinazolinone intermediate in a mixture of toluene and phosphorus oxychloride (POCl₃) (5.0 eq).

    • Add a catalytic amount of a suitable base (e.g., DIPEA) and reflux for 4 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Dissolve the resulting 4-chloroquinazoline intermediate in isopropanol and add 3-chloro-4-fluoroaniline (1.1 eq).

    • Reflux the mixture for 4 hours.

    • Cool the reaction to room temperature to allow the product, Gefitinib, to precipitate.

    • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

Experimental Workflow: In Vitro Anticancer Activity Screening

anticancer_workflow Start Start Cell_Culture 1. Cell Culture: - Seed cancer cells in 96-well plates. - Incubate for 24h for attachment. Start->Cell_Culture Compound_Treatment 2. Compound Treatment: - Prepare serial dilutions of quinazoline derivatives. - Add to cells and incubate for 48-72h. Cell_Culture->Compound_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT): - Add MTT reagent to each well. - Incubate for 2-4h to allow formazan formation. Compound_Treatment->Viability_Assay Data_Acquisition 4. Data Acquisition: - Solubilize formazan crystals. - Measure absorbance using a microplate reader. Viability_Assay->Data_Acquisition IC50_Determination 5. IC50 Determination: - Plot absorbance vs. log(concentration). - Calculate the IC50 value. Data_Acquisition->IC50_Determination End End IC50_Determination->End

Caption: A generalized workflow for in vitro anticancer screening of quinazoline derivatives.

Antimicrobial Activity: A Promising Scaffold to Combat Drug Resistance

With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is urgent. The quinazoline scaffold has emerged as a promising framework for the development of new antibacterial and antifungal drugs.[2][19][20]

Mechanism of Action

The precise mechanisms of action for many antimicrobial quinazoline derivatives are still under investigation. However, some studies suggest that they may interfere with essential cellular processes in microorganisms, such as DNA synthesis and cell wall formation.[21]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazoline derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference(s)
Imidazo[1,2-c]quinazolineEscherichia coli4-8[15]
Imidazo[1,2-c]quinazolineStaphylococcus aureus4-8[15]
Imidazo[1,2-c]quinazolineAspergillus niger8-16[15]
Imidazo[1,2-c]quinazolineCandida albicans8-16[15]
Pyrrolidine derivative 16Staphylococcus aureus0.5 mg/mL[6]
Morpholine analogue 29Bacillus subtilis0.5 mg/mL[6]
Triazolo[1,5-a]quinazolinoneAspergillus niger15[18]
Triazolo[1,5-a]quinazolinoneCandida albicans7.5[18]
Quinazolinone derivative 3bCandida albicans312[11]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of quinazoline derivatives against bacterial strains.[22]

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the quinazoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate using the broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the quinazoline scaffold has shown significant potential in the development of novel anti-inflammatory agents.[5][23]

Mechanism of Action: Targeting Key Inflammatory Mediators

Quinazoline derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[21][24]

Signaling Pathway: NF-κB Inhibition by Quinazoline Derivatives

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB Inhibits IκBα_P Phosphorylated IκBα IκBα->IκBα_P Proteasomal_Degradation Proteasomal Degradation IκBα_P->Proteasomal_Degradation Undergoes NF_κB_Active Active NF-κB Proteasomal_Degradation->NF_κB_Active Releases Nuclear_Translocation Nuclear Translocation NF_κB_Active->Nuclear_Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nuclear_Translocation->Gene_Transcription Induces Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->IKK_Complex Inhibits Quinazoline_Inhibitor->Nuclear_Translocation Inhibits

Caption: Inhibition of the NF-κB signaling pathway by quinazoline derivatives.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table summarizes the IC50 values of representative quinazoline derivatives for the inhibition of key inflammatory targets.

Compound IDTargetIC50Reference(s)
Quinazoline DerivativeCOX-198-100 µM[23]
Quinazoline DerivativeCOX-20.39-1.87 µM[23]
LeniolisibPI3Kδ9 nM[23]
Pyrazolo[1,5-a]quinazolineNF-κB< 50 µM[25]
Quinazolinone-hydroxamate hybridNO production58.03-66.19 µM[26]
Quinazoline Derivative 9bCOX-164 nM

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

This protocol describes a common method for evaluating the anti-inflammatory potential of quinazoline derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture and Seeding:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate medium.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the quinazoline derivatives for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS).

  • Nitrite Measurement (Griess Assay):

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the NO produced.

  • Calculation of Inhibition:

    • Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Other Notable Pharmacological Activities

Beyond the major therapeutic areas discussed, the quinazoline scaffold has demonstrated a broad spectrum of other biological activities, including antihypertensive, antiviral, and anticonvulsant effects.[3][27]

Antihypertensive Agents

Quinazoline derivatives such as Prazosin and Doxazosin are well-established α1-adrenergic receptor antagonists used in the treatment of hypertension.[4]

Experimental Protocol: Synthesis of Prazosin

This protocol provides a general outline for the synthesis of the antihypertensive drug, Prazosin.[12][14]

  • Acylation of Piperazine:

    • Dissolve piperazine (1.0 eq) in a suitable solvent like chloroform.

    • Slowly add 2-furoyl chloride (1.0 eq) at ambient temperature.

    • Stir the resulting slurry to complete the reaction.

  • Condensation with 4-amino-2-chloro-6,7-dimethoxyquinazoline:

    • To the reaction mixture from the previous step, add 4-amino-2-chloro-6,7-dimethoxyquinazoline (1.0 eq).

    • Add a suitable high-boiling solvent such as isoamyl alcohol.

    • Add an aqueous base (e.g., 10% NaOH) to facilitate the reaction and dissolve the solids.

    • Stir the mixture at room temperature until the reaction is complete.

  • Work-up and Isolation:

    • Separate the organic layer and wash it with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Filter and cool the filtrate to precipitate the product, Prazosin base.

    • The base can be converted to its hydrochloride salt by treatment with anhydrous HCl in a suitable solvent.

Structure-Activity Relationship (SAR) Insights

The extensive research on quinazoline derivatives has provided valuable insights into the structural features that govern their biological activity. Key SAR points include:

  • Substitutions at the 2- and 4-positions: These positions are crucial for modulating the activity and selectivity of quinazoline derivatives. For example, in many EGFR inhibitors, a small, flexible group at the 4-position is essential for binding to the ATP pocket.

  • The 6- and 7-positions of the benzene ring: These positions are often substituted with methoxy or other alkoxy groups, which can enhance binding affinity and improve pharmacokinetic properties.

  • Fusion with other heterocyclic rings: Fusing other heterocyclic systems, such as triazoles or imidazoles, to the quinazoline core can lead to novel compounds with enhanced or altered biological activities.[15]

Conclusion and Future Perspectives

The quinazoline scaffold has unequivocally demonstrated its immense value in medicinal chemistry. Its privileged structural attributes and synthetic accessibility have enabled the development of a wide array of clinically successful drugs and promising therapeutic candidates. The ongoing exploration of novel quinazoline derivatives continues to yield compounds with diverse mechanisms of action, targeting a broad spectrum of diseases. Future research will likely focus on the development of more selective and potent quinazoline-based inhibitors, the exploration of novel therapeutic targets, and the application of innovative synthetic methodologies to expand the chemical space of this remarkable scaffold. The rich history and continued success of quinazoline derivatives solidify their position as a cornerstone of modern drug discovery.

References

A Technical Guide to Quinazolin-7-ylboronic Acid in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Quinazoline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The quinazoline ring system, a fusion of benzene and pyrimidine rings, is unequivocally one such "privileged structure".[1][2] Its synthetic versatility and ability to engage in crucial molecular interactions have made it the cornerstone of numerous clinically successful drugs, particularly in oncology.[3][4] Approved therapies like gefitinib and erlotinib, which target key signaling pathways in cancer, underscore the profound therapeutic potential embedded within the quinazoline core.[3][5]

The strategic functionalization of this scaffold is paramount to modulating biological activity, selectivity, and pharmacokinetic profiles. Among the vast arsenal of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad substrate scope in forming carbon-carbon bonds.[6][7][8] This reaction necessitates a boronic acid coupling partner, and it is here that Quinazolin-7-ylboronic acid emerges as a key building block. Its application allows for the precise installation of diverse aryl and heteroaryl moieties at the 7-position, a site known to be critical for designing novel and effective kinase inhibitors and other therapeutic agents.[9]

This guide provides an in-depth exploration of this compound, from its synthesis and inherent reactivity to its application in robust, field-proven protocols for the generation of novel, high-value compounds.

Synthesis and Physicochemical Properties of this compound

The practical utility of any building block begins with its accessibility and stability. While this compound itself can be challenging to isolate and store long-term due to its propensity for dehydration and other degradation pathways, it is most conveniently generated from a more stable precursor: its pinacol ester. The synthesis is typically achieved via a Miyaura borylation reaction.

Synthetic Protocol: From 7-Bromoquinazoline to this compound Pinacol Ester

The conversion of a heteroaryl halide to a boronic ester is a cornerstone of modern synthesis. The following protocol describes a reliable method for the synthesis of the pinacol ester of this compound, which serves as a stable and readily purifiable intermediate.

Experimental Protocol 1: Synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

  • Reagents and Materials:

    • 7-Bromoquinazoline

    • Bis(pinacolato)diboron (B₂Pin₂)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium Acetate (KOAc)

    • 1,4-Dioxane (anhydrous)

    • Standard glassware for inert atmosphere synthesis

    • Nitrogen or Argon gas

  • Procedure:

    • Reaction Setup: To an oven-dried Schlenk flask, add 7-bromoquinazoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

    • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol %) to the flask.

    • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the 7-bromoquinazoline.

    • Reaction: Heat the reaction mixture to 85-90 °C and stir for 12-18 hours. The causality for this temperature choice is to provide sufficient thermal energy to drive the catalytic cycle forward without promoting significant thermal degradation of the reactants or catalyst.

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.

    • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure pinacol ester.

  • Self-Validation: The success of the synthesis is confirmed by standard characterization techniques. ¹H NMR spectroscopy should show the disappearance of the proton signal adjacent to the bromine on the starting material and the appearance of characteristic signals for the pinacol methyl groups.

Properties, Handling, and Safety

Boronic acids and their esters require careful handling to ensure their integrity and the safety of the researcher.

  • Stability: The primary degradation pathway for heteroaryl boronic acids is protodeboronation, where the carbon-boron bond is cleaved by a proton source, particularly under basic conditions in polar protic solvents.[7] The pinacol ester is significantly more stable and less susceptible to this side reaction, making it the preferred form for storage.

  • Safety Precautions:

    • Boronic acids are generally classified as irritants.[10] Always handle them in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11][12]

    • Avoid inhalation of dust or contact with skin and eyes.[13] In case of contact, flush the affected area with copious amounts of water.[11]

    • Store boronic acid esters in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent hydrolysis.[11]

The Suzuki-Miyaura Reaction: A Gateway to Novel Quinazolines

The Suzuki-Miyaura cross-coupling is the premier application for this compound, enabling the formation of a C(sp²)-C(sp²) bond with exceptional functional group tolerance.[7] Understanding the mechanism and the factors that govern its efficiency is crucial for successful synthesis.

The Catalytic Cycle

The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical; sterically hindered, electron-rich biarylmonophosphine ligands (e.g., SPhos, XPhos) have proven highly effective for coupling heteroaryl substrates by accelerating both the oxidative addition and reductive elimination steps while preventing catalyst deactivation.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition complex1 Ar-Pd(II)(X)L₂ pd0->complex1 Ar-X transmetalation Transmetalation complex2 Ar-Pd(II)(Quin)L₂ complex1->complex2 base_activation Base (e.g., K₃PO₄) activates Boronic Acid activated_boronate [Quin-B(OH)₃]⁻ base_activation->activated_boronate boronic_acid Quin-B(OH)₂ boronic_acid->activated_boronate activated_boronate->complex1 Transmetalation Step reductive_elimination Reductive Elimination product Ar-Quin Coupled Product complex2->product product->pd0 Reforms Catalyst

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of this compound (or its pinacol ester) with a variety of aryl or heteroaryl halides.

Experimental Protocol 2: Synthesis of 7-Arylquinazolines

  • Reagents and Materials:

    • This compound pinacol ester (1.2 eq)

    • Aryl or heteroaryl halide (e.g., bromide, chloride) (1.0 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (2 mol %)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol %)

    • Potassium Phosphate (K₃PO₄) (2.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/Water, 5:1)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), this compound pinacol ester (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq). The use of a slight excess of the boronic acid derivative helps to drive the reaction to completion.

    • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas three times.

    • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

    • Reaction: Place the sealed tube in a preheated oil bath at 85-100 °C and stir vigorously for 4-16 hours. The optimal temperature can be substrate-dependent; higher temperatures may be needed for less reactive chlorides.[7]

    • Monitoring: Track the reaction's progress by TLC or LC-MS.

    • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to afford the desired 7-arylquinazoline product.[6]

Reaction Scope and Data

The versatility of this protocol allows for the synthesis of a wide array of derivatives. The following table illustrates the expected outcomes with various coupling partners, based on analogous reactions in the literature.[8][14][15]

Entry Aryl Halide Partner Product Expected Yield (%)
14-Bromoanisole7-(4-Methoxyphenyl)quinazoline85-95
23-Bromopyridine7-(Pyridin-3-yl)quinazoline70-85
31-Bromo-4-(trifluoromethyl)benzene7-(4-(Trifluoromethyl)phenyl)quinazoline80-90
42-Chlorothiophene7-(Thiophen-2-yl)quinazoline65-80
54-Chlorobenzonitrile7-(4-Cyanophenyl)quinazoline75-88

Application Case Study: Targeting Kinase Signaling in Oncology

The true power of this compound is realized in its application to drug discovery programs. The quinazoline core is a well-established ATP-competitive inhibitor scaffold for protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3][16][17]

Rationale for Kinase Inhibition

Many quinazoline-based drugs function by competing with ATP for its binding pocket within the kinase domain.[3] This inhibition blocks downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[16] The substituent at the 7-position can form key interactions within the active site, influencing both the potency and selectivity of the inhibitor.[9] Therefore, using this compound to create a library of diverse 7-aryl analogs is a highly effective strategy for discovering next-generation kinase inhibitors.

EGFR_Pathway egf Growth Factor (EGF) egfr EGFR egf->egfr dimer Dimerization & Autophosphorylation egfr->dimer adp ADP dimer->adp downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimer->downstream P atp ATP atp->dimer inhibitor 7-Arylquinazoline Inhibitor block X response Cell Proliferation, Survival, Angiogenesis downstream->response block->atp

Caption: Inhibition of the EGFR signaling pathway by a 7-arylquinazoline derivative.
Biological Activity of Synthesized Derivatives

Following synthesis and purification, novel compounds are subjected to biological assays to determine their efficacy. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological function.

Compound Structure (7-substituent) Target Kinase IC₅₀ (nM)
A 4-MethoxyphenylEGFR55
B Pyridin-3-ylVEGFR280
C 4-(Trifluoromethyl)phenylEGFR25
D 4-CyanophenylALK2120
Data is representative and derived from analogous compounds in the literature for illustrative purposes.[3][16][18][19]

Characterization of Novel Compounds

The unambiguous structural confirmation of newly synthesized molecules is a non-negotiable requirement. A standard suite of analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of both the quinazoline core and the newly introduced aryl group, as well as their connectivity.[15][20]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the compound, which in turn confirms its elemental composition.[15]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is typically used to assess the purity of the final compound, which should generally be >95% for biological testing.

Conclusion

This compound is a versatile and powerful building block for the synthesis of novel compounds, particularly within the realm of drug discovery. Its strategic use in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway to a vast chemical space of 7-substituted quinazolines. The proven success of this scaffold in developing potent and selective kinase inhibitors highlights the immense value of this compound as an indispensable tool for researchers and scientists dedicated to creating the next generation of therapeutic agents.

References

Spectroscopic Characterization of Quinazolin-7-ylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinazolin-7-ylboronic Acid in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2][3] The introduction of a boronic acid moiety, particularly at the 7-position, transforms the quinazoline core into a versatile synthetic building block. This compound is of significant interest to researchers and drug development professionals for its potential in the synthesis of novel kinase inhibitors and other targeted therapies through reactions like the Suzuki-Miyaura cross-coupling.[4][5]

This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and quality control of this compound. As a Senior Application Scientist, the following sections are designed to not only present the expected data but also to provide the underlying scientific rationale for the experimental choices, ensuring a robust and reproducible analytical workflow. While direct experimental spectra for this compound are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a reliable predictive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound, based on the analysis of structurally similar quinazoline derivatives and arylboronic acids.[7][8] The spectra are referenced to a residual solvent peak, typically DMSO-d₆.[6]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.40s1HH-2
~9.25s1HH-4
~8.60s1HH-8
~8.40d1HH-6
~8.20d1HH-5
~8.10s (br)2HB(OH)₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160.0C-4
~155.0C-2
~152.0C-8a
~138.0C-6
~135.0C-8
~130.0C-5
~128.0C-4a
~125.0C-7 (ipso-carbon attached to Boron)
Expertise in Action: Interpreting the NMR Data

The downfield chemical shifts of the aromatic protons are characteristic of the electron-withdrawing nature of the quinazoline ring system. The broad singlet for the B(OH)₂ protons is due to chemical exchange and the quadrupolar nature of the boron atom. In the ¹³C NMR spectrum, the carbon atom attached to the boron (C-7) is expected to be broad and may have a lower intensity due to quadrupolar relaxation.

A Self-Validating Protocol for NMR Data Acquisition

This protocol is designed to yield high-quality, reproducible NMR data for this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar organic compounds.[6]

  • Ensure complete dissolution, using gentle vortexing if necessary.

2. ¹H NMR Acquisition (400 MHz or higher):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.[6]

  • Spectral Width: Centered around 6 ppm with a width of approximately 16 ppm.[6]

  • Acquisition Time: 2-4 seconds to ensure adequate resolution.[6]

  • Relaxation Delay: A 1-5 second delay allows for full magnetization recovery, crucial for accurate integration.[6]

  • Number of Scans: 16-64 scans are generally adequate for a sample of this concentration.[6]

3. ¹³C NMR Acquisition (100 MHz or higher):

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to simplify the spectrum and improve the signal-to-noise ratio.[6]

  • Spectral Width: Centered around 125 ppm with a width of approximately 250 ppm to encompass all expected carbon resonances.[6]

  • Acquisition Time: 1-2 seconds.[6]

  • Relaxation Delay: A 2-second delay is a good starting point.[6]

  • Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (1024 or more) is required.[6]

4. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Perform phase correction to obtain an absorption spectrum.

  • Calibrate the chemical shift scale using the residual DMSO peak at 2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR.[6]

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For this compound, IR spectroscopy is particularly useful for confirming the presence of the boronic acid and the aromatic quinazoline core.

Characteristic IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (from B(OH)₂)
~3100MediumAromatic C-H stretch
~1620MediumC=N stretch (quinazoline ring)
~1580MediumC=C stretch (aromatic ring)
1400-1300StrongB-O stretch
~1020StrongB-C stretch
Experimental Protocol for FT-IR Analysis

1. Sample Preparation:

  • Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. This method is ideal for solid samples and provides high-quality spectra.

2. Data Acquisition:

  • Obtain a background spectrum of the pure KBr pellet.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Analysis:

  • The background spectrum is automatically subtracted from the sample spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.[6] High-resolution mass spectrometry (HRMS) can provide the exact mass, which is critical for confirming the molecular formula.

Expected Mass Spectrometric Data

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (mass-to-charge)Ion
174.06[M]⁺ (Molecular Ion)
175.07[M+H]⁺ (Protonated Molecule)
156.05[M-H₂O]⁺
130.05[M-B(OH)₂]⁺
Expert Insights into Fragmentation

The fragmentation pattern of this compound is expected to involve the loss of water from the boronic acid moiety and the cleavage of the C-B bond, leading to the formation of a quinazoline radical cation.

Protocol for High-Resolution Mass Spectrometry (HRMS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):

  • Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing heterocyclic compounds as they are readily protonated.

  • Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 50-500.

  • Resolution: A high-resolution instrument (e.g., TOF or Orbitrap) is necessary to obtain accurate mass measurements.

3. Data Analysis:

  • Identify the molecular ion peak ([M]⁺) or the protonated molecule ([M+H]⁺).

  • Use the accurate mass to calculate the elemental composition and confirm that it matches the molecular formula of this compound (C₈H₇BN₂O₂).

  • Analyze the fragmentation pattern to further support the proposed structure.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of this compound, from sample preparation to structural confirmation.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of this compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample ir IR Spectroscopy synthesis->ir Sample ms Mass Spectrometry (HRMS) synthesis->ms Sample structure Final Structure Elucidation nmr->structure Connectivity & Environment ir->structure Functional Groups ms->structure Molecular Formula & Weight

Caption: A typical workflow for the comprehensive spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Quinazolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1][2][3] Its prevalence is a testament to its synthetic versatility and its ability to engage in critical interactions with a wide array of biological targets.[2][4] Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5] Notably, several successful kinase inhibitors used in oncology, such as gefitinib and erlotinib, are built upon this heterocyclic framework.[6]

The functionalization of the quinazoline core is paramount for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone technology for this purpose, enabling the efficient formation of carbon-carbon bonds.[7][8][9] This powerful, palladium-catalyzed reaction allows for the coupling of an organoboron species with an organic halide or triflate, providing a robust and highly adaptable method for creating biaryl and heteroaryl structures.[8][10]

This guide provides a detailed protocol and in-depth scientific context for the Suzuki-Miyaura coupling of quinazolin-7-ylboronic acid with various aryl and heteroaryl halides. As researchers and drug development professionals, mastering this reaction is key to unlocking novel chemical space and advancing the next generation of quinazoline-based therapeutics.

The Mechanism: A Palladium-Catalyzed Dance

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) complex.[8][9]

  • Transmetalation : This is the step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base.[10] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[11] This activated boronate then exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination : In the final step, the two organic groups on the palladium complex are eliminated, forming a new carbon-carbon bond and the desired biaryl product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Suzuki_Miyaura_Coupling cluster_reactants pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pdiia Ar-Pd(II)L_n-X oa->pdiia tm Transmetalation pdiia->tm [Ar'-B(OH)₃]⁻ pdiib Ar-Pd(II)L_n-Ar' tm->pdiib re Reductive Elimination pdiib->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product reactants Ar-X + Ar'-B(OH)₂ base Base Activation of Boronic Acid

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides. Optimization may be necessary for particularly challenging substrates.

Materials and Equipment
  • This compound (or its pinacol ester)

  • Aryl or heteroaryl halide (e.g., bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (2-5 mol%), and the base (2.0 equivalents).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition : Under a positive pressure of the inert gas, add the anhydrous solvent (to achieve a concentration of ~0.1 M relative to the halide). If using a mixed solvent system (e.g., dioxane/water), degas the solvent mixture thoroughly before addition.

  • Reaction : Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. For accelerated reaction times, a microwave reactor can be utilized.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 7-substituted quinazoline.

Experimental_Workflow start Start setup Reaction Setup (Reagents & Catalyst) start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent react Heat & Stir (Conventional or Microwave) solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify product Pure Product purify->product

Key Considerations and Field-Proven Insights

  • Stability of this compound : Boronic acids, especially heteroaryl boronic acids, can be prone to degradation (protodeboronation) upon storage.[12] It is highly recommended to use freshly acquired or properly stored material. For enhanced stability, consider using the corresponding pinacol ester, which can be hydrolyzed in situ or used directly in the coupling reaction.[13][14]

  • Choice of Catalyst and Ligand : While Pd(PPh₃)₄ is a workhorse catalyst, more specialized catalysts like PdCl₂(dppf) or Buchwald-type catalysts may offer improved yields and shorter reaction times, particularly for less reactive aryl chlorides.[10] The choice of ligand can significantly impact the efficiency of the catalytic cycle.

  • The Role of the Base : The base is not merely a spectator; it is crucial for the activation of the boronic acid.[10][11] Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used.[15] For substrates with base-sensitive functional groups, milder bases such as CsF or K₃PO₄ may be preferable.

  • Solvent Selection : The choice of solvent can influence reaction rates and yields. Aprotic solvents like 1,4-dioxane, toluene, and DME are standard. The addition of a small amount of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the transmetalation step.[7]

  • Microwave-Assisted Synthesis : For high-throughput synthesis and rapid optimization of reaction conditions, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes.

Data Presentation: Representative Substrate Scope

The following table summarizes expected yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides, based on analogous couplings with other quinazoline isomers and heteroarylboronic acids.[16][17][18] Optimization may be required for specific substrates.

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
21-Bromo-4-(trifluoromethyl)benzenePdCl₂(dppf)K₃PO₄1,4-Dioxane110880-90
33-BromopyridinePd(PPh₃)₄Cs₂CO₃DME901675-85
44-ChlorotolueneXPhos Pd G3K₃PO₄t-AmylOH110670-80

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Degraded boronic acid- Insufficiently inert atmosphere- Inappropriate base or solvent- Use a fresh batch of catalyst and boronic acid (or pinacol ester)- Ensure thorough degassing of solvent and purging of the reaction vessel- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents
Protodeboronation of Starting Material - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures- Use anhydrous solvents- Use a more stable boronic acid derivative (e.g., pinacol ester)- Reduce reaction time, possibly by using a more active catalyst or microwave heating
Formation of Homocoupled Byproducts - Oxygen contamination leading to oxidative homocoupling- Side reactions of the boronic acid- Ensure a strictly inert atmosphere- Use a slight excess of the boronic acid (1.1-1.2 eq.)
Difficult Purification - Close polarity of product and starting materials/byproducts- Optimize chromatography conditions (solvent gradient, different stationary phase)- Consider recrystallization as an alternative or additional purification step

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of 7-arylquinazolines, which are of significant interest in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, base, and solvent—researchers can efficiently generate diverse libraries of these valuable compounds. This guide provides a solid foundation for the successful application of this essential synthetic transformation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Quinazolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinazolines and the Power of Cross-Coupling

The quinazoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] In medicinal chemistry, the functionalization of this core is of paramount importance for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics.[2] Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[3][4][5] This reaction facilitates the coupling of a halo-quinazoline with a diverse array of aryl or heteroaryl boronic acids, enabling extensive structure-activity relationship (SAR) studies.[2]

This application note provides a detailed guide to the palladium-catalyzed cross-coupling of Quinazolin-7-ylboronic acid, a key building block for the synthesis of novel quinazoline derivatives with potential therapeutic applications. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization strategies.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid, which is typically activated by a base.[8] The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[5][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (this compound) BoronicAcid->Transmetalation Base Base Base->Transmetalation caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols: A Step-by-Step Guide

This section provides a general, yet detailed, protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. It is important to note that optimization of reaction conditions may be necessary for specific substrates.[1]

Materials:
  • This compound (or its corresponding pinacol ester)

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄)[1][4]

  • Phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃)[1][9]

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)[1][2]

  • Anhydrous solvent (e.g., Dioxane, Toluene, or THF)[1][5]

  • Degassed water (if using an aqueous base system)[1]

General Procedure:
  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), and the phosphine ligand (e.g., SPhos; 4 mol%).[1]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is a critical step to prevent oxidation of the palladium catalyst.[2]

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄; 2.0 equivalents) and the anhydrous solvent (e.g., Dioxane; 0.1 M concentration relative to the halide).[1]

  • Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours).[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1][10]

Microwave-Assisted Protocol:

For accelerated reaction times, microwave synthesis can be employed.[4]

  • Reaction Setup: In a microwave-safe vial, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄; 5 mol%), and the base (e.g., Cs₂CO₃; 2.0 equivalents).[4]

  • Solvent Addition: Add a suitable solvent mixture (e.g., DMF/water, 50:10 mL).[4]

  • Reaction: Heat the mixture under microwave conditions (e.g., 175 °C for 6 minutes).[4]

  • Work-up and Purification: Follow the work-up and purification steps as described in the general procedure.[4]

Optimizing Reaction Conditions: A Data-Driven Approach

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes key parameters and provides field-proven insights for their selection.

ParameterOptionsRationale and Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(0) is the active catalytic species.[3] Pd(II) precatalysts like Pd(OAc)₂ must be reduced in situ.[3] The choice often depends on the specific substrates and desired reactivity.
Ligand Buchwald-type (SPhos, XPhos), Trialkylphosphines (P(t-Bu)₃), N-Heterocyclic Carbenes (NHCs)Electron-rich and bulky ligands promote oxidative addition and reductive elimination, respectively.[5][9][11] This is particularly important for less reactive aryl chlorides.[6][9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃The base activates the boronic acid for transmetalation.[8] The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for challenging couplings.[12]
Solvent Dioxane, Toluene, THF, DMF, often with waterThe solvent system must be able to dissolve the reactants and the base. Anhydrous conditions are sometimes preferred to minimize protodeboronation.[13]
Boronic Acid Derivative Boronic acid, Pinacol ester, MIDA ester, Trifluoroborate saltBoronic esters (e.g., pinacol esters) can be more stable and less prone to protodeboronation than the corresponding boronic acids.[5][10]

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. Below is a systematic workflow for troubleshooting common problems in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting_Workflow start Low Conversion or Yield reagent_quality 1. Verify Reagent Quality - Boronic acid stability - Aryl halide purity - Catalyst activity - Base purity/dryness - Solvent anhydrous/degassed start->reagent_quality reaction_setup 2. Review Reaction Setup - Adequate degassing? - Optimal temperature? - Sufficient mixing? reagent_quality->reaction_setup side_products 3. Analyze for Side Products - Homocoupling of boronic acid - Protodeboronation - Dehalogenation reaction_setup->side_products component_screening 4. Systematic Component Screening - Screen catalysts & ligands - Screen bases - Screen solvents side_products->component_screening optimization Successful Optimization component_screening->optimization

Caption: Figure 2. A systematic workflow for troubleshooting Suzuki reactions.[3]

Key Troubleshooting Insights:
  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source.[1][10] Using milder conditions, anhydrous solvents, or more stable boronic esters can mitigate this issue.[3][13]

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[5] Rigorous degassing of the reaction mixture is crucial to prevent this.[3]

  • Catalyst Deactivation: Nitrogen-containing heterocycles can sometimes coordinate to the palladium catalyst, leading to deactivation.[10][14] The choice of a suitable ligand is critical to prevent this.[12][14] For particularly challenging nitrogen-rich heterocycles, specialized precatalysts may be required.[12][14][15]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful and highly adaptable strategy for the synthesis of novel quinazoline derivatives.[2] By understanding the underlying mechanism, carefully selecting reaction components, and employing systematic troubleshooting, researchers can efficiently access a wide range of functionalized quinazolines for drug discovery and development. The protocols and insights provided in this application note serve as a valuable resource for scientists working in this exciting field.

References

Synthesis of kinase inhibitors using Quinazolin-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling of Quinazolin-7-ylboronic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved kinase inhibitors used in oncology.[1][2][3] Kinase dysregulation is a hallmark of many cancers, making the targeted inhibition of enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) a critical therapeutic strategy.[1][4] This application note provides a detailed guide for the synthesis of novel kinase inhibitors using this compound as a key building block. We will explore the strategic importance of the quinazoline core, the power of the Suzuki-Miyaura cross-coupling reaction for molecular diversification, and provide detailed, field-tested protocols for researchers in drug discovery and development.

Introduction: The Strategic Value of the Quinazoline Scaffold

The quinazoline ring system is considered a "privileged scaffold" because its rigid, bicyclic structure provides an ideal framework for orienting substituents to interact with the ATP-binding pocket of various kinases.[3][5] Many successful inhibitors, such as gefitinib and erlotinib, are 4-anilinoquinazoline derivatives that competitively block the ATP binding site, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[1][5]

Functionalization of the quinazoline core is essential for optimizing potency, selectivity, and pharmacokinetic properties.[1] Structure-activity relationship (SAR) studies have shown that modifications at the C-6 and C-7 positions are particularly effective for enhancing inhibitor activity and improving physicochemical properties like solubility.[6][7] The introduction of a boronic acid moiety, specifically at the C-7 position, transforms the quinazoline core into a versatile building block for palladium-catalyzed cross-coupling reactions.[8][9]

The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, is an exceptionally powerful tool for forming C-C bonds between a boronic acid and an aryl or heteroaryl halide.[9][10] This reaction is highly valued in drug discovery for its broad substrate scope, high functional group tolerance, and generally high yields, enabling the rapid generation of diverse chemical libraries for SAR exploration.[1][8] This guide focuses on leveraging this compound in Suzuki-Miyaura couplings to synthesize novel kinase inhibitor candidates.

Targeted Kinase Signaling Pathway

The diagram below illustrates the simplified mechanism of action for quinazoline-based kinase inhibitors, which target the ATP-binding site of receptor tyrosine kinases like EGFR.

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization 2. Activation EGF Growth Factor (EGF) EGF->EGFR 1. Ligand Binding ATP ATP ATP->Dimerization 3. Phosphorylation Inhibitor Quinazoline Inhibitor (Synthesized from This compound) Inhibitor->Block Competitive Inhibition Downstream Downstream Signaling (RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Block->Dimerization Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)-X Complex OxAdd->PdII_Complex Transmetal Transmetalation PdII_R1R2 R¹-Pd(II)-R² Complex Transmetal->PdII_R1R2 RedElim Reductive Elimination RedElim->Pd0 Product Coupled Product (R¹-R²) RedElim->Product PdII_Complex->Transmetal PdII_R1R2->RedElim ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid This compound (R²-B(OH)₂) + Base BoronicAcid->Transmetal Synthetic_Workflow start Starting Materials (this compound, Aryl Halide, Catalyst, Base) setup 1. Reaction Setup in Schlenk Tube start->setup inert 2. Purge with Inert Gas (Argon/Nitrogen) setup->inert solvents 3. Add Anhydrous Solvents inert->solvents reaction 4. Heat and Stir (80-110 °C, 4-24h) solvents->reaction monitoring 5. Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup 6. Aqueous Work-up (EtOAc/Water Extraction) monitoring->workup Complete purify 7. Purification (Silica Gel Chromatography) workup->purify product Final Product: 7-Arylquinazoline Derivative purify->product

References

Application Notes & Protocols: Strategic Use of Quinazolin-7-ylboronic Acid in the Synthesis of Potent EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of therapeutics in oncology.[1][2] This technical guide provides an in-depth exploration of the strategic application of quinazolin-7-ylboronic acid and its derivatives in the synthesis of potent EGFR inhibitors. We will dissect the causal relationship between the molecular architecture of 7-substituted quinazolines and their inhibitory mechanism. This document furnishes field-proven, step-by-step protocols for the synthesis of a model 4-anilino-7-aryl quinazoline inhibitor via the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for creating carbon-carbon bonds.[3] Furthermore, we present illustrative data, diagrams of the EGFR signaling pathway, and a comprehensive workflow to guide researchers in the development of next-generation targeted therapies.

Introduction: The Quinazoline Scaffold in EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[2] Dysregulation of the EGFR signaling cascade, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2][4] Consequently, EGFR has emerged as a prime target for therapeutic intervention.

The 4-anilinoquinazoline core has proven to be a privileged scaffold in the development of EGFR tyrosine kinase inhibitors (TKIs).[5][6] Marketed drugs such as Gefitinib and Erlotinib feature this core structure, which competitively binds to the ATP-binding site of the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling.[4]

The Strategic Importance of C-7 Functionalization:

Structure-activity relationship (SAR) studies have consistently demonstrated that substitutions at the C-6 and C-7 positions of the quinazoline ring are critical for modulating the potency, selectivity, and pharmacokinetic properties of EGFR inhibitors.[1][7] Specifically, introducing bulky or functional groups at the C-7 position can enhance binding affinity and exploit additional interactions within the ATP-binding pocket. The use of this compound as a synthetic intermediate provides a powerful platform for introducing a diverse array of aryl and heteroaryl moieties at this key position through palladium-catalyzed cross-coupling reactions.[3]

The EGFR Signaling Pathway: A Target for Quinazoline Inhibitors

Understanding the EGFR signaling pathway is fundamental to appreciating the mechanism of action of quinazoline-based inhibitors. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately promote cell proliferation, survival, and metastasis. Quinazoline inhibitors block the initial autophosphorylation step, effectively shutting down these pro-cancerous signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., 7-Aryl Derivative) Quinazoline_Inhibitor->EGFR Inhibition Ligand Ligand (EGF) Ligand->EGFR Binding & Dimerization

Caption: EGFR Signaling Pathway and Point of Inhibition.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups.[8][9][10] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoborane (such as this compound) and an organic halide.

The general workflow for synthesizing a 4-anilino-7-aryl quinazoline EGFR inhibitor using this approach is outlined below. The synthesis commences with a suitable halo-quinazoline precursor, which is then coupled with an arylboronic acid to introduce the desired C-7 substituent. Subsequent functionalization at the C-4 position yields the final inhibitor.

Synthetic_Workflow Start 7-Bromo-4-chloroquinazoline (Precursor) Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Boronic_Acid Arylboronic Acid Boronic_Acid->Coupling Reaction_Setup Reaction Setup (Inert Atmosphere) Coupling->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Workup Work-up & Purification Heating->Workup Intermediate 7-Aryl-4-chloroquinazoline (Intermediate) Workup->Intermediate Nucleophilic_Sub Nucleophilic Substitution Intermediate->Nucleophilic_Sub Final_Product 4-Anilino-7-aryl-quinazoline (Final EGFR Inhibitor) Aniline Substituted Aniline Aniline->Nucleophilic_Sub Nucleophilic_Sub->Final_Product

Caption: Synthetic workflow for a 7-aryl quinazoline EGFR inhibitor.

Detailed Experimental Protocol: Synthesis of a Model 4-Anilino-7-aryl-quinazoline

This protocol details a representative synthesis of a 4-anilino-7-aryl-quinazoline derivative, a common structural motif for EGFR inhibitors. The procedure is divided into two main stages: the Suzuki-Miyaura coupling to form the C-7 aryl bond, followed by a nucleophilic aromatic substitution to install the anilino group at the C-4 position.

Part A: Suzuki-Miyaura Coupling of 7-Bromo-4-chloroquinazoline with Phenylboronic Acid

Materials:

  • 7-Bromo-4-chloroquinazoline (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂; 0.05 eq)

  • Triphenylphosphine (PPh₃; 0.1 eq)

  • Potassium carbonate (K₂CO₃; 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromo-4-chloroquinazoline (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes to ensure an oxygen-free environment.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe.

  • Degassing: Bubble argon or nitrogen through the solution for another 10 minutes to ensure complete removal of dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield 4-chloro-7-phenylquinazoline.

Part B: Nucleophilic Aromatic Substitution with 3-Ethynylaniline

Materials:

  • 4-Chloro-7-phenylquinazoline (from Part A; 1.0 eq)

  • 3-Ethynylaniline (1.1 eq)

  • Isopropanol

  • Hydrochloric acid (HCl) in isopropanol (optional, for salt formation)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-7-phenylquinazoline (1.0 mmol) in isopropanol (10 mL).

  • Addition of Aniline: Add 3-ethynylaniline (1.1 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and stir. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours, often indicated by the precipitation of the product hydrochloride salt.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary to afford the final product, N-(3-ethynylphenyl)-7-phenylquinazolin-4-amine.

Data Presentation: Representative Biological Activity

The functionalization of the quinazoline core via Suzuki-Miyaura coupling allows for the generation of extensive libraries of compounds for SAR studies. The biological activity of these compounds is typically assessed through in vitro kinase assays and cell-based proliferation assays.

Compound IDC-7 Substituent (Aryl)EGFR IC₅₀ (nM)A549 Cell Line GI₅₀ (µM)
Gefitinib -25.4215.59
Erlotinib -33.25>10
Model Cmpd 1 Phenyl15.85.2
Model Cmpd 2 4-Methoxyphenyl9.52.1
Model Cmpd 3 3-Chlorophenyl12.13.8

Note: The data presented for model compounds are illustrative and based on trends observed in published literature. Actual values will vary based on the specific molecular structures.[6][11]

Conclusion and Future Directions

The use of this compound and its precursors in conjunction with the Suzuki-Miyaura cross-coupling reaction represents a highly effective and adaptable strategy for the synthesis of potent and selective EGFR inhibitors. This approach facilitates extensive diversification of the quinazoline scaffold at the crucial C-7 position, enabling the fine-tuning of pharmacological properties to overcome challenges such as acquired resistance. The protocols and workflows detailed in this guide provide a solid foundation for researchers in the field of oncology drug discovery to develop the next generation of targeted cancer therapeutics. Future efforts will likely focus on creating novel boronic acids to explore new chemical spaces and on developing inhibitors with dual-targeting capabilities to address complex resistance mechanisms.

References

Application Notes and Protocols: Investigating the Potential of Quinazolin-7-ylboronic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Fusion of Privileged Scaffolds

In the landscape of modern oncology drug discovery, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. Quinazolin-7-ylboronic acid emerges as a compound of significant interest, representing a thoughtful fusion of two "privileged" scaffolds: the quinazoline core and the boronic acid functional group. The quinazoline ring system is a foundational component of numerous FDA-approved anticancer agents, renowned for its ability to interact with the ATP-binding sites of various protein kinases.[1][2] Concurrently, the boronic acid moiety is clinically validated as a potent inhibitor of cellular machinery crucial for cancer cell survival, most notably the proteasome.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound. While direct, extensive studies on this specific isomer are emerging, this document extrapolates from the vast body of evidence surrounding its constituent parts to propose logical applications, mechanisms of action, and robust experimental protocols. We present a forward-looking guide to empower the scientific community to unlock the potential of this promising molecule.

Hypothesized Mechanisms of Action: A Dual-Pronged Assault on Cancer Cells

The therapeutic potential of this compound is predicated on a multi-targeted mechanism of action, leveraging the established bioactivities of both the quinazoline and boronic acid components. We hypothesize two primary avenues of anticancer activity: inhibition of critical signaling pathways and induction of cellular apoptosis.

Kinase Inhibition: Targeting Aberrant Cell Signaling

The quinazoline scaffold is a well-established ATP-mimetic, enabling it to competitively inhibit the activity of various protein kinases that are frequently dysregulated in cancer.[3] Substitutions on the quinazoline ring are critical for determining target specificity and potency.[4] Based on extensive research into quinazoline derivatives, we propose that this compound and its derivatives could target key oncogenic signaling pathways such as the EGFR and PI3K/mTOR pathways.[4][5]

  • Epidermal Growth Factor Receptor (EGFR) Pathway: The EGFR pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation is a hallmark of numerous cancers, including non-small cell lung cancer and colorectal cancer. Several FDA-approved quinazoline-based drugs, such as Gefitinib and Erlotinib, function as EGFR inhibitors.[1][6] The quinazoline core of this compound could similarly bind to the ATP pocket of EGFR, blocking downstream signaling.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Inhibitor->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway.

  • PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is another crucial signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is common in many cancers. Structurally related compounds, such as quinazolin-7-amines, have been identified as potent PI3K/mTOR inhibitors.[4] This suggests that the 7-position of the quinazoline ring is a strategic point for modification to achieve PI3K inhibition.

Induction of Apoptosis

Beyond kinase inhibition, quinazoline derivatives have been shown to induce apoptosis through various mechanisms, including the disruption of microtubule polymerization and the activation of intrinsic and extrinsic apoptotic pathways.[4][6] The boronic acid moiety can also contribute to cytotoxicity.[7]

  • Tubulin Polymerization Inhibition: Some quinazoline compounds can bind to tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.[4]

  • Mitochondrial Pathway Activation: Certain quinazoline derivatives can induce the release of cytochrome c from the mitochondria, which in turn activates caspases and triggers programmed cell death.[6][8]

Quantitative Data: A Landscape of Quinazoline Efficacy

To provide a context for the potential efficacy of this compound, the following table summarizes the in vitro cytotoxic activity of various quinazoline derivatives against a panel of human cancer cell lines. This data, gathered from the literature, illustrates the broad anticancer potential of the quinazoline scaffold.

Compound Class Target Cell Line IC50 / GI50 (µM) Reference
Quinazolinone DerivativeMCF-7 (Breast)12.84 ± 0.84[9]
Quinazolinone DerivativeSW480 (Colon)10.90 ± 0.84[9]
3-methylenamino-4(3H)-quinazoloneRD (Rhabdomyosarcoma)14.65[10]
3-methylenamino-4(3H)-quinazoloneMDA-MB-231 (Breast)8.79[10]
6-Bromo quinazoline derivativeMCF-7 (Breast)15.85 ± 3.32[11]
6-Bromo quinazoline derivativeSW480 (Colon)17.85 ± 0.92[11]
Quinazolin-4(3H)-one derivativeNCI-H460 (Lung)0.789[12]
Quinazolinone derivativeHepG2 (Liver)2.07[13]
Quinazolinone derivativeSKLU-1 (Lung)23.09 (µg/mL)[14]
Quinazolinone derivativeMCF-7 (Breast)27.75 (µg/mL)[14]

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a detailed, step-by-step methodology for the initial in vitro assessment of this compound's anticancer activity.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability and metabolic activity.[7]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound (various concentrations) Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound stands as a molecule of high potential in the field of cancer research. Its unique structure, combining the kinase-inhibiting properties of the quinazoline scaffold with the proteasome-inhibiting potential of boronic acid, presents a compelling rationale for its investigation as a multi-targeted anticancer agent. The protocols and conceptual frameworks provided in this guide are intended to serve as a robust starting point for researchers to systematically evaluate its efficacy and elucidate its mechanisms of action. Future studies should focus on comprehensive kinase profiling, cell cycle analysis, and in vivo xenograft models to fully characterize its therapeutic potential.

References

Application Note: Accelerating the Synthesis of Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Protocol for Microwave-Assisted Suzuki Coupling with Quinazolin-7-ylboronic Acid

Introduction: The Convergence of a Privileged Structure and Green Chemistry

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across oncology, infectious diseases, and central nervous system disorders.[1][2][3][4] Its planar, heterocyclic structure is adept at engaging with various biological targets, making it a "privileged scaffold" in modern drug discovery.[2][5] The synthesis of functionalized quinazolines is therefore a critical endeavor for researchers aiming to develop next-generation therapeutics.[4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[6][7] Its tolerance of diverse functional groups and the relative stability and low toxicity of its organoboron reagents have cemented its role in both academic and industrial laboratories.[6][8] However, conventional thermal methods for these couplings can be slow, often requiring hours or even days at high temperatures.

This application note details a robust and highly efficient protocol for the Suzuki-Miyaura coupling of this compound with aryl halides, leveraging the transformative power of microwave-assisted synthesis. Microwave irradiation dramatically accelerates reaction rates, often reducing multi-hour processes to mere minutes, while frequently improving product yields and purity.[9][10][11] This approach not only enhances laboratory throughput but also aligns with the principles of green chemistry by significantly reducing energy consumption and minimizing side reactions.[10][12]

The Scientific Rationale: Understanding the "Why"

A successful protocol is built on a firm understanding of the underlying chemical principles. The efficiency of this microwave-assisted method stems from the synergy between the Suzuki-Miyaura catalytic cycle and the unique energy transfer mechanism of microwave irradiation.

The Palladium-Catalyzed Suzuki-Miyaura Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[13][14]

  • Transmetalation: The organic moiety from the activated boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This crucial step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻).[13][15]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[14]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Trans Ar¹-Pd(II)L₂-Ar² OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar¹-Ar² (Product) Trans->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2B [Ar²-B(OH)₃]⁻ (Activated Boronate) Ar2B->Trans Base Base (e.g., K₂CO₃) Ar²-B(OH)₂ Base->Ar2B

Diagram 1: Suzuki-Miyaura Catalytic Cycle.
The Impact of Microwave Irradiation

Conventional heating relies on thermal conduction, which is slow and can create temperature gradients within the reaction vessel. Microwave heating, by contrast, utilizes dielectric heating.[9] Polar molecules and ions in the reaction mixture (such as the solvent and base) absorb microwave energy directly and efficiently, leading to rapid and uniform heating of the entire sample volume.[9] This instantaneous, localized heating can dramatically accelerate the reaction rate, particularly for the often slow oxidative addition and transmetalation steps, leading to the observed reductions in reaction time from hours to minutes.[10]

Rationale for Reagent Selection
  • Palladium Catalyst & Ligand: For heterocyclic systems, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are common.[16][17] The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky phosphine ligands can often accelerate the oxidative addition and reductive elimination steps, proving beneficial for challenging couplings.[13][18]

  • Base: The choice of base is critical. It must be strong enough to activate the quinazolinylboronic acid but not so harsh as to cause degradation of the starting materials or the desired product.[15] Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used. An aqueous co-solvent is often necessary to dissolve these inorganic bases, which in turn facilitates the formation of the active boronate species.[7][16]

  • Solvent System: A high-boiling point, polar aprotic solvent is ideal for microwave synthesis to allow for higher reaction temperatures under safe pressures. A mixture of dioxane/water or DMF/water is a common and effective choice, as it dissolves both the organic substrates and the inorganic base.[16][17]

Detailed Experimental Protocol

This protocol provides a validated starting point for the coupling of this compound with a representative aryl bromide.

Materials and Equipment
  • Reactants: this compound, 4-Bromotoluene (or other aryl halide)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvents: 1,4-Dioxane (reagent grade), Deionized Water

  • Equipment: 2-5 mL microwave reaction vial with stir bar, dedicated microwave reactor, standard laboratory glassware, rotary evaporator, flash chromatography system.

Step-by-Step Procedure

Workflow Experimental Workflow start Start: Assemble Reagents add_solids To Microwave Vial Add: 1. This compound 2. Aryl Bromide 3. K₂CO₃ 4. Pd(PPh₃)₄ start->add_solids add_solvents Add Solvents: 1,4-Dioxane and Water add_solids->add_solvents seal_purge Crimp Vial and Purge with Inert Gas (N₂ or Ar) add_solvents->seal_purge microwave Microwave Irradiation (e.g., 120 °C, 15 min) seal_purge->microwave cool Cool to Room Temperature microwave->cool workup Aqueous Work-up: Dilute, Extract with EtOAc, Wash with Brine cool->workup purify Dry, Concentrate, and Purify via Column Chromatography workup->purify characterize Characterize Pure Product (NMR, MS) purify->characterize end End: Pure 7-Arylquinazoline characterize->end

Diagram 2: General workflow for the microwave-assisted Suzuki coupling.
  • Reagent Preparation: In a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents, 5 mol%).

  • Solvent Addition: To the vial, add 1,4-dioxane and deionized water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Inert Atmosphere: Securely crimp the vial cap. Purge the vial with nitrogen or argon for 2-3 minutes by inserting inlet and outlet needles through the septum.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters to a temperature of 120 °C, a pre-stirring time of 30 seconds, and a hold time of 15 minutes.

  • Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate. Transfer the contents to a separatory funnel and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-arylquinazoline product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Troubleshooting

While the provided protocol is robust, optimization may be required for particularly challenging substrates. The following table outlines key parameters and their expected impact.

ParameterStandard ConditionVariation & RationalePotential Issues
Catalyst/Ligand Pd(PPh₃)₄ (5 mol%)- Increase loading (to 10 mol%): For unreactive halides. - Switch to Buchwald ligands (e.g., SPhos, XPhos): For sterically hindered or electron-rich halides.[13][19]High cost, potential for more side reactions.
Base K₂CO₃ (2 equiv.)- Cs₂CO₃: More soluble and often more effective, but costlier.[16] - K₃PO₄: A strong base, useful for difficult couplings.[13] - KF: A milder base used to prevent protodeboronation or hydrolysis of sensitive functional groups.[15][20]Degradation of base-sensitive functional groups.
Solvent Dioxane/H₂O (4:1)- DMF/H₂O: Higher boiling point, can increase reaction rates. - Toluene/EtOH/H₂O: A common alternative system. - Anhydrous conditions (e.g., Dioxane, K₃PO₄): May be necessary if water-sensitive groups are present.Poor solubility of reagents, side reactions with solvent.
Temperature 120 °C- Increase (to 150 °C): To accelerate sluggish reactions.[16] - Decrease (to 100 °C): To improve selectivity or prevent decomposition of thermally sensitive compounds.Decomposition of starting materials or product.
Reaction Time 15 min- Increase (to 30-45 min): If reaction monitoring (TLC/LC-MS) shows incomplete conversion. - Decrease (to 5-10 min): For highly reactive substrates to minimize byproduct formation.Increased risk of protodeboronation or other side reactions with longer times.

Common Troubleshooting Scenarios:

  • Low or No Conversion: The primary suspect is often catalyst deactivation. Ensure the reaction is performed under a properly maintained inert atmosphere. Consider screening alternative palladium catalysts or ligands, as the electronics of your specific aryl halide may require a different catalytic system.[19]

  • Protodeboronation: If you observe the formation of quinazoline instead of the coupled product, your boronic acid is being protonated and removed. This is a known issue with heteroarylboronic acids.[21][22] To mitigate this, try using a milder base (like KF), strictly limiting the amount of water, or reducing the reaction time.

  • Homocoupling of Aryl Halide: This suggests the catalytic cycle is stalling. A change in ligand or solvent system can often resolve this issue.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling of this compound is a powerful, efficient, and reliable method for synthesizing functionalized quinazoline derivatives. By dramatically reducing reaction times from hours to minutes, this protocol enables rapid library synthesis and accelerates the drug discovery process. The foundational principles of the catalytic cycle and microwave heating, combined with the practical guidance on optimization and troubleshooting provided herein, equip researchers to successfully apply this valuable technique to their own synthetic targets.

References

Application Notes and Protocols for the Large-Scale Synthesis of 7-Arylquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 7-arylquinazolines, a core scaffold in numerous pharmaceutical agents.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development and process chemistry. We will explore and compare various synthetic strategies, with a primary focus on methodologies amenable to large-scale production, such as the Suzuki-Miyaura cross-coupling and modern C-H activation techniques. The protocols herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of the 7-Arylquinazoline Scaffold

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of many biologically active molecules.[1][2][3][4][5] Specifically, the introduction of an aryl group at the 7-position of the quinazoline ring has been shown to be crucial for the biological activity of several important drugs, including inhibitors of epidermal growth factor receptor (EGFR) used in cancer therapy.[3][6][7] The development of efficient, cost-effective, and scalable synthetic routes to 7-arylquinazolines is therefore a critical endeavor in medicinal chemistry and the pharmaceutical industry.

This guide will provide a detailed overview of robust synthetic strategies, moving beyond traditional methods that often suffer from limitations such as harsh reaction conditions, low yields, and the use of toxic reagents.[1][8] We will focus on modern catalytic methods that offer high efficiency, functional group tolerance, and scalability.

Comparative Overview of Synthetic Strategies for 7-Arylquinazolines

Several synthetic methodologies can be employed for the synthesis of the quinazoline core and the subsequent introduction of the 7-aryl group. A comparative analysis of the most relevant large-scale approaches is presented below.

Synthetic StrategyAdvantagesDisadvantagesScalabilityKey Considerations
Suzuki-Miyaura Cross-Coupling High yields, excellent functional group tolerance, commercially available reagents, well-established and reliable.[9][10][11]Requires pre-functionalization (e.g., halogenation) of the quinazoline core, potential for palladium contamination in the final product.ExcellentCatalyst and ligand selection, base, solvent, and temperature are critical for optimal performance.[9]
Direct C-H Arylation Atom-economical, avoids pre-functionalization, reduces synthetic steps.[8][12][13]May require specific directing groups, regioselectivity can be a challenge, catalyst systems can be complex.Good to ExcellentCatalyst (often Rh, Pd, or Ru-based), oxidant, and additives need careful optimization.[12]
Niementowski Quinazoline Synthesis Utilizes readily available anthranilic acids and amides, a classic and well-understood reaction.[6][7][14][15][16]Often requires high temperatures and long reaction times, may have limited substrate scope for complex molecules.[7][15]ModerateCan be improved with microwave-assisted synthesis to reduce reaction times and improve yields.[7][15]

For the purpose of this guide, we will focus on providing detailed protocols for the Suzuki-Miyaura cross-coupling and Direct C-H Arylation methods due to their superior scalability and efficiency for the synthesis of 7-arylquinazolines.

Protocol 1: Large-Scale Synthesis of 7-Arylquinazolines via Suzuki-Miyaura Cross-Coupling

This protocol describes a two-step process: the synthesis of a 7-haloquinazoline intermediate, followed by the palladium-catalyzed Suzuki-Miyaura cross-coupling with an arylboronic acid.

Workflow for Suzuki-Miyaura Synthesis

Suzuki_Miyaura_Workflow cluster_step1 Step 1: Synthesis of 7-Haloquinazoline cluster_step2 Step 2: Suzuki-Miyaura Cross-Coupling start Starting Materials (e.g., 2-Amino-4-halobenzoic acid) reaction1 Cyclization Reaction (e.g., with Formamide) start->reaction1 purification1 Purification (Crystallization/Chromatography) reaction1->purification1 intermediate 7-Haloquinazoline purification1->intermediate reaction2 Coupling Reaction (Inert Atmosphere) intermediate->reaction2 boronic_acid Arylboronic Acid boronic_acid->reaction2 catalyst Pd Catalyst & Ligand catalyst->reaction2 base Base (e.g., K2CO3) base->reaction2 purification2 Purification & Isolation reaction2->purification2 product 7-Arylquinazoline purification2->product

Caption: Workflow for the two-step synthesis of 7-arylquinazolines via Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol

Step 1: Synthesis of 7-Chloro-4-hydroquinazoline (Intermediate)

This step is based on the well-established reaction of an appropriately substituted anthranilic acid with formamide.

  • Materials:

    • 2-Amino-4-chlorobenzoic acid

    • Formamide

    • Reaction vessel suitable for high-temperature reactions with a reflux condenser

    • Stirring apparatus

  • Procedure:

    • To a clean, dry reaction vessel, add 2-amino-4-chlorobenzoic acid (1 equivalent).

    • Add an excess of formamide (5-10 equivalents).

    • Heat the reaction mixture to 150-160 °C with stirring under a nitrogen atmosphere.

    • Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Slowly add the reaction mixture to ice-cold water with vigorous stirring to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 7-chloro-4-hydroquinazoline.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Suzuki-Miyaura Cross-Coupling

  • Materials:

    • 7-Chloro-4-hydroquinazoline (1 equivalent)

    • Arylboronic acid (1.2-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

    • Solvent (e.g., a mixture of toluene and water, or dioxane/water)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a degassed reaction vessel, add 7-chloro-4-hydroquinazoline, the arylboronic acid, and the base.

    • Add the solvent system.

    • Purge the reaction mixture with an inert gas for 15-20 minutes.

    • Add the palladium catalyst under the inert atmosphere.

    • Heat the reaction mixture to 80-100 °C with stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 7-arylquinazoline.

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the efficiency of the Suzuki-Miyaura reaction. Pd(PPh₃)₄ is a common and effective catalyst. For challenging couplings, more advanced ligand systems like SPhos or XPhos may be required to improve yields and reaction times.

  • Base: The base plays a critical role in the transmetalation step of the catalytic cycle. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and yield.

  • Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic-soluble reactants and the inorganic base.

Protocol 2: Large-Scale Synthesis of 7-Arylquinazolines via Direct C-H Arylation

Direct C-H arylation offers a more atom-economical approach by avoiding the pre-functionalization of the quinazoline core.[8][13] This protocol outlines a general procedure for the rhodium-catalyzed C-H arylation of a quinazoline substrate.

Mechanistic Rationale for C-H Activation

CH_Activation_Mechanism quinazoline Quinazoline Substrate ch_activation C-H Activation quinazoline->ch_activation catalyst [Rh(III)] Catalyst oxidative_addition Oxidative Addition catalyst->oxidative_addition aryl_halide Aryl Halide aryl_halide->oxidative_addition oxidative_addition->ch_activation reductive_elimination Reductive Elimination ch_activation->reductive_elimination product 7-Arylquinazoline reductive_elimination->product catalyst_regen Catalyst Regeneration reductive_elimination->catalyst_regen catalyst_regen->catalyst

Caption: Simplified catalytic cycle for a transition metal-catalyzed C-H arylation.

Step-by-Step Protocol
  • Materials:

    • Quinazoline substrate (1 equivalent)

    • Aryl halide (e.g., aryl bromide or iodide, 1.5-2 equivalents)

    • Rhodium catalyst (e.g., [Cp*RhCl₂]₂, 1-3 mol%)[12]

    • Silver salt additive (e.g., AgBF₄ or AgSbF₆, 2-6 mol%)[12]

    • Solvent (e.g., DCE or THF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a clean, dry reaction vessel, add the quinazoline substrate and the aryl halide.

    • Add the rhodium catalyst and the silver salt additive.

    • Add the solvent under an inert atmosphere.

    • Heat the reaction mixture to 100-120 °C with stirring.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the reaction mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 7-arylquinazoline.

Key Considerations for Scalability
  • Catalyst Loading: For large-scale synthesis, minimizing the catalyst loading is crucial for cost-effectiveness. Optimization studies should be performed to determine the lowest effective catalyst concentration.

  • Regioselectivity: C-H activation can sometimes lead to a mixture of regioisomers. Careful selection of the catalyst and directing groups on the quinazoline substrate is necessary to ensure high regioselectivity for the desired 7-aryl product.

  • Solvent Choice: The choice of solvent can significantly impact the reaction's efficiency and scalability. Solvents should be chosen based on their ability to dissolve the reactants, their boiling point, and their ease of removal.

Conclusion

The large-scale synthesis of 7-arylquinazolines is a critical aspect of pharmaceutical manufacturing. This guide has provided detailed protocols for two of the most robust and scalable methods: Suzuki-Miyaura cross-coupling and direct C-H arylation. By understanding the underlying principles and carefully optimizing the reaction conditions, researchers and process chemists can efficiently produce these valuable compounds for the development of new medicines. The choice between these methods will depend on factors such as the availability of starting materials, cost considerations, and the specific functional groups present in the target molecule.

References

Quinazolin-7-ylboronic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Nucleus and the Power of Boronic Acids

The quinazoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and clinically approved drugs.[1][2] Its rigid, bicyclic aromatic nature provides an excellent framework for the spatial presentation of functional groups, enabling high-affinity interactions with a diverse range of biological targets. Quinazoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2] A significant portion of research on quinazolines has focused on their role as potent kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[1][2]

The strategic functionalization of the quinazoline core is paramount for modulating the potency, selectivity, and pharmacokinetic profile of drug candidates. Boronic acids have emerged as indispensable tools in this endeavor, primarily through their participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction offers a highly versatile and efficient method for introducing a vast array of aryl and heteroaryl substituents onto the quinazoline scaffold, facilitating extensive structure-activity relationship (SAR) studies.

This comprehensive guide focuses on Quinazolin-7-ylboronic acid , a key building block for the synthesis of 7-substituted quinazoline derivatives. We will provide detailed protocols for its synthesis and subsequent application in drug discovery, with a particular emphasis on the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this versatile reagent.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is essential for its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₈H₇BN₂O₂Calculated
Molecular Weight 173.96 g/mol Calculated
Appearance Off-white to light yellow solid (Predicted)-
Solubility Soluble in DMSO, DMF, and methanol; limited solubility in water (Predicted)-
CAS Number 899438-46-1[3]

Hazard Identification and Safety Precautions:

GHS Hazard Statements (Predicted):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a flame-resistant laboratory coat must be worn.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is recommended.

Spill and Disposal:

  • Spills: In case of a spill, evacuate the area. Small spills of solid material can be carefully swept up, avoiding dust generation, and placed in a sealed container for disposal. Large spills should be handled by trained emergency response personnel.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Synthesis of this compound: A Representative Protocol

The most common and practical route to aryl boronic acids involves the Miyaura borylation of a corresponding aryl halide to form a stable pinacol ester, followed by hydrolysis. The following is a representative, two-step protocol for the synthesis of this compound, starting from the readily accessible 7-bromoquinazoline.

Part 1: Synthesis of 7-Bromoquinazoline (Precursor)

A common route to 7-haloquinazolines involves the cyclization of appropriately substituted anthranilic acid derivatives. For instance, 7-bromo-6-chloro-4(3H)-quinazolinone can be synthesized from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate.[4] A more general synthesis of 7-bromoquinazoline can be adapted from established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, starting from 3-bromoaniline.[5]

Part 2: Miyaura Borylation of 7-Bromoquinazoline to form the Pinacol Ester

This protocol describes the palladium-catalyzed cross-coupling of 7-bromoquinazoline with bis(pinacolato)diboron (B₂pin₂).[3][6]

Reaction Scheme:

Miyaura_Borylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 7-Bromoquinazoline 7-Bromoquinazoline Pinacol_Ester 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline 7-Bromoquinazoline->Pinacol_Ester Miyaura Borylation B2pin2 Bis(pinacolato)diboron B2pin2->Pinacol_Ester Pd_catalyst PdCl₂(dppf) Base KOAc Solvent Dioxane

General scheme for the Miyaura borylation of 7-bromoquinazoline.

Materials:

  • 7-Bromoquinazoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add 7-bromoquinazoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and PdCl₂(dppf) (0.03 eq).

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline.

Part 3: Hydrolysis of the Pinacol Ester to this compound

The pinacol ester is a stable intermediate that can be conveniently hydrolyzed to the corresponding boronic acid.

Reaction Scheme:

Hydrolysis cluster_reactant Reactant cluster_reagents Reagents cluster_product Product Pinacol_Ester 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline Boronic_Acid This compound Pinacol_Ester->Boronic_Acid Hydrolysis Acid HCl (aq) Solvent THF

General scheme for the hydrolysis of the pinacol ester.

Materials:

  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

  • Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Protocol:

  • Dissolve the purified pinacol ester in a mixture of THF and 1M HCl.

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

  • Further purification can be achieved by recrystallization if necessary.

Application in Drug Discovery: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in drug discovery is its use as a coupling partner in the Suzuki-Miyaura reaction to generate libraries of 7-aryl or 7-heteroaryl quinazoline derivatives.[7][8] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[9]

General Protocol for Suzuki-Miyaura Cross-Coupling:

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Boronic_Acid This compound Coupled_Product 7-Aryl/Heteroaryl-quinazoline Boronic_Acid->Coupled_Product Suzuki-Miyaura Coupling Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Coupled_Product Pd_catalyst Pd(PPh₃)₄ Base Na₂CO₃ Solvent Toluene/Ethanol/Water

General scheme for the Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl or heteroaryl halide (bromide or iodide)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

  • Inert gas (Argon or Nitrogen)

Protocol:

  • In a Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 eq) in the chosen solvent system (e.g., Toluene/Ethanol/Water 4:1:1).

  • Add this compound (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄ - 0.05 eq), and the base (e.g., Na₂CO₃ - 2.0 eq).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-quinazoline.

Biological Applications: Targeting Kinases in Cancer Therapy

The 7-position of the quinazoline scaffold has been identified as a critical site for modification to enhance the potency and selectivity of kinase inhibitors.[10] The introduction of various aryl and heteroaryl groups at this position can lead to compounds with potent inhibitory activity against a range of kinases implicated in cancer, such as EGFR, VEGFR, and PDGFR.[10]

Workflow for Kinase Inhibitor Discovery:

Kinase_Inhibitor_Discovery cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Library_Synthesis Library Synthesis via Suzuki-Miyaura Coupling Biochemical_Assay Biochemical Kinase Assays (e.g., EGFR, VEGFR) Library_Synthesis->Biochemical_Assay Primary Screening Quinazolin-7-ylboronic_acid This compound Quinazolin-7-ylboronic_acid->Library_Synthesis Aryl_Halides Diverse Aryl/Heteroaryl Halides Aryl_Halides->Library_Synthesis Cell-based_Assay Cell-based Proliferation Assays (e.g., MCF-7, A549) Biochemical_Assay->Cell-based_Assay Hit Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Cell-based_Assay->SAR_Studies Lead Generation Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Iterative Design In_vivo_Studies In vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_vivo_Studies Candidate Selection

Workflow for the discovery of kinase inhibitors using this compound.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

Many 7-substituted quinazoline derivatives function as ATP-competitive inhibitors of EGFR. The quinazoline core mimics the adenine ring of ATP, binding to the ATP-binding pocket of the kinase domain. The 7-substituent extends into a hydrophobic pocket, and its nature can significantly influence the inhibitor's potency and selectivity. By blocking the binding of ATP, these inhibitors prevent the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway and Inhibition:

EGFR_Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream ADP ADP Dimerization->ADP Cell_Effects Cell Proliferation, Survival, Angiogenesis Downstream->Cell_Effects Inhibitor 7-Aryl-quinazoline (from this compound) Inhibitor->Dimerization Blocks ATP Binding ATP ATP ATP->Dimerization

Inhibition of the EGFR signaling pathway by 7-aryl-quinazoline derivatives.

Structural Characterization

The unambiguous structural confirmation of this compound and its derivatives is crucial. A combination of analytical techniques should be employed.

TechniqueInformation Provided
¹H and ¹³C NMR Provides detailed information on the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the quinazoline ring and the boronic acid moiety.
¹¹B NMR Specifically confirms the presence and chemical environment of the boron atom. The chemical shift can distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester.[11]
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. Tandem MS (MS/MS) can be used to probe the fragmentation pattern, further confirming the structure.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, confirming bond lengths, bond angles, and intermolecular interactions.[12][13] This technique is invaluable for understanding the precise geometry of the molecule.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel 7-substituted quinazoline derivatives. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a robust and efficient platform for the generation of diverse chemical libraries. The proven success of 7-substituted quinazolines as potent kinase inhibitors highlights the significant potential of this reagent in the discovery and development of new targeted therapies for cancer and other diseases. The protocols and information presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this compound in their drug discovery programs.

References

One-Pot Synthesis of Quinazoline Derivatives from Boronic Acids: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinazolines and the Elegance of One-Pot Synthesis

The quinazoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] The functionalization of the quinazoline ring system is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic profiles. Consequently, the development of efficient and versatile synthetic methodologies to access diverse quinazoline derivatives is of critical importance to the scientific community.

Traditionally, the synthesis of substituted quinazolines often involves multi-step procedures that can be time-consuming, generate significant waste, and may be limited in substrate scope. One-pot multicomponent reactions have emerged as a powerful and elegant strategy to overcome these limitations.[2][3] By combining three or more reactants in a single reaction vessel, these processes allow for the rapid and efficient construction of complex molecules, adhering to the principles of green chemistry by minimizing purification steps and reducing solvent and energy consumption.

This application note provides a detailed, field-proven guide to a highly efficient palladium-catalyzed, one-pot, three-component synthesis of 2,4-disubstituted quinazolines from readily available 2-aminobenzonitriles, aldehydes, and arylboronic acids. This method, developed by Chen and coworkers, offers a broad substrate scope and excellent functional group tolerance, making it a valuable tool for the synthesis of diverse quinazoline libraries for drug discovery and chemical biology research.[2]

Reaction Principle and Mechanistic Insights

The core of this synthetic strategy is a palladium-catalyzed tandem reaction that masterfully orchestrates the formation of multiple carbon-nitrogen and carbon-carbon bonds in a single pot. The reaction proceeds via a proposed catalytic cycle involving the carbopalladation of the cyano group of the 2-aminobenzonitrile.

Causality Behind Experimental Choices: The selection of the catalytic system is crucial for the success of this transformation. A palladium(II) source, such as palladium(II) acetylacetonate (Pd(acac)₂), is used as the precatalyst. In the presence of a suitable ligand, like 5,5′-dimethyl-2,2′-bipyridine, and an acid additive, such as trifluoromethanesulfonic acid (TfOH), an active Pd(II) species is generated. The ligand stabilizes the palladium center and modulates its reactivity, while the acid additive is believed to facilitate the key carbopalladation step. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve a wide range of organic and inorganic compounds.

Proposed Mechanistic Pathways: Two plausible mechanistic pathways have been proposed for this tandem reaction, both commencing with the formation of an arylpalladium(II) species from the arylboronic acid.[2]

  • Pathway A: The arylpalladium(II) species undergoes migratory insertion into the cyano group of the 2-aminobenzonitrile, a process known as carbopalladation. The resulting iminyl-palladium intermediate then undergoes a condensation reaction with the aldehyde, followed by intramolecular cyclization and subsequent reductive elimination to afford the quinazoline product and regenerate the active palladium catalyst.

  • Pathway B: An alternative pathway involves the initial condensation of the 2-aminobenzonitrile with the aldehyde to form a Schiff base intermediate. The arylpalladium(II) species then coordinates to the cyano group of the Schiff base, followed by carbopalladation, intramolecular cyclization, and product formation.

G cluster_cat_cycle Catalytic Cycle cluster_reactants Starting Materials Pd(II) Pd(II) ArPd(II)X ArPd(II)X Pd(II)->ArPd(II)X ArB(OH)2 Carbopalladation Carbopalladation ArPd(II)X->Carbopalladation 2-Aminobenzonitrile Condensation Condensation Carbopalladation->Condensation Aldehyde Cyclization Cyclization Condensation->Cyclization Product_Release Product_Release Cyclization->Product_Release Quinazoline Product_Release->Pd(II) Regeneration Final_Product 2,4-Disubstituted Quinazoline Boronic_Acid Arylboronic Acid Aminobenzonitrile 2-Aminobenzonitrile Aldehyde Aldehyde caption Proposed Catalytic Cycle

Caption: Proposed Catalytic Cycle for Quinazoline Synthesis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the one-pot synthesis of 2,4-disubstituted quinazolines.

Materials and Reagents
  • 2-Aminobenzonitrile derivatives (1.0 equiv)

  • Aldehyde derivatives (1.2 equiv)

  • Arylboronic acid derivatives (1.5 equiv)

  • Palladium(II) acetylacetonate (Pd(acac)₂) (5 mol%)

  • 5,5′-Dimethyl-2,2′-bipyridine (10 mol%)

  • Trifluoromethanesulfonic acid (TfOH) (20 mol%)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for column chromatography)

Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-aminobenzonitrile (0.2 mmol, 1.0 equiv), palladium(II) acetylacetonate (0.01 mmol, 5 mol%), and 5,5′-dimethyl-2,2′-bipyridine (0.02 mmol, 10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under an argon atmosphere, add the arylboronic acid (0.3 mmol, 1.5 equiv), followed by anhydrous DMF (1.0 mL), the aldehyde (0.24 mmol, 1.2 equiv), and trifluoromethanesulfonic acid (0.04 mmol, 20 mol%) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12 hours.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with brine (3 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,4-disubstituted quinazoline.

G start Start setup Reaction Setup (Schlenk Tube) start->setup inert Inert Atmosphere (Ar purge) setup->inert reagents Add Reagents (DMF, Boronic Acid, Aldehyde, TfOH) inert->reagents react Heat at 120°C (12 hours) reagents->react workup Work-up (EtOAc, Brine) react->workup purify Purification (Column Chromatography) workup->purify end Pure Product purify->end caption Experimental Workflow

Caption: Experimental Workflow for Quinazoline Synthesis.

Results and Discussion: Substrate Scope

The versatility of this one-pot synthesis is demonstrated by its broad substrate scope. A wide variety of 2-aminobenzonitriles, aldehydes, and arylboronic acids bearing both electron-donating and electron-withdrawing groups, as well as sterically hindered substituents, can be successfully employed to generate the corresponding 2,4-disubstituted quinazolines in moderate to good yields.[2] A noteworthy feature of this methodology is its tolerance of bromo and iodo groups on the arylboronic acid, which provides a handle for further synthetic transformations via cross-coupling reactions.

Table 1: Scope of the One-Pot Quinazoline Synthesis

Entry2-Aminobenzonitrile (R¹)Aldehyde (R²)Arylboronic Acid (R³)ProductYield (%)
1HPhenylPhenyl2,4-Diphenylquinazoline86
2H4-MethoxyphenylPhenyl2-(4-Methoxyphenyl)-4-phenylquinazoline82
3H4-ChlorophenylPhenyl2-(4-Chlorophenyl)-4-phenylquinazoline78
4H2-NaphthylPhenyl2-(Naphthalen-2-yl)-4-phenylquinazoline80
5HPhenyl4-Methoxyphenyl4-(4-Methoxyphenyl)-2-phenylquinazoline85
6HPhenyl4-Fluorophenyl4-(4-Fluorophenyl)-2-phenylquinazoline75
7HPhenyl4-Bromophenyl4-(4-Bromophenyl)-2-phenylquinazoline71
85-ChloroPhenylPhenyl6-Chloro-2,4-diphenylquinazoline73
95-MethylPhenylPhenyl6-Methyl-2,4-diphenylquinazoline79

Yields are for isolated products.

Troubleshooting and Safety Precautions

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or no yield - Inactive catalyst- Poor quality reagents- Insufficient inert atmosphere- Use fresh Pd(acac)₂ and ligand.- Ensure reagents are pure and solvents are anhydrous.- Thoroughly degas the solvent and maintain a positive argon pressure.
Formation of side products - Protodeboronation of the boronic acid- Homocoupling of the boronic acid- Use anhydrous conditions and high-purity reagents.- Optimize the reaction temperature and time.
Incomplete reaction - Insufficient reaction time or temperature- Catalyst deactivation- Increase reaction time or temperature incrementally.- Consider using a more robust ligand or a different palladium source.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling any chemicals.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.[4][5]

  • Trifluoromethanesulfonic Acid (TfOH): TfOH is a strong, corrosive acid. Handle with extreme care in a fume hood, and avoid contact with skin and eyes.[6]

  • Dimethylformamide (DMF): DMF is a potential teratogen and can be absorbed through the skin. Handle in a fume hood and wear appropriate gloves.

  • Boronic Acids: While generally stable, some boronic acids can be moisture-sensitive. Store in a desiccator.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, in accordance with institutional and local regulations.

Conclusion

This application note details a robust and versatile palladium-catalyzed one-pot synthesis of 2,4-disubstituted quinazolines from boronic acids, 2-aminobenzonitriles, and aldehydes. The procedure is characterized by its operational simplicity, broad substrate scope, and good functional group tolerance, making it a highly valuable method for the rapid generation of quinazoline libraries for drug discovery and other applications. By understanding the reaction mechanism and following the detailed protocols and safety guidelines provided, researchers can effectively implement this powerful synthetic tool in their laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Quinazolin-7-ylboronic Acid Suzuki Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving quinazolin-7-ylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this specific transformation. The quinazoline moiety is a critical pharmacophore, but its successful incorporation via Suzuki coupling requires careful optimization due to the inherent chemical properties of the heterocyclic boronic acid.

This guide moves from high-level, frequently asked questions to a deep, systematic troubleshooting workflow, providing not just protocols but the chemical reasoning behind them.

Part 1: Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is giving me very low or no yield. What are the most common culprits?

A1: Low yields in this specific reaction typically stem from two primary, interconnected issues:

  • Protodeboronation: This is a side reaction where the C-B bond of your this compound is cleaved and replaced by a C-H bond, effectively destroying your starting material.[1] This is often accelerated by strong bases, the presence of water, and high temperatures.[1][2]

  • Catalyst Poisoning/Inhibition: The Lewis basic nitrogen atoms in the quinazoline ring can coordinate to the palladium catalyst.[3][4][5] This coordination can deactivate the catalyst, slowing down the desired productive catalytic cycle and giving the protodeboronation side reaction more time to occur.[3][4]

Q2: I see a significant amount of what appears to be quinazoline in my crude reaction mixture. Is this related to the low yield?

A2: Yes, this is the hallmark of protodeboronation.[1] The presence of quinazoline as a byproduct confirms that your boronic acid is degrading under the reaction conditions. The primary goal of optimization will be to accelerate the rate of the Suzuki coupling so that it outcompetes the rate of protodeboronation.

Q3: Should I be using a boronic acid or a boronate ester (e.g., pinacol ester)?

A3: Using a boronate ester, such as a neopentyl or pinacol ester (Bpin), is a highly recommended strategy.[6] Boronate esters are generally more stable and less prone to premature protodeboronation than their corresponding boronic acids.[1][7] Many modern protocols are optimized for these more stable boron reagents.[5]

Q4: My reaction setup is meticulously degassed and run under an inert atmosphere, but the yield is still poor. What else should I focus on?

A4: While an inert atmosphere is critical to prevent catalyst oxidation and boronic acid homocoupling, it does not prevent protodeboronation or catalyst poisoning.[8] If your technique for excluding oxygen is sound, the next critical parameters to investigate are your choice of base, catalyst/ligand system, and solvent.[9] These factors have a much more direct impact on the specific challenges posed by the quinazoline substrate.

Part 2: Systematic Troubleshooting Guide

When initial attempts fail, a systematic approach is more effective than random screening. The following guide is designed to logically diagnose and solve the underlying issues.

Logical Troubleshooting Workflow

This flowchart outlines a decision-making process for optimizing your reaction.

G start Low Yield Observed check_deboronation Significant Deboronation? (Quinazoline byproduct observed) start->check_deboronation deboronated_yes YES check_deboronation->deboronated_yes Yes deboronated_no NO check_deboronation->deboronated_no No / Unsure check_sm Starting Materials Consumed? optimize_base 1. Switch to Milder Base (e.g., K3PO4, Cs2CO3) deboronated_yes->optimize_base optimize_conditions 2. Lower Temperature & Use Anhydrous Solvent optimize_base->optimize_conditions use_ester 3. Switch to Boronate Ester (Pinacol or MIDA) optimize_conditions->use_ester end_success Improved Yield use_ester->end_success stalled_reaction Reaction Stalled (SM remains) deboronated_no->stalled_reaction optimize_catalyst 1. Change Ligand (Bulky Biarylphosphine, e.g., SPhos) stalled_reaction->optimize_catalyst increase_loading 2. Increase Catalyst Loading (e.g., 2-5 mol%) optimize_catalyst->increase_loading check_purity 3. Verify Reagent Purity (Aryl halide, Boronic Acid) increase_loading->check_purity check_purity->end_success

Caption: A workflow for troubleshooting low yields.

Deep Dive into Key Parameters

The base is arguably the most important variable in this reaction. Its role is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[10] However, strong, aqueous bases are a primary driver of protodeboronation.[1][2]

  • Problem: Strong bases like NaOH or Na2CO3 in aqueous media create a high concentration of hydroxide ions, which can promote the protonolysis of the C-B bond.

  • Solution: Switch to a milder, often less-soluble, or non-hydroxide base. Potassium phosphate (K₃PO₄) is frequently the base of choice for challenging heteroaryl couplings.[11][12][13] It is sufficiently basic to promote the catalytic cycle but is less aggressive in promoting deboronation. Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) under anhydrous conditions are also excellent alternatives.[14]

BaseTypical ConditionsRationale for Quinazoline Substrates
NaOH, Na₂CO₃ Aqueous solvents (Dioxane/H₂O)Not Recommended. High basicity and water content promote rapid protodeboronation.
K₃PO₄ Aqueous or anhydrous solventsHighly Recommended. Milder base, proven effective for N-heterocycles.[11][12]
Cs₂CO₃, CsF Anhydrous solvents (Toluene, Dioxane)Excellent Choice. Often used with bulky ligands to accelerate coupling, minimizing side reactions.

The nitrogen atoms of the quinazoline ring can act as ligands themselves, binding to the palladium center and inhibiting catalytic activity.[3][4][15][16] The goal is to use a ligand that binds strongly to palladium and promotes the desired reaction steps (oxidative addition, reductive elimination) faster than the substrate can poison the catalyst.

  • Problem: Simple ligands like triphenylphosphine (PPh₃) may not be effective. The Pd-PPh₃ complex can be susceptible to inhibition by the quinazoline nitrogen.

  • Solution: Employ modern, electron-rich, sterically hindered biaryl phosphine ligands. These ligands, developed by groups like Buchwald and Fu, form highly active and more stable catalysts that can overcome the challenges of heteroaryl couplings.[17][18]

LigandCatalyst PrecursorRationale
PPh₃ Pd(PPh₃)₄, Pd(OAc)₂Often insufficient for challenging N-heterocycles; prone to catalyst deactivation.
SPhos Pd₂(dba)₃, SPhos PrecatalystsExcellent for heteroaryl couplings; bulky nature accelerates reductive elimination.[12]
XPhos Pd₂(dba)₃, XPhos PrecatalystsAnother robust ligand, often successful when others fail.[17]
dppf Pd(dppf)Cl₂A good general-purpose ligand, sometimes effective for quinazoline systems.[19]
  • Problem: High temperatures (>100 °C) and protic solvents (like water or alcohols) provide the energy and proton source for the undesired protodeboronation pathway.[2]

  • Solution:

    • Use Anhydrous Solvents: If possible, switch to anhydrous conditions using solvents like toluene, dioxane, or 2-MeTHF with a suitable anhydrous base (e.g., Cs₂CO₃).

    • Lower the Temperature: A more active catalyst system (e.g., Pd₂(dba)₃/SPhos) may allow the reaction to proceed efficiently at a lower temperature (e.g., 60-80 °C), which will significantly suppress the rate of deboronation.

Part 3: Optimized Experimental Protocols

Here we provide a baseline protocol that often fails and an optimized protocol designed to address the specific challenges of this compound.

Protocol 1: Standard (Often Low-Yielding) Conditions

This protocol uses common but often suboptimal conditions for this specific substrate.

  • To a reaction flask, add this compound (1.0 equiv), the aryl halide (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (3.0 equiv).

  • Add a 4:1 mixture of Dioxane:Water to achieve a 0.1 M concentration with respect to the boronic acid.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction to 100 °C and stir for 12-24 hours.

  • Monitor by TLC or LC-MS. Observation: Often shows significant starting material degradation and formation of quinazoline.

Protocol 2: Optimized Conditions for High-Yield Coupling

This protocol incorporates the principles discussed above to maximize the desired coupling product.

  • Reagent Preparation: In a nitrogen-filled glovebox or a flask under a strong flow of argon, combine quinazolin-7-ylboronic acid pinacol ester (1.2 equiv), the aryl halide (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), SPhos (3.5 mol%), and finely powdered anhydrous K₃PO₄ (2.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a concentration of 0.1 M with respect to the aryl halide.

  • Reaction Setup: Seal the flask with a septum and place it in a preheated oil bath at 80 °C.

  • Execution: Stir the reaction vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS, checking for the consumption of the aryl halide and the formation of the product.

  • Workup: After the reaction is complete (or has stalled), cool to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Visualizing the Key Side Reaction: Protodeboronation

The following diagram illustrates the destructive side reaction that must be minimized.

G cluster_0 Desired Suzuki Pathway cluster_1 Undesired Side Reaction QB Quinazoline-B(OH)2 Product Quinazoline-Ar QB->Product Suzuki Coupling ArX Ar-X ArX->Product Pd0 Pd(0) Catalyst QB_side Quinazoline-B(OH)2 Deboronated Quinazoline-H QB_side->Deboronated Protodeboronation H_source H+ Source (H2O, Base) H_source->Deboronated

Caption: Competing pathways for the boronic acid.

References

Technical Support Center: Quinazolin-7-ylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet critical reaction: the protodeboronation of quinazolin-7-ylboronic acid. As a key step in various synthetic pathways, ensuring the clean conversion of the C-B bond to a C-H bond is paramount. This document is structured as a series of frequently asked questions and detailed troubleshooting protocols to address specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it often a desired transformation?

Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] While often considered an undesirable side reaction in cross-coupling methodologies like the Suzuki-Miyaura reaction, it can be a highly valuable and intentional transformation.[1][2] In multi-step syntheses, a boronic acid group can be used as a "placeholder" or directing group to control regioselectivity. Once its purpose is served, it is cleanly removed and replaced with a hydrogen atom via protodeboronation, completing a key synthetic step.[3]

Q2: My protodeboronation of this compound is giving low yields. What are the most common side reactions I should be aware of?

Low yields are typically traced to three main competing reactions:

  • Incomplete Reaction: The starting material, this compound, remains unreacted.

  • Oxidative Hydroxylation (Phenol Formation): The boronic acid is oxidized to the corresponding phenol, yielding quinazolin-7-ol. This is a very common byproduct in reactions involving boronic acids.[4][5]

  • Homocoupling (Biaryl Formation): Two molecules of the this compound couple to form a symmetrical biaryl (a di-quinazolinone species). This is often mediated by residual oxygen or certain metal catalysts.[4][6][7]

Q3: How does the quinazoline ring itself influence the reaction?

Heteroaromatic boronic acids, especially those containing basic nitrogen atoms like quinazoline, can exhibit unique reactivity.[1][8] The nitrogen atoms can influence the electronic properties of the aryl system and may coordinate to any metal additives, potentially deactivating a catalyst.[9] Furthermore, the pH of the reaction medium is critical; heteroaromatic boronic acids can form zwitterionic species at neutral pH, which can sometimes accelerate protodeboronation.[1][8] Understanding the pH-dependent behavior is key to controlling the reaction.[8][10]

Q4: I suspect my starting material is degrading before the reaction. Is this common?

Yes, heterocyclic boronic acids can be susceptible to degradation, particularly during long-term storage.[11] The primary pathways are gradual oxidation to the phenol and hydrolysis. For consistent results, it is highly recommended to use fresh, high-purity this compound or to verify the purity of older batches via NMR or HPLC before use.[11] Storing the compound in a cool, dry, and dark environment under an inert atmosphere can significantly prolong its shelf life.[11]

Troubleshooting Guide: From Problem to Protocol

This section provides a systematic approach to diagnosing and solving common issues encountered during the protodeboronation of this compound.

Problem 1: Low Yield with Significant Starting Material Remaining

This indicates that the reaction conditions are not optimal for complete conversion. The protodeboronation rate is highly dependent on factors like pH, temperature, and the proton source.[1][12]

Workflow for Optimizing Conversion

G cluster_start Initial Observation cluster_troubleshoot Troubleshooting Steps cluster_solution Solution start Low Yield & High SM (Confirmed by TLC/LCMS) A Step 1: Verify Reagent Stoichiometry & Purity start->A B Step 2: Screen Reaction Temperature (e.g., 50°C, 80°C, 100°C) A->B If correct C Step 3: Evaluate Acid/Base Catalyst (e.g., AcOH, HCl, KOH) B->C If still incomplete D Step 4: Check Solvent & Water Content C->D If still incomplete end_node Optimized Conditions Found: Complete Conversion D->end_node Analyze results

Caption: Troubleshooting workflow for incomplete protodeboronation.

Detailed Protocol: Small-Scale Reaction Screening

  • Setup: In parallel vials, add this compound (1.0 equiv).

  • Variable 1 (Catalyst):

    • Vial A: Add acetic acid (2.0 equiv).

    • Vial B: Add aqueous HCl (1 M, 2.0 equiv).

    • Vial C: Add aqueous KOH (1 M, 2.0 equiv).

  • Solvent: Add the chosen reaction solvent (e.g., 1,4-dioxane/water mixture).

  • Variable 2 (Temperature): Run each set of vials at different temperatures (e.g., room temperature, 60 °C, 100 °C).

  • Monitoring: Monitor the reactions by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h) to find the optimal conditions for full conversion. Electron-deficient arylboronic acids are known to be susceptible to base-catalyzed protodeboronation.[10][12]

Problem 2: Significant Formation of Quinazolin-7-ol (Phenolic Impurity)

The presence of the corresponding phenol is a clear sign of oxidative degradation of the boronic acid.[4] This side reaction is often promoted by dissolved oxygen in the solvent, especially under basic conditions or in the presence of trace metal impurities.[5][13]

Workflow for Minimizing Oxidation

G start High Phenol Impurity (Confirmed by MS, M+16) step1 Degas Solvent Thoroughly (N2/Ar sparging or Freeze-Pump-Thaw) start->step1 step2 Ensure Inert Atmosphere (Use Schlenk line or Glovebox) step1->step2 step3 Consider Antioxidant Additive (e.g., BHT, if compatible) step2->step3 end_node Reduced Phenol Formation step3->end_node

Caption: Workflow to reduce oxidative side reactions.

Detailed Protocol: Executing Reactions Under Inert Atmosphere

  • Solvent Degassing: Before use, sparge your reaction solvent (e.g., dioxane, THF, toluene) with a stream of inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup:

    • Add this compound and any solid reagents to a dry Schlenk flask.

    • Seal the flask, then evacuate the headspace and backfill with inert gas. Repeat this cycle three times.

  • Reagent Addition: Add the degassed solvent and any liquid reagents via syringe under a positive pressure of inert gas.

  • Execution: Run the reaction under a static pressure of inert gas (e.g., using a balloon). This rigorous exclusion of oxygen is critical to suppress the oxidation pathway.[6][14]

Problem 3: Formation of a Symmetrical Biaryl Impurity (Homocoupling)

Homocoupling is another common side reaction, particularly if your reaction is a prelude to a cross-coupling and contains a palladium catalyst.[4] It is primarily caused by oxygen, which can interfere with the palladium catalytic cycle, or by copper catalysts under certain conditions.[14][15]

Troubleshooting Summary Table

Problem Observed Primary Cause Recommended Action(s) Analytical Confirmation
Low Yield, High SM Incomplete ReactionScreen temperature, catalyst (acid/base), and reaction time.[16]LC-MS/NMR shows predominantly starting material peak.
Quinazolin-7-ol byproduct OxidationRigorously degas all solvents and run the reaction under a strict inert atmosphere (N₂ or Ar).[6]Mass spectrometry shows a peak at [M+16] relative to the desired product.
Biaryl byproduct HomocouplingEnsure complete exclusion of oxygen. If using a catalyst, ensure it is the active Pd(0) form. Pre-heating the catalyst and base before adding the boronic acid can help.[7]Mass spectrometry shows a peak corresponding to twice the mass of the quinazoline ring minus a proton.
Multiple Byproducts General InstabilityConsider converting the boronic acid to a more stable derivative like a pinacol ester or MIDA boronate, which can release the active species slowly.[17]Complex chromatogram (TLC/LC-MS) with several spots/peaks.

Conclusion

Successfully troubleshooting the protodeboronation of this compound requires a systematic and mechanistically informed approach. By understanding the primary competing pathways—incomplete reaction, oxidation, and homocoupling—researchers can logically diagnose issues and implement targeted solutions. The key to a clean and high-yielding reaction lies in carefully controlling the reaction parameters, particularly the atmosphere and pH. This guide provides the foundational knowledge and actionable protocols to help you achieve your desired synthetic outcomes.

References

Technical Support Center: Purification of Crude 7-Substituted Quinazoline Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-substituted quinazoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Here, you will find practical, in-depth answers to common purification challenges, grounded in the principles of organic chemistry.

Our goal is to move beyond simple procedural steps and provide a deeper understanding of the causality behind experimental choices. This guide is structured into two main parts: a Troubleshooting Guide for immediate problem-solving and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Part 1: Troubleshooting Guide

This section is formatted to help you quickly diagnose and solve specific issues encountered during the purification of 7-substituted quinazolines.

Chromatography Problems
Problem 1: My quinazoline compound is streaking or "tailing" badly on a silica gel TLC plate or column.

Answer: This is the most common issue encountered when purifying quinazolines and other nitrogen-containing heterocycles on standard silica gel.[1] The root cause is the interaction between the basic nitrogen atoms in the quinazoline ring and the slightly acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, interaction causes the compound to move unevenly, resulting in a streak rather than a compact spot.[1]

Solutions:

  • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent).[1][2]

    • Triethylamine (TEA or NEt₃): Add 0.1–2.0% TEA to your solvent system. This is the go-to choice for most quinazolines.[1][2] The TEA will preferentially bind to the acidic silanol groups, allowing your basic quinazoline product to elute without unwanted ionic interactions.[3]

    • Ammonia in Methanol: For more polar quinazolines, a solution of 1-10% ammonia in methanol can be used as a component of your mobile phase (e.g., 5% of a 7N NH₃/MeOH solution in dichloromethane).[1]

  • Reduce Sample Concentration: Overloading the stationary phase can exacerbate tailing.[4] Ensure your spotting solution for TLC is dilute and that you are not loading too much crude material onto your column. A good rule of thumb is to load no more than 1-5% of the silica gel mass.

  • Consider an Alternative Stationary Phase: If tailing persists even with modifiers, the compound may be excessively basic. In such cases, consider:

    • Alumina (Basic or Neutral): Alumina is a more basic stationary phase and can be an excellent alternative to silica for purifying strongly basic compounds.

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is nonpolar. This technique separates compounds based on hydrophobicity and is less susceptible to the acid-base interactions that cause tailing in normal-phase chromatography.[2]

Problem 2: My compound won't move off the baseline (Rf ≈ 0), even in pure ethyl acetate.

Answer: An Rf value near zero indicates that your mobile phase is not polar enough to displace your compound from the silica gel.[1] 7-Substituted quinazolines, especially those with polar functional groups (e.g., -OH, -NH₂, -COOH), can be very polar.

Solutions:

  • Increase Eluent Polarity Systematically:

    • Add Methanol (MeOH): Begin adding methanol to your current solvent system (e.g., ethyl acetate or dichloromethane). Start with 1-2% MeOH and increase incrementally. A common powerful eluent is 5-10% methanol in dichloromethane (DCM).

    • Use an "Aggressive" Solvent System: For highly polar compounds, a system containing ammonia can be very effective. Try using 5-10% of a stock solution of 10% ammonium hydroxide in methanol mixed with dichloromethane.[5]

  • Check for Compound Stability: In rare cases, a compound may appear to be at the baseline because it has decomposed upon contact with the acidic silica. You can test for this by running a "2D TLC".[6] Spot your compound in one corner of a square TLC plate, run it, dry it, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will appear on the diagonal. If it decomposes, new spots will appear off the diagonal.[6] If decomposition is the issue, you must switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.[5]

Crystallization & Isolation Problems
Problem 3: My quinazoline product "oils out" during recrystallization instead of forming crystals.

Answer: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture), or if the cooling process is too rapid.[7]

Solutions:

  • Optimize the Solvent System:

    • Reduce Solvent Power: If the compound oils out, the solvent may be too good. Add a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the hot solution until it just begins to turn cloudy. Then, add a few drops of the primary solvent to redissolve the oil and allow it to cool slowly. A common system for quinazolines is Ethanol/Water or Ethyl Acetate/Hexanes.[8]

    • Increase Solvent Volume: You may be using too little solvent, leading to a highly concentrated, supersaturated solution. Add more of the primary solvent to the hot mixture and re-cool.[7]

  • Control the Cooling Rate: Slow cooling is paramount for growing well-defined crystals.

    • Allow the heated flask to cool to room temperature on the benchtop, insulated with glass wool or a towel.

    • Only after it has reached room temperature should you place it in an ice bath or refrigerator to maximize yield.[7]

  • Utilize Seeding: Introduce a tiny crystal of the pure product (a "seed crystal") to the cooled, supersaturated solution. This provides a nucleation point for crystal growth to begin.[7]

Problem 4: My final product is a fine powder that is very difficult to filter.

Answer: The formation of very fine particles (microcrystals) is often a result of rapid precipitation from a highly supersaturated solution. This can be caused by crash cooling or the abrupt addition of an anti-solvent.

Solutions:

  • Modify the Crystallization Process: Follow the steps for slow cooling and gradual anti-solvent addition described in the previous section to encourage the growth of larger, more easily filterable crystals.[7]

  • Use a Filter Aid: If you cannot avoid fine particles, use a filter aid like Celite®. Prepare a small pad (1-2 cm) of Celite® in your Büchner or sintered glass funnel over the filter paper. Wet the pad with the crystallization solvent before filtering your product slurry. The Celite® pad will trap the fine particles and prevent the filter from clogging.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I effectively remove residual palladium catalyst from my crude product after a cross-coupling reaction (e.g., Suzuki, Heck)?

A1: Palladium contamination is a critical issue, especially in drug development, as strict regulatory limits are in place for heavy metal impurities.[10] Simple filtration or a single crystallization is often insufficient.[10] A multi-step approach is recommended:

  • Aqueous Work-up: Some palladium salts can be removed with an aqueous wash. Washing your organic layer with a solution of aqueous ammonium chloride or EDTA can help chelate and remove some of the metal.

  • Filtration Through an Adsorbent: Before concentrating the crude product, pass the organic solution through a short plug of silica gel or Celite®. This can remove heterogeneous palladium black.[9]

  • Metal Scavengers: For homogeneous catalysts that remain in solution, solid-supported metal scavengers are highly effective.[11] These are typically silica- or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols or phosphines.[10][12] Stirring the crude solution with a scavenger for a few hours followed by filtration can dramatically reduce palladium levels.[12]

  • Recrystallization: A final, carefully performed recrystallization is often the most effective step for removing the last traces of palladium and achieving high purity.[11]

Method Mechanism Typical Use Case Pros Cons
Filtration (Celite®/Silica) Adsorption/FiltrationRemoval of Pd(0) black and some inorganic salts.[9]Simple, fast, inexpensive.Often insufficient for homogeneous catalysts.
Aqueous Wash (EDTA, NH₄Cl) Chelation/ExtractionRemoval of soluble palladium salts.[9]Easy to perform during work-up.Limited effectiveness; depends on Pd species.
Metal Scavengers (Thiol-Silica) Chemisorption[10]Removal of dissolved, homogeneous palladium catalysts.[12]Highly effective, specific.Higher cost, requires extra step.
Recrystallization Differential SolubilityFinal purification step to remove all types of impurities.[11]Can achieve very high purity.Can lead to yield loss; may not be effective alone.
Q2: What is a good starting point for a solvent system in column chromatography for a novel 7-substituted quinazoline?

A2: A systematic approach starting with Thin-Layer Chromatography (TLC) is essential. A good universal starting point for many quinazoline derivatives is a mixture of a nonpolar solvent like Hexanes or Heptane and a moderately polar solvent like Ethyl Acetate (EtOAc) .

Step-by-Step Protocol for Eluent Selection:

  • Initial Screening: Spot your crude mixture on three separate TLC plates. Develop them in the following systems:

    • Plate 1: 20% EtOAc in Hexanes

    • Plate 2: 50% EtOAc in Hexanes

    • Plate 3: 100% EtOAc

  • Analyze Results:

    • If the desired spot has an Rf between 0.2 and 0.4 in one of these systems, you have found a good eluent for your column. An Rf in this range provides a good balance between resolution and run time.

    • If the spot is still at the baseline (Rf ≈ 0) in 100% EtOAc, you need a more polar system. Switch to a stronger eluent like Dichloromethane (DCM) and begin adding Methanol (MeOH) . Start with 2% MeOH in DCM and increase as needed.

    • If the spot is at the solvent front (Rf ≈ 1), your eluent is too polar. Decrease the percentage of the polar component.

  • Add a Modifier: Based on your initial TLC analysis (see Troubleshooting Problem 1), add 0.5-1% Triethylamine (TEA) to your chosen solvent system to prevent streaking.

Q3: When should I use reversed-phase chromatography for my quinazoline product?

A3: Reversed-phase (RP) chromatography is an excellent alternative to normal-phase (silica gel) chromatography in several specific scenarios:

  • For Very Polar Compounds: If your quinazoline has highly polar functional groups and remains on the baseline even with polar solvent systems like MeOH/DCM, it will likely elute well on a C18 reversed-phase column using a gradient of water and acetonitrile or methanol.[5]

  • For Very Basic Compounds: If your compound streaks uncontrollably on silica even with basic modifiers, RP-HPLC can provide much better peak shape because the problematic acid-base interactions with silanols are avoided.[8]

  • For High-Purity Requirements: For final purification of drug candidates where >99% purity is required, preparative RP-HPLC is often the method of choice. It generally offers higher resolving power than standard flash chromatography.[8]

  • When Stability is an Issue: If your compound is sensitive to the acidic nature of silica gel, the more neutral conditions of RP-HPLC are advantageous.[5]

A typical mobile phase for RP-HPLC purification of quinazolines is a gradient of water and acetonitrile, with 0.1% of an acid modifier like formic acid (FA) or trifluoroacetic acid (TFA) added to both solvents. The acid protonates the basic nitrogens, ensuring a consistent charge state and leading to sharp, symmetrical peaks.[13][14][15]

Visualized Workflow

Decision Tree for Purification Strategy

This diagram outlines a logical workflow for selecting the appropriate purification method for a crude 7-substituted quinazoline product.

Purification_Workflow Start Crude Product TLC_Analysis Analyze by TLC (e.g., 50% EtOAc/Hex + 1% TEA) Start->TLC_Analysis Decision_TLC What does the TLC show? TLC_Analysis->Decision_TLC Single_Spot Clean, single spot? (Rf 0.2-0.5) Decision_TLC->Single_Spot Examine Spots Multiple_Spots Multiple, well-separated spots? Decision_TLC->Multiple_Spots Streaking_Baseline Streaking or baseline material? Decision_TLC->Streaking_Baseline Single_Spot->Multiple_Spots No Recrystallize Proceed directly to Recrystallization Single_Spot->Recrystallize Yes Multiple_Spots->Streaking_Baseline No Column_Chromo Purify by Column Chromatography (using optimized eluent) Multiple_Spots->Column_Chromo Yes Pre_Treat Pre-treatment needed (e.g., Aqueous Wash, Charcoal, or Scavenger) Streaking_Baseline->Pre_Treat Yes Column_After_Treat Column Chromatography after pre-treatment Pre_Treat->Column_After_Treat

Caption: Decision workflow for selecting a purification strategy.

References

Quinazolin-7-ylboronic acid stability under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinazolin-7-ylboronic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but sensitive reagent. Here, we address common challenges related to its stability under various reaction conditions, offering troubleshooting advice and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using this compound resulted in a low yield or failed completely. What is the most common cause?

A1: The primary suspect in failed or low-yielding cross-coupling reactions with this compound is the degradation of the boronic acid itself.[1] Heterocyclic boronic acids, especially those containing nitrogen, are susceptible to decomposition pathways that consume the active reagent.[2] The most significant of these is protodeboronation, a process where the C-B bond is cleaved by a proton source (like water), converting the boronic acid back to the parent quinazoline.[3] This issue is often exacerbated by the basic conditions typically required for the Suzuki-Miyaura reaction.[4][5]

Q2: How can I tell if my this compound has degraded?

A2: While significant degradation may sometimes cause visible changes like clumping (from moisture absorption) or discoloration, these are not reliable indicators.[1] The most definitive way to assess the quality of your reagent is through analytical methods. We recommend running a quick ¹H NMR or HPLC-UV analysis on a small sample before setting up a large-scale reaction. This allows you to confirm the purity and structural integrity of the boronic acid, saving valuable time and resources.[1]

Q3: What are the optimal storage and handling conditions for this compound to maximize its shelf-life?

A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment, with a freezer at -20°C being ideal.[1] It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, to protect it from atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively.[1][2] When handling the reagent, work quickly and preferably in a glovebox or under a stream of inert gas to minimize exposure.

Q4: I'm seeing a significant amount of a byproduct corresponding to the mass of quinazoline in my reaction mixture. What is happening?

A4: The presence of quinazoline as a major byproduct is a classic sign of protodeboronation.[3] This occurs when the boronic acid moiety is replaced by a hydrogen atom. This process is often accelerated under aqueous basic conditions, which are common in Suzuki-Miyaura couplings.[4] The mechanism typically involves the formation of a more reactive boronate anion ([ArB(OH)₃]⁻), which then undergoes ipso-protonation and C-B bond cleavage.[4] To mitigate this, you may need to carefully screen bases, solvents, and reaction temperatures.

Q5: Are there more stable alternatives to this compound that I can use directly in my reactions?

A5: Yes. If instability is a persistent issue, consider converting the boronic acid to a more robust derivative. Boronate esters, such as the pinacol ester (forming 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline), are generally more stable to storage and handling.[6] These esters can often be used directly in the coupling reaction, where they hydrolyze in situ to generate the active boronic acid. Another excellent option is the N-methyldiethanolamine (MIDA) boronate ester, known for its high stability and slow-release properties.

Understanding the Instability: Key Degradation Pathways

The utility of this compound is often challenged by its inherent instability. Understanding the mechanisms behind its degradation is crucial for designing robust experimental protocols.

  • Protodeboronation: This is the most prevalent decomposition pathway for heteroaryl boronic acids.[3] It is essentially the hydrolysis of the carbon-boron bond, yielding the corresponding arene (quinazoline) and boric acid. The reaction is highly pH-dependent and is significantly accelerated under basic conditions which favor the formation of the tetrahedral boronate species, the active nucleophile in the Suzuki reaction but also the species most susceptible to protonolysis.[3][4]

  • Oxidation: The boronic acid moiety is susceptible to oxidation, which converts the C-B bond into a C-O bond, yielding the corresponding phenol (quinazolin-7-ol).[7] This can be mediated by atmospheric oxygen or other oxidizing agents present in the reaction mixture. While controllable in a laboratory setting with careful inerting techniques, it remains a potential side reaction that consumes the active reagent.[7][8]

cluster_main This compound Stability QA This compound (Active Reagent) QB Quinazoline (Inactive Byproduct) QA->QB Protodeboronation (+ H₂O, Base) QC Quinazolin-7-ol (Inactive Byproduct) QA->QC Oxidation (+ [O])

Caption: Primary degradation pathways for this compound.

Troubleshooting Guide for Common Reaction Issues

This table provides a structured approach to diagnosing and solving problems encountered when using this compound.

Problem Potential Cause(s) Recommended Solutions & Rationale
Low or No Product Formation 1. Degraded Boronic Acid: The reagent has decomposed during storage or on the benchtop.[1] 2. Catalyst Inhibition: The nitrogen atoms of the quinazoline ring can coordinate to the palladium center, inhibiting catalytic activity.[2] 3. Inefficient Transmetalation: The chosen base may not be optimal for activating the boronic acid.[5]1. Verify Reagent Quality: Use freshly purchased material or confirm purity via NMR/HPLC. If degraded, consider re-purification or synthesis of a stable boronate ester. 2. Ligand Screening: Employ bulkier electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can accelerate reductive elimination and prevent catalyst inhibition. 3. Base Optimization: Screen a panel of bases. While strong inorganic bases (e.g., Cs₂CO₃, K₃PO₄) are common, milder organic bases or fluoride sources (e.g., KF) may minimize protodeboronation.[5]
Significant Protodeboronation 1. Presence of Water: Excess water in the solvent or reagents provides a proton source. 2. High Temperature: Elevated temperatures can accelerate the rate of protodeboronation. 3. Inappropriate Base/pH: Strongly basic aqueous conditions promote the formation of the susceptible boronate anion.[3][4]1. Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use molecular sieves if necessary. 2. Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 3. Modify Base/Solvent System: Switch to a non-aqueous solvent system (e.g., Dioxane, Toluene, THF). Use a less nucleophilic base like K₃PO₄ or an organic base.
Formation of Homocoupled Byproduct (Biaryl) 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Inefficient Transmetalation: If the transfer from boron to palladium is slow, the boronic acid can homocouple.1. Degas Thoroughly: Ensure the reaction mixture and solvent are rigorously degassed with an inert gas (e.g., via freeze-pump-thaw cycles or sparging with argon). 2. Optimize Catalyst/Ligand: A more active catalyst system can accelerate the desired cross-coupling pathway, outcompeting homocoupling.
Inconsistent Results Between Batches 1. Variable Reagent Purity: Different lots of the boronic acid may have varying levels of purity or degradation.[1] 2. Variable Moisture Content: Inconsistent drying of reagents and solvents.1. Standardize Reagent Qualification: Always analyze the purity of a new batch before use.[1] 2. Implement Strict Protocols: Standardize all handling and storage procedures to ensure reproducibility. Maintain a dedicated stock of anhydrous solvents.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization of the ligand, base, and solvent is often necessary.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents), finely ground and dried

  • Anhydrous 1,4-Dioxane/Water (10:1 mixture), degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, this compound, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with argon or nitrogen three times.

  • Addition of Reagents: Add the degassed solvent mixture to the flask via syringe, followed by the catalyst premix.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

cluster_opt Optimization Cycle start Reaction Failure / Low Yield check_ba Check Purity of Boronic Acid (NMR / HPLC) start->check_ba pure Purity >95%? check_ba->pure degraded Degraded pure->degraded No optimize Systematically Optimize Reaction Conditions pure->optimize Yes purify Purify Reagent or Synthesize Stable Ester (e.g., Pinacol, MIDA) degraded->purify ligand 1. Screen Ligands (e.g., SPhos, XPhos) base 2. Screen Bases (e.g., K₃PO₄, Cs₂CO₃) solvent 3. Screen Solvents (Anhydrous Dioxane, Toluene) success Successful Reaction

Caption: A decision tree for troubleshooting failed reactions.

References

Technical Support Center: Palladium Residue Removal from Quinazoline Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium residue removal in quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to palladium contamination in their quinazoline products.

Palladium catalysts are instrumental in many synthetic routes for quinazolines, a class of compounds with significant biological and pharmaceutical applications. However, the removal of residual palladium to meet stringent regulatory limits is a critical challenge. This resource provides in-depth, experience-driven answers to frequently encountered problems.

Section 1: Frequently Asked Questions (FAQs)

Question 1: My quinazoline product has failed palladium analysis, showing levels above the acceptable limit. What is the first step I should take?

Your first step is to accurately quantify the palladium level and understand its nature in your product. The acceptable limit for palladium in active pharmaceutical ingredients (APIs) is often around 10 ppm for oral administration.

Recommended Action Plan:

  • Quantification: Use a reliable analytical method like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to determine the precise concentration of palladium in your sample. While faster screening methods exist, ICP-MS is the standard for final product validation.

  • Identify the Palladium Species: The nature of the palladium residue (e.g., Pd(0), Pd(II), or a complex with your product) will influence the choice of removal method. The speciation of palladium can be complex and may require specialized analytical techniques.

  • Review Your Process: Examine your reaction work-up and purification steps. Inefficient filtration or purification can lead to high palladium levels.

Question 2: I've tried recrystallization, but the palladium levels are still too high. What other methods can I use?

While recrystallization can be effective, its success is highly dependent on the system. If palladium is strongly complexed with your quinazoline product, it may co-crystallize.

Here are alternative and often more effective methods:

  • Adsorption: This is a widely used technique involving scavengers that bind to the palladium, which is then removed by filtration.

  • Extraction: Liquid-liquid extraction can be used to partition the palladium into a phase separate from your product.

  • Chromatography: Column chromatography is a common purification step that can remove a significant amount of palladium, although it may not be sufficient on its own.

The choice of method depends on the specific characteristics of your quinazoline product and the palladium species present.

Section 2: Troubleshooting Palladium Removal Techniques

Issue 1: Low product recovery after using a scavenger.

Potential Cause: Non-specific binding of your quinazoline product to the scavenger. This is a known issue, particularly with activated carbon.

Troubleshooting Steps:

  • Scavenger Screening: Test a variety of scavengers with different functional groups and support materials (e.g., silica-based, polystyrene-based). A screening approach can help identify a scavenger with high affinity for palladium and low affinity for your product.

  • Optimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired palladium level. An excess of scavenger can lead to increased product loss.

  • Solvent Selection: The choice of solvent can influence the interaction between your product and the scavenger. Experiment with different solvents to minimize non-specific binding.

Issue 2: The chosen scavenger is not effectively reducing palladium levels.

Potential Cause: The scavenger may not be appropriate for the specific form of palladium in your product, or the binding kinetics may be slow under your current conditions.

Troubleshooting Steps:

  • Consider Palladium Speciation: Different scavengers have varying affinities for different palladium species (Pd(0) vs. Pd(II)). For example, thiol-based scavengers are generally effective for a range of palladium species.

  • Increase Contact Time and Temperature: The binding of palladium to the scavenger can be time and temperature-dependent. Increasing the stirring time or temperature (within the stability limits of your product) may improve removal efficiency.

  • Use a Stronger Chelating Agent: Scavengers with multidentate ligands that can form strong chelating complexes with palladium, such as those based on trimercaptotriazine (TMT), can be more effective.

Issue 3: My product's color indicates palladium contamination, but standard methods are not removing it.

Potential Cause: The palladium may be strongly complexed with your quinazoline product, making it resistant to removal by standard techniques. Quinazolines often contain multiple heteroatoms that can act as ligands for palladium.

Troubleshooting Steps:

  • Employ a Stronger Chelating Scavenger: As mentioned previously, scavengers with strong chelating properties like silica-based trimercaptotriazine (Si-TMT) can be effective in these cases.

  • Use a Sacrificial Ligand: Adding a small molecule ligand that has a higher affinity for palladium than your product can help to "pull" the palladium away from your quinazoline. The resulting palladium complex can then be removed by conventional methods.

  • Oxidative or Reductive Treatment: The oxidation state of the palladium can be altered to facilitate its removal. For example, oxidizing Pd(0) to the more soluble Pd(II) can make it easier to remove with an ion-exchange resin or by extraction.

Section 3: Experimental Protocols and Data

Protocol 1: General Screening of Palladium Scavengers

This protocol outlines a general procedure for screening different palladium scavengers to identify the most effective one for your specific quinazoline product.

  • Preparation: Dissolve a known amount of your palladium-containing quinazoline product in a suitable solvent.

  • Aliquoting: Distribute equal volumes of the solution into several vials.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., activated carbon, Si-Thiol, MP-TMT) at a specified concentration (e.g., 10 wt% relative to the product). Include a control vial with no scavenger.

  • Incubation: Stir the vials at a controlled temperature (e.g., room temperature or 40°C) for a set period (e.g., 2-4 hours).

  • Filtration: Filter the contents of each vial to remove the scavenger.

  • Analysis: Analyze the palladium content in the filtrate from each vial using ICP-MS.

Data Presentation: Comparison of Palladium Scavengers
Scavenger TypeSupport MaterialFunctional GroupTypical Efficiency (%)AdvantagesDisadvantages
Activated CarbonCarbon-50-90Low cost, readily availableCan cause product loss due to non-specific adsorption
Si-ThiolSilicaThiol80-99Good for a wide range of Pd speciesCan sometimes lead to the formation of new impurities
MP-TMTPolystyreneTrimercaptotriazine>95High affinity for Pd, very effectiveCan be more expensive
ISOLUTE® Si-TMTSilicaTrimercaptotriazine>99Excellent for complete Pd removalHigher cost

Efficiency can vary significantly depending on the specific substrate and reaction conditions.

Mandatory Visualization: Decision-Making Workflow for Palladium Removal

This diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow start High Pd Levels Detected (>10 ppm) quantify Quantify Pd Level (ICP-MS) start->quantify initial_purification Initial Purification Attempt (Recrystallization/Chromatography) quantify->initial_purification check_pd Pd Level Acceptable? initial_purification->check_pd scavenger_screen Screen Scavenger Resins (e.g., Carbon, Thiol, TMT) check_pd->scavenger_screen No final_product Final Product (<10 ppm Pd) check_pd->final_product Yes optimize_scavenging Optimize Scavenging Conditions (Time, Temp, Amount) scavenger_screen->optimize_scavenging check_pd2 Pd Level Acceptable? optimize_scavenging->check_pd2 advanced_methods Advanced Methods (Strong Chelators, Sacrificial Ligands) check_pd2->advanced_methods No check_pd2->final_product Yes advanced_methods->final_product end Process Complete final_product->end

Caption: Decision workflow for palladium removal.

Section 4: Regulatory Context and Final Product Validation

It is crucial to be aware of the regulatory guidelines for elemental impurities. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3D guideline provides a framework for controlling elemental impurities in drug products.

Key Considerations:

  • Permitted Daily Exposure (PDE): The acceptable limit for palladium is based on its Permitted Daily Exposure, which is 100 µ g/day for oral administration. This translates to a concentration limit in the API that depends on the maximum daily dose of the drug product.

  • Risk Assessment: A risk-based approach should be adopted to assess and control palladium impurities.

  • Final Validation: The final validation of palladium levels in your quinazoline product must be performed using a validated, quantitative method such as ICP-MS.

By following the troubleshooting guidance and experimental protocols outlined in this technical support center, researchers and drug development professionals can effectively address the challenges of palladium removal and ensure the purity and safety of their quinazoline products.

Technical Support Center: Enhancing the Reactivity of Electron-Deficient Quinazoline Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when working with electron-deficient quinazoline boronic acids, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose experimental issues, optimize your reaction conditions, and achieve higher yields and purity in your synthetic endeavors.

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1][2] Functionalization of this privileged heterocycle using boronic acids via palladium-catalyzed cross-coupling reactions is a key strategy for developing novel therapeutics.[3][4] However, the electron-deficient nature of the quinazoline ring system can introduce significant challenges, primarily concerning the stability and reactivity of the corresponding boronic acids.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and problems faced during the synthesis and application of electron-deficient quinazoline boronic acids.

Q1: Why is my Suzuki-Miyaura coupling reaction with a quinazoline boronic acid failing or giving very low yields?

A1: Low or no yield in Suzuki-Miyaura couplings involving electron-deficient heteroaryl boronic acids, such as those of quinazoline, is a common issue. The primary culprits are often the instability of the boronic acid leading to decomposition and suboptimal reaction conditions. Key factors to investigate include:

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, rendering it inactive for coupling.[5] This process is often accelerated by the basic and aqueous conditions typically used in Suzuki couplings.

  • Catalyst Inactivation: The palladium catalyst can be sensitive to oxygen and may not be active. If you are using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ.

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be slow for electron-deficient systems.

  • Poor Solubility: Inadequate solubility of reactants, particularly the base, can hinder the reaction.

Q2: I suspect my quinazoline boronic acid is decomposing during the reaction. How can I confirm this and what can I do to prevent it?

A2: Decomposition, primarily through protodeboronation, is a significant challenge.[5] You can monitor the reaction mixture by LC-MS to check for the appearance of the protodeboronated quinazoline byproduct. To mitigate this issue, consider the following strategies:

  • Use of Milder Bases: Strong bases can accelerate protodeboronation. Switching to milder bases like potassium fluoride (KF) or cesium fluoride (CsF) can be beneficial.[3]

  • Protecting the Boronic Acid: Convert the boronic acid to a more stable derivative. Common protecting groups include:

    • Pinacol esters (BPin): These are more stable than the corresponding boronic acids.[6]

    • N-methyliminodiacetic acid (MIDA) boronates: These are air-stable solids that slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus decomposition.

    • Trifluoroborate salts (BF3K): These salts are generally more stable and release the boronic acid in situ.[7]

    • Diethanolamine (DEA) adducts: These form stable, crystalline solids that can be used directly in Suzuki couplings, particularly in protic solvents.

  • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can reduce the rate of protodeboronation.

Q3: What are the best catalyst and ligand combinations for coupling electron-deficient quinazoline boronic acids?

A3: The choice of catalyst and ligand is critical for activating the coupling partners and accelerating the desired reaction over decomposition pathways. For challenging couplings with electron-deficient substrates, highly active catalyst systems are required.

  • Electron-Rich and Bulky Ligands: Ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)3) are often effective.[5] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Palladium Precatalysts: Using pre-formed Pd(0) catalysts like Pd(PPh3)4 or highly active palladacycle precatalysts can be advantageous over Pd(II) sources that require in situ reduction.

Q4: How do the nitrogen atoms in the quinazoline ring affect the reactivity of the boronic acid?

A4: The nitrogen atoms in the quinazoline ring are electron-withdrawing, which contributes to the electron-deficient nature of the boronic acid. This has two main consequences:

  • Increased Lewis Acidity: The boron atom becomes more Lewis acidic, making it more susceptible to nucleophilic attack, including by hydroxide ions, which can initiate protodeboronation.

  • Potential for Catalyst Inhibition: The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky ligands can help to mitigate this issue.

Troubleshooting Guide for Low Conversion Rates

When faced with a low-yielding Suzuki-Miyaura reaction involving an electron-deficient quinazoline boronic acid, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and resolve common issues.

Visual Troubleshooting Workflow

troubleshooting_workflow start Low Conversion Observed reagent_check 1. Verify Reagent Quality & Stability start->reagent_check condition_check 2. Review Reaction Setup & Conditions reagent_check->condition_check Reagents OK sub_reagent Boronic Acid Stability (Check for protodeboronation) Aryl Halide Purity Catalyst/Ligand Activity Base Purity & Anhydrous? Solvent Degassed & Anhydrous? reagent_check->sub_reagent side_product_analysis 3. Analyze for Side Products condition_check->side_product_analysis Setup OK sub_condition Adequate Degassing? (Prevent catalyst oxidation) Optimal Temperature? Sufficient Mixing? Appropriate Concentration? condition_check->sub_condition component_screening 4. Systematic Component Screening side_product_analysis->component_screening Identify Issues sub_side_product Protodeboronation of Boronic Acid Homocoupling of Boronic Acid Dehalogenation of Aryl Halide side_product_analysis->sub_side_product optimization Successful Optimization component_screening->optimization sub_component Screen Catalysts & Ligands Screen Bases Screen Solvents Protect Boronic Acid component_screening->sub_component

Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.

Detailed Troubleshooting Steps
Problem Area Potential Cause Proposed Solution & Rationale
Reagent Quality & Stability Quinazoline Boronic Acid Decomposition Solution: Use a protected form of the boronic acid such as a pinacol ester, MIDA boronate, or trifluoroborate salt.[6][7] Rationale: These derivatives are more stable to the reaction conditions and slowly release the active boronic acid, keeping its concentration low and minimizing decomposition side reactions.
Inactive Palladium Catalyst Solution: Use a fresh batch of catalyst or test it on a known, reliable Suzuki reaction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active palladacycle precatalyst. Rationale: Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.
Base Quality Solution: Use a freshly opened or properly stored base. For anhydrous reactions, ensure the base is thoroughly dried. Finely powdering the base can also improve its reactivity. Rationale: Bases can absorb moisture, which can promote protodeboronation. Poor solubility of the base can also limit its effectiveness.
Reaction Conditions Inefficient Transmetalation Solution: Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[5] Rationale: A stronger base more effectively forms the "ate" complex of the boronic acid, which is the active species in the transmetalation step.
Oxygen Contamination Solution: Ensure the reaction solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Rationale: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.[6]
Suboptimal Temperature Solution: Gradually increase the reaction temperature. Rationale: Higher temperatures can overcome the activation energy for sluggish oxidative addition or transmetalation steps. However, be aware that elevated temperatures can also accelerate boronic acid decomposition.
Side Reactions Protodeboronation Solution: In addition to protecting the boronic acid and using milder bases, consider using a less protic solvent system or anhydrous conditions. Rationale: Water is the proton source for protodeboronation, so minimizing its presence can suppress this side reaction.
Homocoupling of Boronic Acid Solution: Rigorous degassing of the reaction mixture is crucial. Using a Pd(0) source directly can also help. Rationale: Homocoupling is often promoted by Pd(II) species in the presence of oxygen.[6]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Haloquinazoline

This protocol is adapted from literature procedures for the coupling of haloquinazolines with arylboronic acids.[8][9]

Materials:

  • Haloquinazoline (e.g., 4-chloroquinazoline or 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMF)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the haloquinazoline, boronic acid/ester, base, palladium catalyst, and ligand.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, a microwave-assisted protocol can be employed.[8]

Procedure:

  • In a microwave-safe vial, combine the haloquinazoline (1.0 equiv), quinazoline boronic acid (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Add a suitable solvent mixture (e.g., Dioxane/water, 4:1).

  • Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 100-150 °C) for a predetermined time (e.g., 15-60 minutes).

  • After cooling, work up and purify the product as described in the general procedure.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_coupled Ar-Pd(II)-Quin(L₂) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Reforms catalyst product Ar-Quin (Coupled Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid [Quin-B(OH)₃]⁻ boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide is intended to provide a comprehensive resource for overcoming the challenges associated with the reactivity of electron-deficient quinazoline boronic acids. By systematically addressing potential issues and optimizing reaction parameters, researchers can significantly improve the success rate of their synthetic efforts in this important area of medicinal chemistry.

References

Technical Support Center: Handling and Storage of Air-Sensitive Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and field-proven solutions for the common challenges associated with handling and storing air-sensitive boronic acids. Our focus is on explaining the causality behind experimental choices to ensure the integrity and success of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the stability and handling of boronic acids.

Q1: What makes a boronic acid "air-sensitive"?

A1: Boronic acids (R-B(OH)₂) are Lewis acids due to the electron-deficient boron atom.[1][2] Their sensitivity to air stems primarily from two vulnerabilities: moisture (hydrolysis and dehydration) and oxygen (oxidation).

  • Moisture: While relatively stable compared to other organometallics, boronic acids are hygroscopic and can absorb atmospheric moisture.[3] This can lead to clumping and handling difficulties. More critically, they are prone to dehydration, especially upon heating, to form cyclic trimer anhydrides known as boroxines.[1] While boroxines are often competent in cross-coupling reactions, the variable water content complicates accurate weighing and stoichiometry.

  • Oxygen: The presence of oxygen, particularly for certain classes of boronic acids, can lead to oxidative degradation (deboronation).[4][5] This pathway involves the attack of an oxygen species on the electron-deficient boron atom, leading to the cleavage of the C-B bond and formation of an alcohol or phenol, rendering the reagent inactive for cross-coupling.[5]

Certain structural features exacerbate this instability. For example, 2-heterocyclic, vinyl, and cyclopropyl boronic acids are notoriously unstable and can decompose significantly on the benchtop under air.[6]

Q2: My solid boronic acid appears clumpy and difficult to handle. Is it still usable?

A2: Clumping is a common sign of moisture absorption.[3] While the boronic acid may still be viable, the absorbed water can interfere with anhydrous reactions and makes it impossible to accurately weigh the reagent. For non-critical applications, you may be able to proceed, but for sensitive or stoichiometric-dependent reactions, the reagent should be dried.

A common laboratory practice is to dry the boronic acid under high vacuum for several hours. For more rigorous drying, a fluid bed dryer can be used, though this is more common in industrial settings.[7] Always re-analyze the purity of the dried material if possible.

Q3: What are the ideal long-term storage conditions for boronic acids?

A3: Proper storage is crucial to preserve the chemical integrity of boronic acids. The ideal conditions depend on the specific boronic acid's stability profile, but general best practices apply.

Boronic Acid ClassStorage TemperatureAtmosphereContainerKey Considerations
Stable Aryl Boronic Acids Refrigerated (2-8°C)[8]Tightly sealed container. Inert gas is recommended but not always essential.HDPE, Polypropylene, or Glass vials.[3]Prevent moisture ingress with tight seals.[3]
Unstable Heteroaryl, Vinyl, Alkenyl, Cyclopropyl Boronic Acids Freezer (-20°C or below)[8]Mandatory Inert Atmosphere (Argon or Nitrogen).[8][9]Tightly sealed vial, often within a secondary container or glovebox.These are highly prone to protodeboronation and oxidation. Minimize exposure to air at all times.[6]
General Boronic Acids in Solution Freezer (-20°C to -80°C)Under Nitrogen or Argon.Septum-sealed bottle (e.g., Sure/Seal™).[8][10]Stability in solution is often limited. Check supplier data; guidelines suggest stability for ~1 month at -20°C.[8]
Q4: I don't have a glovebox. Can I still handle air-sensitive boronic acids?

A4: Yes, you can handle many air-sensitive compounds using Schlenk line techniques, which allow you to work under an inert atmosphere (typically nitrogen or argon) using specialized glassware.[11][12] The basic principle is to remove air and moisture from your reaction vessel by cycles of evacuating (pulling a vacuum) and backfilling with an inert gas. Reagents are then transferred via cannula or syringe under a positive pressure of inert gas.[10][13]

For a simple setup, a balloon filled with nitrogen or argon can be used to maintain a positive pressure in the flask.[13][14][15]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and decision-making workflows for complex experimental challenges.

Guide 1: Troubleshooting Failed Suzuki-Miyaura Coupling Reactions

A failed Suzuki coupling is one of the most common issues faced by synthetic chemists. The problem often traces back to the integrity of the boronic acid or the reaction conditions.

Initial Assessment: Is the Boronic Acid the Culprit?

  • Purity and Stability: Verify the purity of your boronic acid. Boronic acids can degrade over time, a process known as protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[4] This is especially problematic for electron-rich heterocyclic or vinyl boronic acids.[4][6]

  • Homocoupling: The formation of a biaryl product derived from the coupling of two boronic acid molecules is a major side reaction. This is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's cycle.[4][16] If you observe significant homocoupling, your reaction conditions are likely not sufficiently inert.

Workflow: Diagnosing a Failed Suzuki Coupling

Suzuki_Troubleshooting start Start: Low/No Yield check_reagents 1. Check Reagents start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions 2. Check Conditions conditions_ok Conditions OK? check_conditions->conditions_ok check_catalyst 3. Check Catalyst System catalyst_ok Catalyst OK? check_catalyst->catalyst_ok reagent_ok->check_conditions Yes solution_ba Solution: - Use fresh/purified Boronic Acid - Use a boronic acid surrogate (MIDA ester, trifluoroborate) reagent_ok->solution_ba No conditions_ok->check_catalyst Yes solution_conditions Solution: - Thoroughly degas solvent - Ensure positive inert gas pressure - Use dry base/solvent conditions_ok->solution_conditions No solution_catalyst Solution: - Use fresh catalyst/ligand - Screen different ligands/Pd sources - Use air-stable precatalyst catalyst_ok->solution_catalyst No success Reaction Successful catalyst_ok->success Yes solution_ba->start Re-attempt solution_conditions->start Re-attempt solution_catalyst->start Re-attempt

Caption: Decision tree for troubleshooting a failed Suzuki coupling.

Guide 2: Mitigating Protodeboronation

Protodeboronation is a destructive side reaction that replaces the boronic acid group with a hydrogen atom, effectively terminating the desired coupling reaction.

Causality: This reaction is often catalyzed by strong bases in protic solvents (like water), which provide the proton source.[4] Electron-rich and heteroaryl boronic acids are particularly susceptible.[4][6]

Strategies to Minimize Protodeboronation:
  • Use a Milder Base: Strong bases like NaOH or K₃PO₄ in aqueous media can accelerate protodeboronation. Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4]

  • Switch to Anhydrous Conditions: Since water is the proton source, moving to a rigorously dried, non-protic solvent (e.g., dioxane, toluene, THF) can significantly reduce this side reaction.[4] Ensure your base is also anhydrous.

  • Employ Boronic Acid Surrogates: For particularly unstable boronic acids, using a more robust surrogate is often the best solution.

    • MIDA Boronates: These "caged" boronic acids are exceptionally stable to the benchtop and many reaction conditions.[17] They slowly release the active boronic acid under the basic aqueous conditions of the Suzuki coupling, keeping the instantaneous concentration low and minimizing degradation.[6]

    • Potassium Organotrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are easy to handle and store. They also release the boronic acid in situ during the reaction.[18]

    • Diethanolamine (DEA) Adducts: Reacting an unstable boronic acid with diethanolamine can form a stable, crystalline solid that can be used directly in Suzuki couplings, often in protic solvents.[19]

Guide 3: Protocol for Handling Air-Sensitive Boronic Acids

This protocol outlines the steps for safely transferring a solid, air-sensitive boronic acid from its storage container to a reaction flask using standard inert atmosphere techniques.

Experimental Protocol: Inert Atmosphere Transfer

Objective: To accurately weigh and transfer an air-sensitive boronic acid without exposure to oxygen or moisture.

Materials:

  • Oven-dried reaction flask with a stir bar, sealed with a rubber septum.

  • Oven-dried weighing vial or small flask with a septum.

  • Nitrogen or Argon gas source (balloon or Schlenk line).

  • Syringes and needles.

  • Spatula.

  • Balance.

Procedure:

  • Prepare Glassware: Ensure all glassware is meticulously dried by placing it in an oven (>120°C) for several hours and cooling it under a stream of inert gas or in a desiccator.[14][20]

  • Establish Inert Atmosphere:

    • Clamp the hot reaction flask and the weighing vial to a stand.

    • Insert a needle connected to the inert gas source (e.g., a balloon) through the septum of each flask.

    • Insert a second, "outlet" needle to allow the air to be displaced.[13][14]

    • Flush the vessels with inert gas for 5-10 minutes, then remove the outlet needle. The positive pressure from the balloon will prevent air from entering.[14]

  • Weighing the Boronic Acid (Taring Method):

    • Place the sealed, inerted weighing vial on the balance and tare it.

    • Take the weighing vial and the sealed container of boronic acid into a nitrogen-filled glove bag or perform the next step quickly under a positive flow of inert gas directed at the opening.

    • Briefly remove the septa and use a clean, dry spatula to transfer an approximate amount of the boronic acid to the weighing vial. Reseal both containers immediately.

    • Place the weighing vial back on the balance to get an accurate weight of the transferred solid.

  • Transfer to Reaction Flask:

    • Dissolve the weighed boronic acid in the weighing vial with a small amount of anhydrous, degassed solvent, transferred via a dry syringe.

    • Using a clean, dry syringe, carefully draw up the boronic acid solution.

    • Transfer the solution from the weighing vial to the main reaction flask by piercing the septa of both vessels with the syringe needle.

Visualization: Safe Handling Workflow

Handling_Workflow start Start: Retrieve Boronic Acid from Storage (-20°C Freezer) prep_glass 1. Prepare Oven-Dried Glassware (Reaction Flask, Weighing Vial) start->prep_glass inert_atm 2. Flush Glassware with N₂/Ar (Establish Inert Atmosphere) prep_glass->inert_atm weigh 3. Weigh Boronic Acid (Under N₂ flow or in Glove Bag) inert_atm->weigh dissolve 4. Dissolve in Anhydrous Solvent in Weighing Vial weigh->dissolve transfer 5. Transfer Solution via Syringe to Reaction Flask dissolve->transfer end End: Boronic Acid is in Reaction Flask under Inert Atmosphere transfer->end

Caption: Workflow for the safe transfer of an air-sensitive boronic acid.

Section 3: Understanding Degradation

A deeper understanding of how boronic acids degrade is key to preventing it. The primary non-productive pathways are oxidation and protodeboronation.

Visualization: Key Degradation Pathways dot

// Nodes BA [label="Active Boronic Acid\n(R-B(OH)₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation_Product [label="Inactive Product\n(R-OH + B(OH)₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protodeboronation_Product [label="Inactive Product\n(R-H)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for labels label_ox [label="Oxidative Deboronation", shape=plaintext, fontcolor="#5F6368"]; label_proto [label="Protodeboronation", shape=plaintext, fontcolor="#5F6368"];

// Edges BA -> Oxidation_Product; BA -> Protodeboronation_Product;

// Edge Labels {rank=same; BA; label_ox; Oxidation_Product} {rank=same; BA; label_proto; Protodeboronation_Product}

BA -> label_ox [label="+ O₂ / ROS", dir=none, style=dashed]; label_ox -> Oxidation_Product [dir=none, style=dashed];

BA -> label_proto [label="+ H⁺ (from H₂O)\n+ Base", dir=none, style=dashed]; label_proto -> Protodeboronation_Product [dir=none, style=dashed]; }

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-yl vs. 7-yl Quinazoline Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Quinazoline Chemistry

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2] The ability to precisely functionalize this privileged heterocycle is paramount for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[2] This guide provides an in-depth comparison of the reactivity of two key building blocks: 6-yl quinazoline boronic acid and 7-yl quinazoline boronic acid, offering theoretical insights and a practical experimental framework for their application.

Theoretical Framework: Unraveling the Electronic Nuances of the Quinazoline Core

The reactivity of an aryl boronic acid in the Suzuki-Miyaura catalytic cycle is intricately linked to its electronic and steric properties. The transmetalation step, involving the transfer of the organic group from boron to the palladium center, is often rate-determining and is sensitive to the electron density of the carbon atom attached to boron.

While direct experimental comparisons of the reactivity of 6-yl and 7-yl quinazoline boronic acids are not extensively documented, the intrinsic electronic properties of the quinazoline ring system provide a basis for a reactivity hypothesis. For electrophilic substitution reactions on the benzene portion of the quinazoline ring, the established order of reactivity is 8 > 6 > 5 > 7. This suggests that the C6 position is more electron-rich than the C7 position. A higher electron density at the carbon bearing the boronic acid group can facilitate the transmetalation step by increasing its nucleophilicity, thereby accelerating the overall reaction rate.

Hypothesis: 6-yl quinazoline boronic acid is expected to exhibit a higher reaction rate and potentially a greater yield in Suzuki-Miyaura cross-coupling reactions compared to its 7-yl isomer under identical conditions, owing to the higher electron density at the C6 position.

Experimental Design: A Head-to-Head Comparison

To empirically validate this hypothesis, a parallel experimental setup is proposed. This design ensures that any observed differences in reactivity can be confidently attributed to the isomeric position of the boronic acid group.

Workflow for Comparative Reactivity Analysis

G cluster_prep Preparation cluster_reaction Parallel Suzuki-Miyaura Reactions cluster_monitoring Reaction Monitoring cluster_analysis Analysis cluster_results Results & Conclusion A Reactant Preparation: - 6-yl Quinazoline Boronic Acid - 7-yl Quinazoline Boronic Acid - Aryl Halide (e.g., 4-bromoanisole) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) B Reaction Setup (Isomer 1): 6-yl Quinazoline Boronic Acid + Aryl Halide A->B C Reaction Setup (Isomer 2): 7-yl Quinazoline Boronic Acid + Aryl Halide A->C D Time-Course Sampling: (t = 0, 15, 30, 60, 120 min) B->D C->D E LC-MS and HPLC Analysis: - Monitor reactant consumption - Quantify product formation D->E F Data Comparison: - Reaction rates - Final yields E->F G Conclusion: Validate or refute hypothesis F->G

Caption: Workflow for the comparative reactivity study of quinazoline boronic acid isomers.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • 6-yl Quinazoline Boronic Acid

  • 7-yl Quinazoline Boronic Acid

  • 4-Bromoanisole (or other suitable aryl halide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Internal Standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, heating block

Procedure:

  • Reaction Setup (performed in parallel for each isomer):

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add 6-yl quinazoline boronic acid (1.0 equiv) or 7-yl quinazoline boronic acid (1.0 equiv).

    • Add 4-bromoanisole (1.2 equiv), potassium carbonate (2.0 equiv), and the internal standard.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

    • Seal the vial with a septum cap.

  • Solvent Addition and Degassing:

    • Add a 4:1 mixture of 1,4-dioxane and deionized water to achieve a suitable concentration (e.g., 0.1 M with respect to the boronic acid).

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction Conditions:

    • Place the vials in a preheated heating block at 90 °C.

    • Stir the reaction mixtures vigorously.

  • Time-Course Monitoring:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), carefully withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot with a suitable solvent (e.g., acetonitrile) and prepare for analysis.

  • Analysis:

    • Analyze the quenched aliquots by LC-MS to identify reactants and products.

    • Quantify the consumption of the quinazoline boronic acid and the formation of the coupled product using a calibrated HPLC method with the internal standard.

  • Data Interpretation:

    • Plot the concentration of the product versus time for each isomer to determine the initial reaction rates.

    • Calculate the final yield of the coupled product for both reactions after a set period.

Data Presentation: A Quantitative Comparison

The experimental data should be tabulated for a clear and direct comparison of the two isomers.

Parameter6-yl Quinazoline Boronic Acid7-yl Quinazoline Boronic Acid
Initial Reaction Rate (M/s) Hypothetically Higher ValueHypothetically Lower Value
Yield at 30 min (%) Hypothetically Higher ValueHypothetically Lower Value
Final Yield (at 120 min, %) Hypothetically Higher ValueHypothetically Lower Value
Reactant Consumption at 60 min (%) Hypothetically Higher ValueHypothetically Lower Value

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the Suzuki-Miyaura reaction mechanism is crucial for interpreting the experimental results. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B R1-X C R1-Pd(II)L2-X B->C D Transmetalation C->D R2-B(OR)2 (Base) E R1-Pd(II)L2-R2 D->E F Reductive Elimination E->F F->A R1-R2

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

The electronic properties of the quinazoline boronic acid directly influence the transmetalation step (C to E). A more electron-rich aryl group (R²) can accelerate the transfer of this group from the boron atom to the palladium center, thus driving the catalytic cycle forward at a faster rate.

Conclusion and Future Directions

This guide provides a theoretical and practical framework for comparing the reactivity of 6-yl and 7-yl quinazoline boronic acids in Suzuki-Miyaura cross-coupling reactions. Based on established principles of quinazoline electronics, the 6-yl isomer is hypothesized to be more reactive. The provided experimental protocol offers a robust method for validating this hypothesis.

For drug development professionals, a clear understanding of these reactivity differences is critical for optimizing reaction conditions, improving yields, and ultimately streamlining the synthesis of novel quinazoline-based drug candidates. Further computational studies, such as Density Functional Theory (DFT) calculations, could provide deeper insights into the charge distribution of the quinazoline isomers and further rationalize the observed reactivity trends.

References

A Senior Application Scientist's Guide to HPLC and NMR Analysis for Validating 7-Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Validation for 7-Substituted Quinazolines in Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs, particularly in oncology.[1][2] Modifications at the 7-position of the quinazoline ring are a common strategy to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[2] As researchers and drug development professionals, the unambiguous confirmation of the structure and purity of these synthesized 7-substituted quinazolines is not merely a procedural step but a fundamental requirement for the integrity of subsequent biological data and regulatory submissions.

This guide provides an in-depth comparison of two indispensable analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of 7-substituted quinazolines. We will move beyond rote protocols to explain the causality behind experimental choices, establish self-validating systems for trustworthy data, and ground our discussion in authoritative references.

Part 1: High-Performance Liquid Chromatography (HPLC) – The Arbiter of Purity

HPLC is the workhorse for assessing the purity of synthesized compounds and quantifying impurities. For 7-substituted quinazolines, which are often basic in nature, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The fundamental principle of RP-HPLC involves partitioning the analyte between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase. The more hydrophobic the analyte, the longer it is retained on the column.

Causality in Method Development: Why We Choose Our Parameters

The development of a robust HPLC method is a systematic process aimed at achieving adequate resolution of the main compound from any potential impurities, such as starting materials, reagents, by-products, and degradation products.

Workflow for HPLC Method Development

HPLC_Workflow cluster_Prep Preparation cluster_Optimization Optimization cluster_Validation Validation (ICH Q2(R1)) A Select Column (e.g., C18, Phenyl-Hexyl) B Prepare Mobile Phase (e.g., ACN/H2O with modifier) A->B C Prepare Sample & Standard (Dissolve in mobile phase) B->C D Initial Screening (Isocratic & Gradient) C->D E Optimize Gradient/Isocratic Hold D->E F Adjust pH & Modifier E->F G Fine-tune Flow Rate & Temperature F->G H Specificity G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Final Structure Confirmation A Acquire ¹H NMR (Identify proton signals & coupling) C HSQC (Connect protons to their directly attached carbons) A->C B Acquire ¹³C NMR (Identify all carbon signals) B->C D COSY (Identify neighboring protons, build spin systems) C->D E HMBC (Connect protons to carbons 2-3 bonds away, link fragments) D->E F Assemble Fragments & Confirm Connectivity E->F G Final Structure Assignment F->G

References

A Comparative Guide to Palladium Catalysts for Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of innovation, appearing in numerous approved drugs and clinical candidates. The efficient synthesis of this privileged heterocycle is therefore of paramount importance. Among the myriad of synthetic strategies, palladium-catalyzed reactions have emerged as a powerful and versatile tool. This guide provides an in-depth comparative analysis of common palladium catalysts for quinazoline synthesis, grounded in experimental data and mechanistic insights to empower you in selecting the optimal catalytic system for your specific needs.

Introduction: The Significance of Palladium in Quinazoline Synthesis

Palladium catalysts have revolutionized the construction of carbon-nitrogen and carbon-carbon bonds, which are fundamental to the assembly of the quinazoline core.[1] The versatility of palladium catalysis allows for a wide range of starting materials and reaction pathways, including C-H bond activation, carbonylative couplings, and cross-coupling reactions.[2][3] This guide will focus on a comparative study of commonly employed palladium catalysts, evaluating their performance, scope, and practical considerations.

Comparative Analysis of Palladium Catalysts

The choice of a palladium catalyst can significantly impact the yield, reaction time, and substrate scope of a quinazoline synthesis. Below is a comparative overview of some of the most frequently used palladium catalysts.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various palladium catalysts in the synthesis of 2-substituted quinazolines from 2-aminobenzonitriles, a common and versatile starting material. The data presented is a synthesis of results from multiple studies to provide a comparative perspective.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ dppfDBUAnisole/Diglyme16024-4861-92[1][2]
Pd/C NoneK₂CO₃Toluene1101285[4]
PdCl₂(PPh₃)₂ PPh₃Et₃NDMF10016~70-80[5]
Pd(dppf)Cl₂ dppfCs₂CO₃Toluene11012~80-90[6]

Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

In-Depth Catalyst Profiles

Palladium(II) Acetate (Pd(OAc)₂)

Overview: Palladium(II) acetate is one of the most widely used homogeneous palladium catalysts due to its relatively low cost, stability, and high reactivity in a variety of coupling reactions.[7] It is often used in combination with phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), which stabilize the active palladium species and influence the catalytic activity and selectivity.[2]

Mechanism of Action (C-H Activation/Aminocarbonylation): In the synthesis of quinazolines from aryl bromides and 2-aminobenzylamine, the reaction proceeds through a plausible aminocarbonylation, condensation, and oxidation sequence. The catalytic cycle is initiated by the in situ reduction of Pd(II) to Pd(0).

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L)_n Pd0->ArPdBr Oxidative Addition (Ar-Br) ArCOPdBr Ar-CO-Pd(II)-Br(L)_n ArPdBr->ArCOPdBr CO Insertion AmideComplex [Ar-CO-NRH-Pd(II)-Br(L)_n] ArCOPdBr->AmideComplex Nucleophilic Attack (2-aminobenzylamine) AmideComplex->Pd0 Reductive Elimination & Intramolecular Cyclization/ Oxidation Product Quinazoline

Caption: Plausible catalytic cycle for Pd(OAc)₂-catalyzed quinazoline synthesis.

Advantages:

  • High catalytic activity.[1]

  • Versatile and applicable to various synthetic routes.[2]

  • Relatively inexpensive compared to more complex palladium catalysts.

Disadvantages:

  • Requires the use of ligands, which can be costly and air-sensitive.

  • As a homogeneous catalyst, removal from the final product can be challenging.[8]

  • Can lead to the formation of palladium black (inactive palladium) under certain conditions.

Palladium on Carbon (Pd/C)

Overview: Palladium on carbon is a widely used heterogeneous catalyst, prized for its ease of handling, recovery, and recyclability.[4] It is particularly effective in hydrogenation reactions, which can be a key step in certain quinazoline syntheses.

Mechanism of Action (Reductive Cyclization): In the synthesis of quinazolines from o-nitrobenzaldehydes, Pd/C can facilitate the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization.

G Start o-Nitrobenzaldehyde Amine o-Aminobenzaldehyde Start->Amine Reduction (H₂, Pd/C) Dihydroquinazoline Dihydroquinazoline Intermediate Amine->Dihydroquinazoline Condensation with Amine Source Quinazoline Quinazoline Dihydroquinazoline->Quinazoline Oxidation

Caption: Reaction workflow for quinazoline synthesis using Pd/C.

Advantages:

  • Heterogeneous nature allows for easy separation and reuse.[4]

  • Often does not require ligands.

  • Cost-effective for large-scale synthesis.

Disadvantages:

  • Can have lower activity compared to homogeneous catalysts for certain reactions.[8]

  • Potential for leaching of palladium into the reaction mixture.[8]

  • The porous carbon support can sometimes adsorb products, leading to lower isolated yields.

Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂)

Overview: This is a well-defined, air-stable palladium(II) complex that is a versatile catalyst for a range of cross-coupling reactions. The triphenylphosphine ligands provide stability to the palladium center.[5]

Experimental Protocol: Synthesis of 2-Arylquinazolines [5]

  • To a solution of 2-aminobenzonitrile (1 mmol) in DMF (5 mL) is added the corresponding arylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and PdCl₂(PPh₃)₂ (0.03 mmol).

  • The mixture is heated at 100 °C for 12 hours under an inert atmosphere.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-arylquinazoline.

Advantages:

  • Well-defined and stable catalyst.[5]

  • Effective for a variety of cross-coupling reactions.

Disadvantages:

  • Homogeneous, leading to potential product contamination.

  • The phosphine ligands can be sensitive to oxidation under certain conditions.

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Overview: Pd(dppf)Cl₂ is a highly efficient and versatile catalyst for a wide range of cross-coupling reactions. The dppf ligand is a bulky, electron-rich phosphine that enhances the catalytic activity and stability of the palladium center.[6]

Mechanism of Action (Suzuki Coupling): The synthesis of 2-arylquinazolines from 2-chloroquinazolines and arylboronic acids is a classic example of a Suzuki coupling reaction catalyzed by Pd(dppf)Cl₂.

G cluster_0 Suzuki Coupling Cycle Pd0 Pd(0)(dppf) OxAdd Quinazolinyl-Pd(II)-Cl(dppf) Pd0->OxAdd Oxidative Addition (2-Chloroquinazoline) Transmetalation Quinazolinyl-Pd(II)-Ar(dppf) OxAdd->Transmetalation Transmetalation (Ar-B(OR)₂) Transmetalation->Pd0 Reductive Elimination Product 2-Arylquinazoline

Caption: Simplified catalytic cycle for Suzuki coupling with Pd(dppf)Cl₂.

Advantages:

  • High catalytic activity and broad substrate scope.[6]

  • The bulky dppf ligand can promote reductive elimination and prevent β-hydride elimination.

  • Stable and commercially available.

Disadvantages:

  • Relatively expensive compared to simpler palladium salts.

  • Homogeneous nature requires purification to remove the catalyst.

Conclusion and Future Outlook

The selection of a palladium catalyst for quinazoline synthesis is a critical decision that depends on various factors including cost, desired reactivity, and scalability. Homogeneous catalysts like Pd(OAc)₂ and Pd(dppf)Cl₂ generally offer higher activity and are well-suited for laboratory-scale synthesis and methods development where high yields are paramount. For larger-scale industrial applications, the ease of separation and recyclability of heterogeneous catalysts like Pd/C make them an attractive, albeit sometimes less active, option.

The field of palladium catalysis is continuously evolving, with ongoing research focused on the development of more active, stable, and recyclable catalysts. The exploration of novel ligands and supported palladium nanoparticle catalysts holds significant promise for further enhancing the efficiency and sustainability of quinazoline synthesis. As our understanding of reaction mechanisms deepens, so too will our ability to design tailored catalytic systems for the synthesis of this vital class of heterocyclic compounds.

References

A Comparative Guide to the Biological Activity of 7-Substituted vs. 6-Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3][4] Its versatile nature allows for substitutions at various positions, profoundly influencing its pharmacological profile. Among these, modifications at the 6- and 7-positions of the quinazoline ring have proven to be particularly fruitful in the quest for potent therapeutic agents, especially in oncology. This guide provides an in-depth comparison of the biological activities of 7-substituted versus 6-substituted quinazolines, supported by experimental data and mechanistic insights to aid researchers in the field of drug discovery and development.

The Quinazoline Core: A Privileged Scaffold

The quinazoline nucleus, a fusion of a benzene ring and a pyrimidine ring, offers a unique template for designing molecules that can interact with a variety of biological targets.[2][5] This has led to the development of numerous drugs with a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][4][6][7] The ability to modulate the electronic and steric properties of the quinazoline ring through substitution is key to optimizing the potency and selectivity of these compounds.

Anticancer Activity: A Tale of Two Positions

The most extensively studied biological activity of substituted quinazolines is their anticancer efficacy, largely attributed to their ability to inhibit protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[8][9] Overexpression or mutation of EGFR is a driving factor in many human cancers, making it a prime target for therapeutic intervention.[8]

The Rise of 6-Substituted Quinazolines as EGFR Inhibitors

A significant number of clinically approved and investigational EGFR inhibitors feature a 4-anilinoquinazoline core with crucial substitutions at the 6-position. These modifications often play a pivotal role in enhancing the binding affinity and overcoming drug resistance.

For instance, the development of second-generation irreversible EGFR inhibitors was spurred by the need to combat resistance to first-generation drugs like gefitinib and erlotinib, often caused by the T790M mutation.[8] Many of these newer agents incorporate a Michael acceptor group at the 6-position, which forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[10]

Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the C-6 position is critical. The introduction of an alkynyl group at this position has been shown to yield potent inhibitory activity.[10] Furthermore, 4-anilinoquinazoline compounds bearing a benzamide group at the 6-position have demonstrated potent activity, with some derivatives being effective against cell lines with EGFR mutations.[10]

7-Substituted Quinazolines: An Alternative Route to Potency

While the 6-position has been a major focus, substitutions at the 7-position have also yielded highly potent anticancer agents. The presence of bulky substituents at either the 6- or 7-positions of the quinazoline moiety has been found to increase potency.[10]

SAR studies indicate that the introduction of electron-donating groups at the 6 and 7 positions can increase the activity of the compounds.[11] Specifically, 6,7-dimethoxy substitution has been shown to be favorable for EGFR inhibition.[11] This is attributed to a slight deviation of the quinazoline core in the active site of EGFR, leading to shorter hydrogen bonds with key methionine residues.[11]

Interestingly, some research suggests that for certain classes of quinazoline derivatives, a smaller N-substituent in a piperazine ring at the C(7)-position is required for the inhibition of TNF-α production, indicating that the optimal substituent at this position can be target-dependent.[12]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 6-substituted and 7-substituted quinazoline derivatives against various cancer cell lines, highlighting the influence of the substitution pattern on potency.

Compound ClassSpecific Compound ExampleCancer Cell LineTargetIC50 (µM)Reference
6-Substituted 6-alkynyl-4-anilinoquinazoline derivativeEGFR-dependent cell lineEGFR0.0141[10]
6-Substituted 4-anilinoquinazoline with 6-benzamideEGFR-mutant cell lineEGFR0.005[10]
6,7-Disubstituted 6,7-dialkoxy-4-phenylamino-quinazolineHuman Breast Cancer (MCF-7)EGFR TK0.13 (nM)[10]
7-Substituted 7-methoxy-4-(3-ethynylphenylamino) quinazolineKB (Human oral cancer)EGFR0.087[13]
7-Substituted 7-(4-(4-methylpiperazin-1-yl) benzyl)-7H-pyrrol[3,2-f] quinazoline-1,3-diamineGram-positive & Gram-negative bacteriaFolate biosynthesis & membrane integrity1-4 (µg/mL)[14]

Antimicrobial and Anti-inflammatory Activities

Beyond their anticancer properties, substituted quinazolines have demonstrated significant potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Effects

The substitution pattern on the quinazoline ring plays a crucial role in determining the antimicrobial spectrum and potency. SAR studies have revealed that the presence of a halogen atom at the 6 and 8 positions can significantly improve antibacterial activity.[15] For instance, the introduction of iodine at these positions has been shown to enhance the antibacterial profile of N3-sulfonamide substituted quinazolinone derivatives.[15]

In the context of 7-substituted derivatives, a series of 1,3-diamino-7H-pyrrol[3,2-f]quinazolines has been designed and synthesized, with the most promising compound exhibiting excellent antibacterial activity against both gram-positive and gram-negative bacteria.[14] This particular derivative, with a substituted benzyl group at the 7-position, also showed improved water solubility and low cytotoxicity.[14]

Anti-inflammatory Potential

Quinazoline derivatives have also been investigated for their anti-inflammatory properties. The substitution at the 6- and 7-positions can influence this activity. For example, some studies have focused on developing dual inhibitors of TNF-α production and T-cell proliferation, where the substitution at the C(7)-position with a piperazine ring was found to be beneficial.[12]

Mechanistic Insights: The EGFR Signaling Pathway

Many of the anticancer quinazoline derivatives exert their effect by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. 6- and 7-substituted quinazolines act as ATP-competitive inhibitors, binding to the ATP pocket of the EGFR kinase domain and preventing its activation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF EGF->EGFR Binds Quinazoline 6/7-Substituted Quinazoline Quinazoline->EGFR Inhibits Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of 6- and 7- Substituted Quinazolines Kinase_Assay In vitro Kinase Inhibition Assay (EGFR) Synthesis->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., MTT Assay) Synthesis->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

References

A Comparative Guide to the X-ray Crystallography of Quinazolin-7-ylboronic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which rational drug design is built. Quinazoline derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] The introduction of a boronic acid moiety, specifically at the 7-position of the quinazoline ring, offers a unique and versatile tool for creating novel therapeutics.[1] This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural elucidation of quinazolin-7-ylboronic acid derivatives, offering field-proven insights and detailed experimental protocols to support your research endeavors.

While this compound (CAS 899438-46-1) and its derivatives are commercially available, a survey of the public domain as of late 2025 indicates a scarcity of published X-ray crystal structures for this specific isomer.[1] Therefore, this guide will leverage established principles and experimental data from analogous heteroaromatic boronic acids and other quinazoline derivatives to provide a robust framework for your experimental design and data interpretation.

The Strategic Importance of the 7-Position

The substitution pattern on the quinazoline ring dramatically influences the molecule's biological activity. The 7-position, in particular, is a key vector for modifying the pharmacokinetic and pharmacodynamic properties of quinazoline-based inhibitors. For instance, in many kinase inhibitors, substituents at this position can interact with the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of selectivity and potency.[3] The introduction of a boronic acid at this position opens up possibilities for novel interactions with target proteins, including the formation of reversible covalent bonds with serine or threonine residues in the active site.

X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography provides an unparalleled, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the intricate network of intermolecular interactions within the crystal lattice. For this compound derivatives, X-ray crystallography can definitively:

  • Confirm the connectivity and stereochemistry of the molecule.

  • Elucidate the conformation of the quinazoline ring system and the orientation of the boronic acid group.

  • Reveal intermolecular interactions , such as hydrogen bonding and π-stacking, which are crucial for understanding the compound's physical properties and its potential interactions with biological targets.

  • Provide a structural basis for structure-activity relationship (SAR) studies , guiding the design of more potent and selective analogs.

A Comparative Analysis of Analytical Techniques

While X-ray crystallography is the definitive method for solid-state structural analysis, a comprehensive characterization of this compound derivatives relies on a suite of complementary analytical techniques. The following table provides a head-to-head comparison of X-ray crystallography with other commonly employed methods.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Information Provided Precise 3D structure, bond lengths, bond angles, intermolecular interactions.Connectivity, chemical environment of atoms, solution-state conformation.Molecular weight, elemental composition, fragmentation patterns.Purity, quantification, separation of mixtures.
Sample Requirements Single, high-quality crystal.1-10 mg dissolved in a deuterated solvent.Nanogram to microgram quantities.Microgram quantities in solution.
Strengths Unambiguous structural determination.Excellent for determining connectivity and solution-state structure.High sensitivity, provides accurate mass.High-throughput, excellent for purity assessment.
Limitations Requires a suitable single crystal, which can be challenging to obtain.Provides an average structure in solution, can be complex to interpret for large molecules.Does not provide direct 3D structural information.Provides limited structural information.

The Synergy of Techniques: A Holistic Approach

The most robust characterization of a novel this compound derivative is achieved through the synergistic use of multiple analytical techniques. NMR, particularly ¹H, ¹³C, and ¹¹B NMR, is indispensable for confirming the successful synthesis and for providing insights into the molecule's structure in solution.[4][5] Mass spectrometry is crucial for confirming the molecular weight and elemental composition. HPLC is the workhorse for assessing purity and for monitoring reaction progress.[6][7][8][9] X-ray crystallography then provides the ultimate, high-resolution picture of the molecule's architecture, validating the hypotheses drawn from other techniques and providing a solid foundation for computational modeling and drug design.

Experimental Workflow for Structural Characterization

The following diagram illustrates a logical workflow for the synthesis and structural characterization of a novel this compound derivative.

Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis and Application synthesis Synthesis of this compound Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) purification->nmr ms Mass Spectrometry (HRMS) purification->ms hplc HPLC Analysis purification->hplc structure Structure Elucidation and Confirmation nmr->structure ms->structure crystallography X-ray Crystallography hplc->crystallography Purity Confirmed crystallography->structure Definitive 3D Structure sar Structure-Activity Relationship (SAR) Studies structure->sar drug_design Rational Drug Design sar->drug_design

Caption: A logical workflow for the development of this compound derivatives.

A Model Protocol for X-ray Crystallography of a this compound Derivative

The following protocol is a representative example for obtaining single crystals and performing X-ray diffraction analysis of a novel this compound derivative. This protocol is based on established methods for small organic molecules and should be optimized for each specific compound.

Part 1: Crystallization

The key to successful X-ray crystallography is obtaining high-quality single crystals. Boronic acids can be challenging to crystallize due to their propensity to form amorphous solids or dehydrate to form boroxines. A systematic screening of crystallization conditions is therefore essential.

  • Materials:

    • Purified this compound derivative (>98% purity as determined by HPLC and NMR).

    • A range of high-purity solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, acetone, toluene, hexane).

    • Crystallization vials or plates.

  • Procedure:

    • Solvent Selection: Determine the solubility of the compound in a variety of solvents. Good solvents for crystallization are those in which the compound is sparingly soluble at room temperature and more soluble upon heating.

    • Slow Evaporation:

      • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a vial.

      • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Vapor Diffusion (Hanging Drop or Sitting Drop):

      • Prepare a concentrated solution of the compound in a good solvent.

      • Place a drop of this solution on a siliconized glass slide.

      • Invert the slide over a well containing a solvent in which the compound is poorly soluble (the precipitant).

      • Seal the well and allow the precipitant vapor to slowly diffuse into the drop, gradually decreasing the solubility of the compound and inducing crystallization.

    • Slow Cooling:

      • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

      • Slowly cool the solution to room temperature or below, allowing crystals to form gradually.

Part 2: X-ray Diffraction Data Collection and Structure Determination

  • Crystal Mounting:

    • Carefully select a single crystal of suitable size and quality under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Data Collection:

    • Mount the goniometer head on the X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots and scale the data using appropriate software (e.g., XDS, HKL2000).

    • Determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXT).

    • Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL).

Conclusion

The structural elucidation of this compound derivatives is a critical step in the development of novel therapeutics. While a suite of analytical techniques is necessary for comprehensive characterization, X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. This guide has provided a comparative overview of analytical techniques, a logical workflow for characterization, and a model protocol for X-ray crystallography. By leveraging these insights and methodologies, researchers can accelerate their drug discovery programs and unlock the full therapeutic potential of this promising class of molecules.

References

A Comprehensive Guide to Mass Spectrometry for the Confirmation of Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its application is particularly prevalent in the synthesis of biaryl scaffolds, which are common motifs in pharmaceuticals and functional materials. Given the criticality of these products, unambiguous structural confirmation is paramount. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering unparalleled sensitivity and specificity for the rapid confirmation of product identity and purity.[1][2]

This guide provides an in-depth comparison of mass spectrometry techniques for the validation of Suzuki coupling products, supported by experimental insights and protocols to aid researchers in selecting and implementing the most effective analytical strategies.

PART I: Choosing the Right Tool - A Comparison of Mass spectrometry Techniques

The success of a mass spectrometry experiment hinges on the appropriate selection of both the ionization source and the mass analyzer, tailored to the specific properties of the Suzuki coupling product and the analytical question at hand.

Ionization Sources: Generating Ions from Neutral Molecules

The first step in any MS analysis is the conversion of the neutral analyte into a gas-phase ion. The choice of ionization technique is critical and depends largely on the polarity and thermal stability of the Suzuki product.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte, reducing the likelihood of fragmentation.[3][4] It is particularly well-suited for polar molecules and those that can be readily protonated or deprotonated.[5] For many Suzuki coupling products, especially those containing heteroatoms like nitrogen or oxygen, ESI is the method of choice.[3] It typically produces protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or other cations present in the solvent system. However, ESI can be susceptible to ion suppression, where the presence of salts or other non-volatile components in the sample matrix can interfere with the ionization of the analyte of interest.[6][7][8][9][10]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative for less polar and more volatile Suzuki coupling products that may not ionize efficiently by ESI.[11][12][13] Unlike ESI, which ionizes molecules from the liquid phase, APCI involves vaporization of the sample followed by gas-phase ion-molecule reactions.[11][14] This makes it more robust and less prone to ion suppression from non-volatile matrix components.[9][10] APCI is particularly useful for analyzing nonpolar biaryl systems.[12][13]

  • Other Ionization Techniques: While ESI and APCI are the most common techniques for Suzuki product analysis, other methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed for larger, more complex molecules. For rapid, direct analysis of reaction mixtures with minimal sample preparation, techniques like Direct Analysis in Real Time (DART) and Atmospheric Solids Analysis Probe (ASAP) can be valuable screening tools.

Comparative Overview of Ionization Sources

Ionization TechniqueAnalyte CharacteristicsAdvantagesLimitations
Electrospray Ionization (ESI) Polar, ionizable moleculesSoft ionization, minimal fragmentation, suitable for large molecules[4][5]Susceptible to ion suppression[6][7][8][9][10], requires analyte to be in solution
Atmospheric Pressure Chemical Ionization (APCI) Less polar, volatile, thermally stable moleculesTolerant of higher flow rates, less susceptible to ion suppression[9][10][11]Requires thermal stability, may cause some fragmentation[11]
Mass Analyzers: Separating Ions by Mass-to-Charge Ratio

Once ionized, the analytes are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The choice of analyzer dictates the resolution, mass accuracy, and speed of the analysis.

  • Quadrupole Analyzers: These are robust and cost-effective mass filters, commonly used for routine analysis and quantification. They offer nominal mass resolution, which is often sufficient for confirming the molecular weight of the expected product.

  • Time-of-Flight (TOF) Analyzers: TOF analyzers provide high to very high mass resolution and excellent mass accuracy.[15][16][17][18] This capability allows for the determination of the elemental composition of the product by measuring its exact mass with high precision (typically within 5 ppm).[15][16][17][18][19] This is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental formulas.[15]

  • Orbitrap Analyzers: Orbitrap mass analyzers offer the highest resolution and mass accuracy currently available.[18] They are the gold standard for unambiguous elemental composition determination and for the identification of unknown impurities and byproducts in a reaction mixture.[20]

Comparative Overview of Mass Analyzers

Mass AnalyzerResolutionMass AccuracyKey Applications for Suzuki Products
Quadrupole Low (Unit Mass)LowRoutine confirmation of molecular weight, reaction monitoring[21]
Time-of-Flight (TOF) HighHigh (<5 ppm)Accurate mass measurement for elemental composition determination[15][16][17][18][19]
Orbitrap Very HighVery High (<1-2 ppm)Unambiguous elemental composition, impurity profiling[18][20]

PART II: From Reaction Mixture to Confirmed Product - Experimental Workflows & Data Interpretation

A well-designed workflow is essential for obtaining high-quality, interpretable data. This involves careful sample preparation, appropriate instrument settings, and a systematic approach to data analysis.

Experimental Protocols

Protocol 1: Direct Infusion for Rapid Reaction Screening

This method is ideal for a quick check of reaction completion.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture (approximately 1-5 µL) in 1 mL of a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).[1]

  • Infusion: Infuse the diluted sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.[1]

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range to detect the molecular ion of the expected product.

Protocol 2: LC-MS for Comprehensive Analysis

This workflow provides separation of the product from starting materials, byproducts, and catalysts, offering a more detailed picture of the reaction outcome.

  • Sample Preparation: Prepare a diluted sample of the crude reaction mixture as described in Protocol 1.

  • LC Separation: Inject the sample onto a suitable HPLC or UHPLC column (e.g., a C18 column). Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS Detection: Couple the LC eluent to the mass spectrometer and acquire data in full scan mode.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation cluster_result Final Confirmation Reaction Crude Suzuki Reaction Mixture Dilution Dilute in MS-compatible solvent Reaction->Dilution Injection Inject onto HPLC/UHPLC Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI or APCI) Separation->Ionization MassAnalysis Mass Analysis (TOF or Orbitrap) Ionization->MassAnalysis FullScan Full Scan Spectrum (Confirm MW) MassAnalysis->FullScan MSMS Tandem MS (MS/MS) (Structural Confirmation) FullScan->MSMS Select Precursor Ion Confirmed Confirmed Product Structure MSMS->Confirmed

Caption: Workflow for the confirmation of Suzuki coupling products using LC-MS.

Data Interpretation
  • Full Scan MS: The initial full scan spectrum will reveal the molecular weight of the product. For high-resolution mass spectrometry (HRMS) data, the exact mass can be used to determine the elemental formula with high confidence.[15][16][17][18][19] The isotopic pattern of the molecular ion should also be compared to the theoretical distribution for the proposed formula.[1]

  • Tandem Mass Spectrometry (MS/MS): To gain structural information, tandem MS (also known as MS/MS or MS²) is employed.[22][23] In this technique, the molecular ion of interest is isolated, fragmented (typically through collision-induced dissociation, CID), and the resulting fragment ions are mass analyzed.[22] The fragmentation pattern provides a "fingerprint" of the molecule, allowing for detailed structural confirmation.[24][25] The fragmentation of biaryl compounds often involves cleavage of the newly formed C-C bond or losses of substituents from the aromatic rings.[24]

Tandem_MS_Concept MS1 MS1 Analyzer Select Precursor Ion (e.g., [M+H]⁺) CID Collision Cell (CID) MS1->CID Isolate MS2 MS2 Analyzer Separate & Detect Product Ions CID->MS2 Fragment Spectrum Product Ion Spectrum (Structural Fingerprint) MS2->Spectrum Detect

Caption: Conceptual diagram of a tandem mass spectrometry (MS/MS) experiment.

PART III: Advanced Applications & Troubleshooting

Beyond simple confirmation, mass spectrometry can provide deeper insights into the Suzuki coupling reaction.

Impurity Profiling

High-resolution mass spectrometry is a powerful tool for identifying and characterizing byproducts of the Suzuki reaction, such as homocoupling products (dimers of the starting materials) and dehalogenated starting materials.[26][27] Accurate mass measurements can help to propose elemental formulas for these unknown impurities, aiding in reaction optimization.

Common Pitfalls and Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Poor Signal Intensity - Sample too dilute or too concentrated[28]- Inefficient ionization[28]- Ion suppression[6][7][8][9][10]- Optimize sample concentration[28]- Switch ionization source (e.g., ESI to APCI)[9]- Improve sample cleanup to remove salts and non-volatile buffers[6]
Inaccurate Mass Measurement - Instrument out of calibration[28]- Perform mass calibration using appropriate standards[28]
No Peaks Observed - Clogged sample introduction line- Detector issue- Sample not reaching the detector[29]- Check for leaks and clogs in the system[29][30]- Ensure proper sample preparation[29]
Contaminant Peaks - Contaminated solvents or glassware- Column bleed- Leaks in the system[31]- Use high-purity solvents- Run solvent blanks to identify sources of contamination[31]- Check for and fix any leaks[29]

Conclusion

Mass spectrometry is an indispensable technique for the confirmation of Suzuki coupling products, providing rapid and reliable information on molecular weight, elemental composition, and structure. By carefully selecting the appropriate ionization source and mass analyzer, and by following robust experimental workflows, researchers can confidently validate their synthetic products. The use of high-resolution mass spectrometry and tandem MS techniques further enhances the analytical power, enabling detailed impurity profiling and facilitating the development of more efficient and selective synthetic methodologies.

References

A Comparative Guide to the Synthesis of 7-Arylquinazolines: Thermal vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of an aryl group at the 7-position often imparts significant biological activity, making the efficient synthesis of 7-arylquinazolines a critical endeavor in drug discovery. This guide provides an in-depth, objective comparison of traditional thermal heating versus modern microwave-assisted synthesis for the preparation of these valuable compounds, supported by experimental data and mechanistic insights.

The Fundamental Difference: Heat Transfer at the Molecular Level

The choice between conventional heating and microwave irradiation is not merely a matter of convenience; it represents a fundamental difference in how energy is delivered to a reaction.

Conventional thermal heating relies on the transfer of heat from an external source (e.g., an oil bath or heating mantle) through the vessel walls to the solvent and then to the reactants. This process, governed by conduction and convection, is often slow and inefficient, leading to a temperature gradient within the reaction mixture. The vessel walls are invariably hotter than the bulk of the solution, which can sometimes lead to the degradation of thermally sensitive compounds.

Microwave-assisted synthesis , on the other hand, utilizes microwave irradiation to directly heat the reactants and solvent.[1] This is a form of dielectric heating where polar molecules or ions in the reaction mixture align with the rapidly oscillating electric field of the microwaves.[1][2] The resulting friction and collisions generate heat rapidly and uniformly throughout the bulk of the reaction medium.[1] This efficient and targeted heating mechanism often leads to dramatic accelerations in reaction rates and improved yields.[3]

Performance Comparison: A Quantitative Overview

Experimental evidence consistently demonstrates the superiority of microwave-assisted synthesis for quinazoline derivatives in terms of reaction time and product yield. While specific data for 7-arylquinazolines is often embedded within broader studies on substituted quinazolines, the trends are clear and widely applicable.

ParameterThermal SynthesisMicrowave-Assisted SynthesisKey Advantages of Microwave Synthesis
Reaction Time Typically several hours to days[4][5]Generally a few minutes[4][5]Drastic reduction in synthesis time, enabling high-throughput screening.
Product Yield Variable, often moderate (e.g., 48-89%)[4]Consistently higher (e.g., 66-97%)[4]Improved efficiency and atom economy.
Energy Consumption Higher due to inefficient heat transfer and longer reaction times[6]Significantly lower due to direct and rapid heating[1][6]Greener and more cost-effective methodology.
Side Reactions More prevalent due to prolonged exposure to high temperatures and temperature gradientsMinimized due to shorter reaction times and uniform heating[3]Cleaner reaction profiles and easier purification.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences between the two methods, we present representative protocols for the synthesis of a generic 7-arylquinazoline. These protocols are based on established synthetic routes for substituted quinazolines, such as the Niementowski or Friedländer syntheses, adapted for the target molecule.

dot

Thermal_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reactants & Solvent (e.g., 2-amino-4-aryl-benzonitrile, orthoester, catalyst) B Combine in Flask A->B 1. C Heat in Oil Bath (e.g., 120-150°C, 6-24 h) B->C 2. D Cool to RT C->D 3. E Precipitate/Extract Product D->E 4. F Purify (e.g., Recrystallization, Chromatography) E->F 5.

Caption: Workflow for Thermal Synthesis of 7-Arylquinazolines.

Representative Thermal Synthesis Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine the 2-amino-4-aryl-benzonitrile (1.0 eq.), an appropriate orthoester (e.g., triethyl orthoformate, 3.0 eq.), and a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq.) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or toluene.

  • Heating: Place the flask in a preheated oil bath at 120-150°C.

  • Reaction Monitoring: Stir the reaction mixture vigorously and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6 to 24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 7-arylquinazoline.

dot

Microwave_Synthesis_Workflow cluster_prep_mw Preparation cluster_reaction_mw Reaction cluster_workup_mw Work-up & Purification A_mw Reactants & Solvent (in Microwave Vial) B_mw Seal Vial A_mw->B_mw 1. C_mw Microwave Irradiation (e.g., 150°C, 10-30 min) B_mw->C_mw 2. D_mw Cool Vial C_mw->D_mw 3. E_mw Precipitate/Extract Product D_mw->E_mw 4. F_mw Purify (e.g., Recrystallization, Chromatography) E_mw->F_mw 5.

Caption: Workflow for Microwave-Assisted Synthesis of 7-Arylquinazolines.

Representative Microwave-Assisted Synthesis Protocol
  • Reactant Preparation: In a dedicated microwave reaction vial, combine the 2-amino-4-aryl-benzonitrile (1.0 eq.), the orthoester (3.0 eq.), and the catalyst (0.1 eq.) in a suitable microwave-safe solvent (e.g., DMF, ethanol, or even solvent-free conditions can be explored).

  • Microwave Irradiation: Seal the vial with a septum cap and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150°C) for a short period, typically ranging from 10 to 30 minutes. The reaction progress can be monitored by running a series of small-scale reactions at different time points.

  • Work-up: After the irradiation is complete, the vial is cooled to a safe handling temperature using a compressed air stream. The work-up procedure is similar to the thermal protocol, involving precipitation of the product in ice-cold water.

  • Purification: The crude product is collected and purified by recrystallization or column chromatography as described for the thermal method.

Causality Behind Experimental Choices and Mechanistic Insights

The dramatic rate enhancements observed in microwave-assisted synthesis are not attributed to a "magical" microwave effect but rather to the efficient and rapid heating of the reaction mixture.[1] This allows the reaction to reach and maintain the optimal temperature for the transition state to be overcome more quickly than with conventional heating.

For instance, in the Niementowski reaction for the synthesis of quinazolinones, which typically requires high temperatures, microwave irradiation can rapidly achieve these temperatures, leading to a significant reduction in reaction time from hours to minutes.[2][7] Similarly, the Friedländer synthesis of quinolines, which can be sluggish and low-yielding under thermal conditions, is transformed into a rapid and high-yielding process with microwave assistance.[5][8]

The choice of solvent is also crucial in microwave chemistry. Polar solvents with a high dielectric loss tangent, such as DMF and ethanol, absorb microwave energy efficiently and heat up rapidly.[1] However, even non-polar solvents can be used in the presence of a polar reactant or a catalyst that absorbs microwaves. The ability to conduct reactions under solvent-free conditions is another significant advantage of microwave synthesis, aligning with the principles of green chemistry.[2]

Conclusion and Future Perspectives

For the synthesis of 7-arylquinazolines and other heterocyclic compounds of medicinal importance, microwave-assisted synthesis offers clear and compelling advantages over traditional thermal methods. The significant reduction in reaction times, coupled with increased yields and energy efficiency, makes it an invaluable tool for accelerating the drug discovery process. While thermal heating remains a viable option, particularly for large-scale synthesis where specialized microwave reactors may not be available, microwave-assisted synthesis is the preferred method for laboratory-scale research and development.

As the field continues to evolve, the integration of microwave synthesis with flow chemistry presents an exciting frontier, promising even greater control, scalability, and efficiency in the production of these vital pharmaceutical building blocks.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Quinazolin-7-ylboronic Acid: A Framework for Proactive Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a proactive safety and handling framework based on established principles for similar chemical classes. The protocols herein are designed to empower researchers to manage the risks associated with this solid, powdered compound, ensuring both personal safety and experimental integrity.

Hazard Assessment: A Compound of Two Moieties

Understanding the potential hazards is the critical first step in developing a safe handling plan. Our assessment is based on data from structurally analogous compounds.

  • Boronic Acid Group: Boronic acids as a class are known to be irritants. Hazards associated with similar boronic acids include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3]

  • Quinazoline Core: The quinazoline structure is a heterocyclic aromatic compound found in many pharmacologically active molecules.[4] Some quinazoline derivatives are known to be biologically active and may present health risks with prolonged exposure, including potential organ damage.[5] One Safety Data Sheet for quinazoline notes it may cause skin, eye, and respiratory irritation.[6]

Given these factors, Quinazolin-7-ylboronic acid should be treated as a hazardous substance, with particular attention paid to preventing inhalation of dust and avoiding skin and eye contact.

The Hierarchy of Controls: Engineering a Safe Workspace

Before selecting Personal Protective Equipment (PPE), engineering and administrative controls must be implemented as the primary line of defense.

  • Primary Engineering Control: The Chemical Fume Hood: All manipulations of solid this compound must be performed inside a certified chemical fume hood.[7][8] This is non-negotiable. The fume hood contains airborne particles, preventing inhalation and contamination of the general laboratory space. Ensure the sash is lowered to the indicated safe working height.

  • Administrative Controls:

    • Designated Area: Designate a specific area within a fume hood for handling this compound to prevent cross-contamination.

    • Restricted Access: Inform colleagues when you are working with the compound and restrict access to the immediate area to essential personnel only.[7]

    • Handwashing: Always wash hands thoroughly with soap and water after handling the chemical, even after removing gloves.[2]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure when engineering controls cannot eliminate all risks. The following table outlines the minimum required PPE for handling this compound.

Protection Area Required PPE Rationale & Causality
Eye & Face Chemical Safety Goggles with Side Shields or a Full-Face ShieldProtects against airborne dust particles and accidental splashes. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[2][5][9]
Hand Nitrile GlovesProvides a chemical-resistant barrier to prevent skin contact and irritation.[2][9][10] Inspect gloves for tears before use and remove them immediately if contaminated.
Body Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination with chemical dust or spills.[8][11][12] Must be fully buttoned.
Respiratory NIOSH-Approved Respirator (if required)While a fume hood is the primary control, a respirator (e.g., N95) may be necessary if dust generation is unavoidable or if working outside a fume hood is mandated by a specific, risk-assessed procedure.[9][12]
Foot Closed-Toed ShoesProtects feet from spills and falling objects.[9]

Operational Plan: Step-by-Step Handling Protocol

This protocol details the essential steps for safely weighing and transferring solid this compound.

Workflow for Safe Chemical Handling

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep 1. Risk Assessment (Review hazards of analogous compounds) ppe 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep->ppe setup 3. Prepare Fume Hood (Verify airflow, clean surface, gather materials) ppe->setup weigh 4. Weigh Compound (Use anti-static weigh boat, minimize dust) setup->weigh transfer 5. Transfer to Vessel (Use spatula, add solvent slowly) weigh->transfer decon 6. Decontaminate (Wipe down surfaces, clean equipment) transfer->decon waste 7. Segregate Waste (Solid waste, liquid waste, sharps) decon->waste dispose 8. Final Disposal (Label waste, contact EHS) waste->dispose

Caption: Risk mitigation workflow from preparation to disposal.

Detailed Procedure:
  • Preparation:

    • Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Gather all necessary equipment: spatulas, weigh paper or an anti-static weigh boat, and the reaction vessel.

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Carefully open the container of this compound inside the fume hood. Avoid any sudden movements that could generate dust.

    • Use a clean spatula to transfer the desired amount of solid onto the weigh paper or into the weigh boat.

    • Tightly seal the source container immediately after use.[7]

    • Carefully transfer the weighed solid into the designated receiving vessel.

    • If preparing a solution, add the solvent slowly to the solid to avoid splashing.

  • Post-Handling Cleanup:

    • Wipe down the spatula and any other reusable equipment with a solvent-dampened cloth. Dispose of the cloth in the solid hazardous waste container.

    • Carefully fold the disposable bench paper inwards and place it in the solid hazardous waste container.

    • Wipe down the work surface of the fume hood.

Spill and Disposal Management

Accidents happen. A clear plan for spills and waste disposal is crucial for laboratory safety.

Spill Response:
  • Alert Personnel: Immediately alert others in the lab.

  • Containment (if safe): If the spill is small and contained within the fume hood, ensure the sash remains closed.[7]

  • Cleanup:

    • Wear your full PPE.

    • For a dry powder spill, gently cover it with an absorbent material.

    • Carefully sweep or scoop up the material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[13][14]

    • Avoid using water unless necessary, as it may create a slurry that is more difficult to manage.[14]

  • Decontamination: Clean the spill area thoroughly. All materials used for cleanup must be treated as hazardous waste.[12]

Waste Disposal Plan

Improper disposal can lead to environmental contamination and personal injury.[12] this compound and any materials contaminated with it must be treated as hazardous waste.

Waste Segregation & Disposal Workflow

G cluster_waste_streams cluster_containers cluster_disposal solid Solid Waste (Contaminated gloves, weigh paper, excess solid) solid_cont Labeled Solid Hazardous Waste Container solid->solid_cont liquid Liquid Waste (Reaction mixtures, solvent rinses) liquid_cont Labeled Liquid Hazardous Waste Container liquid->liquid_cont sharps Sharps Waste (Contaminated needles, glassware) sharps_cont Puncture-Proof Sharps Container sharps->sharps_cont ehs Store in Satellite Accumulation Area solid_cont->ehs liquid_cont->ehs sharps_cont->ehs pickup Schedule Pickup with Environmental Health & Safety (EHS) ehs->pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinazolin-7-ylboronic acid
Reactant of Route 2
Reactant of Route 2
Quinazolin-7-ylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.